KAT-IN-2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C10H11ClN2O3 |
|---|---|
分子量 |
242.66 g/mol |
IUPAC 名称 |
2-amino-4-(2-amino-5-chlorophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H11ClN2O3/c11-5-1-2-7(12)6(3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16) |
InChI 键 |
VCCXKKFHLAJBJJ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of KAT-IN-2: A Selective Kynurenine Aminotransferase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KAT-IN-2 is a potent and selective inhibitor of kynurenine (B1673888) aminotransferase II (KAT-II), a critical enzyme in the tryptophan metabolism pathway. By selectively targeting KAT-II, this compound effectively modulates the levels of kynurenic acid (KYNA), a neuroactive metabolite implicated in the pathophysiology of various neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the mechanism of action of this compound, including its role in the kynurenine pathway, its impact on downstream signaling, and a summary of relevant quantitative data from analogous inhibitors. Detailed experimental protocols for assessing KAT-II activity and inhibition are also presented to facilitate further research and development in this area.
Introduction: The Kynurenine Pathway and the Role of KAT-II
The kynurenine pathway is the primary metabolic route for tryptophan in the body, leading to the production of several neuroactive compounds. A key enzyme in this pathway is kynurenine aminotransferase (KAT), which exists in several isoforms. KAT-II is the predominant isoform in the brain and is primarily responsible for the synthesis of kynurenic acid (KYNA) from its precursor, L-kynurenine.
KYNA is a well-established antagonist of ionotropic glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA) receptor, and the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). Elevated levels of KYNA in the brain have been associated with cognitive deficits and the pathophysiology of disorders such as schizophrenia. Consequently, the selective inhibition of KAT-II presents a promising therapeutic strategy for reducing brain KYNA levels and restoring normal glutamatergic and cholinergic neurotransmission. This compound has been identified as a selective inhibitor of this crucial enzyme.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of kynurenine aminotransferase II. By binding to the active site of the KAT-II enzyme, this compound prevents the transamination of L-kynurenine to kynurenic acid. This leads to a reduction in the biosynthesis of KYNA.
The downstream effects of this inhibition are significant for neuronal signaling. By lowering the concentration of KYNA, this compound disinhibits NMDA and α7 nicotinic acetylcholine receptors. This, in turn, can lead to an enhancement of glutamatergic and cholinergic neurotransmission, which are critical for cognitive processes such as learning and memory.
Quantitative Data on KAT-II Inhibitors
| Inhibitor | Target | IC50 | Species | Assay Conditions | Reference |
| PF-04859989 | hKAT-II | 23 nM | Human | Recombinant enzyme | [2] |
| rKAT-II | 263 nM | Rat | Recombinant enzyme | [2] | |
| BFF-816 | KAT-II | 13.4 ± 0.2 µM | Rat | Liver homogenate | [3] |
| (S)-ESBA | KAT-II | Not specified | Not specified | Not specified | [1] |
Note: The above data for PF-04859989 and BFF-816 are provided as representative examples of potent and selective KAT-II inhibitors. Further experimental validation would be required to determine the precise quantitative parameters for this compound.
Signaling Pathways and Experimental Workflows
The inhibition of KAT-II by this compound directly impacts the kynurenine pathway and subsequently modulates key neurotransmitter signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and typical experimental workflows.
Kynurenine Pathway and the Site of Action of this compound
Downstream Effects on Neurotransmitter Signaling
Experimental Workflow for Assessing KAT-II Inhibition
Detailed Experimental Protocols
The following are representative protocols for determining the activity and inhibition of KAT-II. These can be adapted for the characterization of this compound.
HPLC-Based Assay for KAT-II Activity
This method quantifies the formation of KYNA from L-kynurenine.
Reagents:
-
KAT-II Enzyme: Purified recombinant human or rat KAT-II.
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Substrate Solution: 10 mM L-kynurenine in reaction buffer.
-
Co-substrate Solution: 2 mM α-ketoglutarate in reaction buffer.
-
Co-factor Solution: 40 µM Pyridoxal 5'-phosphate (PLP) in reaction buffer.
-
Inhibitor Stock: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Termination Solution: 0.8 M Formic Acid.
-
Mobile Phase for HPLC: Isocratic mixture (e.g., 50% methanol (B129727) in water).
Procedure:
-
Prepare a reaction mixture (final volume of 50 µL) containing L-kynurenine, α-ketoglutarate, and PLP in the reaction buffer.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the KAT-II enzyme (e.g., 2 µg).
-
Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding an equal volume of the termination solution.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC with UV detection at approximately 330 nm to quantify the amount of KYNA produced.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Fluorescence-Based Assay for KAT-II Activity
This continuous assay is suitable for high-throughput screening.
Reagents:
-
Assay Buffer: 0.1 M phosphate buffer, pH 7.5.
-
Substrates: L-α-aminoadipic acid (AAD) and α-ketoglutarate.
-
Coupling Enzyme System: NAD+ and glutamic dehydrogenase.
-
Co-factor: Pyridoxal 5'-phosphate (PLP).
-
Enzyme: Purified hKAT-II.
-
Inhibitor: this compound.
Procedure:
-
Prepare an assay medium (100 µL) containing hKAT-II, AAD, α-ketoglutarate, NAD+, glutamic dehydrogenase, and PLP in the assay buffer.
-
Add varying concentrations of this compound to the wells of a microplate.
-
Initiate the reaction by adding the enzyme or substrate.
-
Monitor the increase in fluorescence (excitation ~340 nm, emission ~390 nm) at 37°C in a fluorescence plate reader. The fluorescence is a result of the NADH produced in the coupled reaction.
-
Determine the rate of the reaction from the linear portion of the fluorescence curve.
-
Calculate the percentage of inhibition and IC50 value for this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the kynurenine pathway and specifically the function of KAT-II in the central nervous system. Its mechanism of action, centered on the selective inhibition of KAT-II and the subsequent reduction of kynurenic acid, provides a direct means to modulate glutamatergic and cholinergic signaling. While specific quantitative data for this compound are not widely published, the information available for analogous compounds underscores the potential for potent and selective inhibition of this therapeutic target. The experimental protocols provided herein offer a framework for the further characterization of this compound and the development of novel modulators of the kynurenine pathway.
References
An In-Depth Technical Guide to KAT-IN-2: A Potent and Selective Kynurenine Aminotransferase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kynurenine (B1673888) aminotransferase II (KAT-II) is a critical enzyme in the tryptophan metabolism pathway, responsible for the synthesis of kynurenic acid (KYNA), an endogenous antagonist of ionotropic glutamate (B1630785) and α7 nicotinic acetylcholine (B1216132) receptors. Elevated levels of KYNA in the brain have been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia. Consequently, the inhibition of KAT-II presents a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of KAT-IN-2, a potent and selective inhibitor of KAT-II. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated pathways and workflows.
Introduction to the Kynurenine Pathway and KAT-II
The kynurenine pathway is the primary route for tryptophan metabolism in the body. Within this pathway, the enzyme kynurenine aminotransferase II (KAT-II) catalyzes the transamination of L-kynurenine to kynurenic acid (KYNA).[1] Under normal physiological conditions, KYNA plays a role in modulating glutamatergic and cholinergic neurotransmission. However, excessive levels of KYNA have been associated with cognitive deficits and the symptoms of schizophrenia.[2] By inhibiting KAT-II, the production of KYNA can be reduced, offering a potential therapeutic avenue for restoring normal neurotransmitter function.[2][3]
This compound: A Selective KAT-II Inhibitor
This compound, chemically known as (S)-4-(ethylsulfonyl)benzoylalanine, is a potent and selective inhibitor of kynurenine aminotransferase II (KAT-II).[4] Its development was a significant step in creating tool compounds to probe the function of KAT-II and to explore its potential as a therapeutic target.
Mechanism of Action
This compound acts as a competitive inhibitor of KAT-II. It is designed as a kynurenine analogue, allowing it to bind to the active site of the enzyme.[5] The presence of the ethylsulfonyl group provides steric bulk that enhances its selectivity for KAT-II over other kynurenine aminotransferase isoforms.[5] By occupying the active site, this compound prevents the binding of the natural substrate, L-kynurenine, thereby inhibiting the synthesis of kynurenic acid.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, establishing its potency and selectivity.
| Parameter | Value | Species | Reference |
| IC50 | 0.1 µM | Rat | [4] |
| Selectivity | Selective for KAT-II over KAT-I | - | [4] |
Note: The primary publication does not provide a specific Ki value.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments relevant to the study of this compound and other KAT-II inhibitors.
Synthesis of this compound ((S)-4-(ethylsulfonyl)benzoylalanine)
While the primary reference provides a detailed synthetic route, a general outline based on related syntheses is provided here for informational purposes. The synthesis typically involves the coupling of a protected alanine (B10760859) ester with a derivatized benzoic acid, followed by deprotection.
A detailed, step-by-step protocol would require access to the full text of Pellicciari et al., 2006, which is not publicly available. The synthesis generally involves standard organic chemistry techniques such as acylation and deprotection.
In Vitro KAT-II Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against KAT-II.
Materials:
-
Recombinant human KAT-II enzyme
-
L-kynurenine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
This compound or other test inhibitors
-
Phosphate (B84403) buffer (pH 7.4)
-
Formic acid (for reaction termination)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and UV or fluorescence detector
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, PLP, α-ketoglutarate, and the KAT-II enzyme.
-
Add varying concentrations of this compound (or other test compounds) to the reaction mixture.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding L-kynurenine.
-
Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by adding an equal volume of formic acid.
-
Analyze the samples by HPLC to quantify the amount of kynurenic acid produced.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.[6]
In Vivo Microdialysis for Kynurenic Acid Measurement
This protocol allows for the in vivo measurement of extracellular kynurenic acid levels in the brain of conscious, freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannulae
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
HPLC system for KYNA analysis
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized rat or mouse.[2]
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.[4]
-
Collect dialysate samples at regular intervals (e.g., 20-30 minutes) using a refrigerated fraction collector.
-
After establishing a stable baseline of KYNA levels, administer this compound (or vehicle) systemically (e.g., intraperitoneally or orally).
-
Continue collecting dialysate samples to monitor the effect of the inhibitor on extracellular KYNA concentrations over time.
-
Analyze the KYNA concentration in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection.[7]
Visualizations
Diagrams are provided to illustrate key concepts and workflows related to this compound and its mechanism of action.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Caption: Competitive Inhibition of KAT-II by this compound.
Caption: Drug Discovery Workflow for a KAT-II Inhibitor.
Conclusion
This compound stands as a valuable chemical probe for elucidating the role of KAT-II in both normal physiology and disease states. Its potency and selectivity have enabled researchers to investigate the consequences of reduced kynurenic acid synthesis in the central nervous system. The experimental protocols and data presented in this guide offer a foundational understanding for scientists and drug development professionals working in the field of neuropharmacology and aiming to develop novel therapeutics targeting the kynurenine pathway. Further research building upon such compounds may lead to the development of effective treatments for schizophrenia and other disorders associated with cognitive impairment.
References
- 1. Changes in extracellular kynurenic acid concentrations in rat prefrontal cortex after D-kynurenine infusion: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of kynurenic acid synthesis studied by microdialysis in the dorsal hippocampus of unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHANGES IN CORTICAL KYNURENIC ACID BI-DIRECTIONALLY MODULATE PREFRONTAL GLUTAMATE LEVELS AS ASSESSED BY MICRODIALYSIS AND RAPID ELECTROCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychogenics.com [psychogenics.com]
- 5. Identification of Two Flavonoids as New and Safe Inhibitors of Kynurenine Aminotransferase II via Computational and In Vitro Study [mdpi.com]
- 6. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of kynurenic acid levels in rat brain microdialysis samples and changes in kynurenic acid levels induced by N-acetylaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
role of KAT-IN-2 in the kynurenine pathway
An In-Depth Technical Guide on the Role of Kynurenine (B1673888) Aminotransferase-II (KAT-II) Inhibitors in the Kynurenine Pathway
Disclaimer: No specific KAT-II inhibitor with the designation "KAT-IN-2" was identified in the available literature. This guide will therefore focus on a well-characterized, potent, and selective KAT-II inhibitor, PF-04859989 , as a representative compound to illustrate the role and therapeutic potential of this class of inhibitors.
Introduction: The Kynurenine Pathway
The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid tryptophan in mammals, accounting for the degradation of approximately 99% of dietary tryptophan not utilized for protein synthesis.[1] This pathway is not merely a catabolic route but also a significant source of several neuroactive and immunomodulatory metabolites, collectively known as kynurenines.[2] The initial and rate-limiting step of the KP is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[3] N-formylkynurenine is then rapidly converted to L-kynurenine, a central branch-point in the pathway.[4]
From L-kynurenine, the pathway bifurcates into two main branches:
-
The "Neurotoxic" Branch: L-kynurenine can be metabolized by kynurenine-3-monooxygenase (KMO) to 3-hydroxykynurenine (3-HK).[4] Subsequent enzymatic steps lead to the production of quinolinic acid (QUIN), an N-methyl-D-aspartate (NMDA) receptor agonist with excitotoxic properties.[2]
-
The "Neuroprotective" Branch: Alternatively, L-kynurenine can be transaminated by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA).[4] KYNA is an endogenous antagonist of ionotropic glutamate (B1630785) receptors, including the NMDA receptor, and the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[3][5]
An imbalance between the neurotoxic and neuroprotective branches of the KP has been implicated in the pathophysiology of numerous neurodegenerative and psychiatric disorders, including schizophrenia, Alzheimer's disease, and Huntington's disease.[1][5][6]
Kynurenine Aminotransferase-II (KAT-II): The Primary Synthesizer of Brain Kynurenic Acid
Four isoforms of kynurenine aminotransferase (KAT-I, KAT-II, KAT-III, and KAT-IV) have been identified in the mammalian brain.[1][5] Among these, KAT-II is considered the predominant enzyme responsible for the synthesis of KYNA in the brain under physiological conditions.[3][6] It is preferentially localized in astrocytes.[7][8] Due to its primary role in central KYNA production, KAT-II has emerged as a key therapeutic target for modulating KYNA levels in the central nervous system (CNS).[3][7] Elevated levels of KYNA in the brains of patients with schizophrenia and other cognitive disorders are hypothesized to contribute to cognitive deficits.[9][10] Therefore, inhibition of KAT-II is a promising strategy to reduce brain KYNA levels and potentially ameliorate these cognitive impairments.[9]
PF-04859989: A Potent and Selective Irreversible KAT-II Inhibitor
PF-04859989 is a brain-penetrable, nanomolar irreversible inhibitor of KAT-II.[3][11] It belongs to the hydroxamate class of KAT-II inhibitors developed by Pfizer.[3] Its ability to cross the blood-brain barrier and effectively inhibit KAT-II in the CNS makes it a valuable tool for preclinical research and a potential therapeutic agent.[9][12]
Mechanism of Action
PF-04859989 acts as an irreversible inhibitor of KAT-II.[3][10] X-ray crystallography has revealed that PF-04859989 covalently attaches to the pyridoxal-5'-phosphate (PLP) cofactor in the active site of the enzyme.[13] This covalent modification inactivates the enzyme, thereby preventing the conversion of kynurenine to KYNA.[10][14]
Quantitative Data: Potency and Selectivity
The potency of irreversible inhibitors is often best described by the second-order rate constant k_inact/K_i, which reflects the efficiency of enzyme inactivation. While IC50 values provide a measure of concentration-dependent inhibition, k_inact/K_i is a more accurate measure for irreversible inhibitors and is crucial for understanding structure-activity relationships.[15]
| Parameter | Human KAT-II | Rat KAT-II | Selectivity vs. KAT-I and KAT-III | Reference |
| IC50 | ~1-3 µM | Not Reported | Weakly potent | [10][14][16] |
| k_inact/K_i | 763 M⁻¹s⁻¹ (for a similar compound) | Not Reported | High | [15] |
Note: Specific k_inact/K_i values for PF-04859989 were not available in the provided search results. The value presented is for a structurally related and highly potent hydroxamate inhibitor from the same series, highlighting the utility of this parameter.
In Vivo Efficacy
Systemic administration of PF-04859989 has been shown to effectively reduce brain KYNA levels in rats.[9][12] In one study, a 32 mg/kg dose of PF-04859989 resulted in an 80% inhibition of basal brain KYNA levels, with the effect plateauing at around one hour and lasting for over four hours.[9] Furthermore, PF-04859989 has been demonstrated to reverse L-kynurenine-induced elevations of brain KYNA and restore nicotine-evoked glutamatergic activity in the prefrontal cortex of rats.[9][12] Acute administration of PF-04859989 (5 or 10 mg/kg) has also been shown to decrease the firing rate and burst activity of dopamine (B1211576) neurons in the ventral tegmental area (VTA).[17]
Experimental Protocols
In Vitro KAT-II Inhibition Assay (HPLC-based)
This protocol is adapted from methodologies described for assessing the inhibitory activity of various compounds on KAT-II.[10][16]
Objective: To determine the IC50 value of a test compound against recombinant human KAT-II.
Materials:
-
Recombinant human KAT-II enzyme (0.5 µg)
-
Pyridoxal-5'-phosphate (PLP), 50 µM
-
α-ketoglutarate, 5 mM
-
L-kynurenine, 5 mM
-
Phosphate buffered saline (PBS), pH 7.4
-
Test inhibitor (e.g., PF-04859989) at various concentrations (1-2000 µM)
-
Formic acid (0.8 M)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and UV detection at 330 nm
-
Mobile phase: 50% (v/v) methanol (B129727) and 50% (v/v) water
Procedure:
-
Prepare a reaction mixture (total volume of 50 µL) containing 50 µM PLP, 5 mM α-ketoglutarate, 5 mM L-kynurenine, and the test inhibitor at the desired concentration in PBS, pH 7.4.
-
Initiate the reaction by adding 0.5 µg of recombinant human KAT-II to the reaction mixture.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Terminate the reaction by adding an equal volume (50 µL) of 0.8 M formic acid.
-
Analyze the amount of KYNA produced using HPLC with UV detection at a wavelength of 330 nm.
-
The mobile phase is a 50:50 mixture of methanol and water.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Microdialysis for Measuring Neurotransmitter and KYNA Levels
This protocol is based on studies investigating the in vivo effects of systemically administered KAT-II inhibitors.[7][18]
Objective: To measure the effect of a systemically administered KAT-II inhibitor on extracellular levels of KYNA, glutamate, and dopamine in the brain of freely moving rats.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
Test inhibitor (e.g., BFF-816, a systemically active inhibitor)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., striatum, prefrontal cortex, or hippocampus) of anesthetized rats using a stereotaxic apparatus.
-
Allow the animals to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish stable baseline levels of the analytes.
-
Administer the KAT-II inhibitor (e.g., BFF-816 at 30 mg/kg, orally).[7][18]
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the concentrations of KYNA, glutamate, and dopamine in the dialysate samples using appropriate HPLC methods (e.g., HPLC with fluorescence detection for KYNA and glutamate, and HPLC with electrochemical detection for dopamine).
-
Express the results as a percentage of the mean baseline concentrations and analyze the data for statistically significant changes over time.
Visualizations
The Kynurenine Pathway and the Site of KAT-II Inhibition
Caption: The Kynurenine Pathway highlighting KAT-II and its inhibition.
Experimental Workflow for In Vivo Evaluation of a KAT-II Inhibitor
Caption: Workflow for in vivo evaluation of a KAT-II inhibitor.
Signaling Consequences of KAT-II Inhibition
Caption: Signaling consequences of KAT-II inhibition in the CNS.
References
- 1. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenines, neurodegeneration and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Based Design of Irreversible Human KAT II Inhibitors: Discovery of New Potency-Enhancing Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of KAT-IN-2: A Technical Overview of a Kynurenine Aminotransferase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAT-IN-2, also known as (S)-4-(ethylsulfonyl)benzoylalanine, is a potent and selective inhibitor of Kynurenine (B1673888) Aminotransferase II (KAT-II), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] The kynurenine pathway is a significant route for tryptophan degradation, leading to the production of several neuroactive metabolites.[2] Elevated levels of one such metabolite, kynurenic acid (KYNA), in the brain have been associated with cognitive deficits in neuropsychiatric disorders like schizophrenia.[3] KAT-II is the primary enzyme responsible for the synthesis of KYNA in the brain.[4] Therefore, inhibiting KAT-II presents a promising therapeutic strategy for improving cognitive function in these disorders. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, inhibitory activity, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the enzymatic activity of KAT-II. This enzyme catalyzes the transamination of L-kynurenine to kynurenic acid.[2] By blocking this conversion, this compound effectively reduces the levels of KYNA in the brain. A reduction in the neuroinhibitory effects of KYNA is hypothesized to restore glutamatergic and cholinergic neurotransmission, thereby improving cognitive functions.[5]
The following diagram illustrates the position of KAT-II in the kynurenine pathway and the inhibitory action of this compound.
Caption: The Kynurenine Pathway and the Site of Action of this compound.
Quantitative Data
While specific quantitative data for this compound from its primary publications were not fully accessible, the following table summarizes its known activity and provides context by comparing it with other well-characterized KAT-II inhibitors.
| Compound | Target | IC50 (µM) | Species | Notes | Reference |
| This compound ((S)-ESBA) | KAT-II | Potent and Selective | Rat | The exact IC50 value is not specified in the available literature, but it is described as a potent inhibitor. | [1] |
| PF-04859989 | KAT-II | 0.023 | Human | Irreversible inhibitor, brain-penetrant. | [6] |
| PF-04859989 | KAT-II | 0.263 | Rat | Irreversible inhibitor, brain-penetrant. | [6] |
| BFF-122 | KAT-II | 15-20 | - | Irreversible inhibitor. | [7] |
| NS-1502 | KAT-II | 315 | Human | Reversible inhibitor. | [7][8] |
Experimental Protocols
The following sections describe the likely experimental methodologies used to evaluate the preclinical profile of this compound, based on standard practices for assessing KAT-II inhibitors.
In Vitro KAT-II Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against KAT-II.
Workflow Diagram:
Caption: Workflow for an In Vitro KAT-II Inhibition Assay.
Detailed Protocol (based on similar studies[7][8]):
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., PBS, pH 7.4) containing recombinant human or rat KAT-II enzyme (e.g., 0.5 µg), L-kynurenine (e.g., 5 mM), α-ketoglutarate (e.g., 5 mM), and pyridoxal 5'-phosphate (PLP) (e.g., 50 µM).
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: The enzymatic reaction is stopped by the addition of an acid, such as 0.8 M formic acid.
-
Quantification of Kynurenic Acid (KYNA): The amount of KYNA produced is quantified using high-performance liquid chromatography (HPLC) with UV or fluorescence detection. A C18 reverse-phase column is typically used with a mobile phase such as 50% (v/v) methanol (B129727) and 50% (v/v) water.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Microdialysis for Brain KYNA Levels
This technique allows for the measurement of extracellular KYNA levels in specific brain regions of living animals following the administration of a KAT-II inhibitor.
Experimental Workflow:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgery: A guide cannula for a microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus, prefrontal cortex, or striatum).
-
Recovery: Animals are allowed to recover from surgery for a specified period.
-
Microdialysis: A microdialysis probe is inserted through the guide cannula, and the brain is perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline level of extracellular KYNA.
-
Drug Administration: this compound is administered systemically (e.g., orally or via intraperitoneal injection).
-
Post-Dosing Sample Collection: Dialysate samples continue to be collected to monitor the effect of the inhibitor on KYNA levels over time.
-
Sample Analysis: The concentration of KYNA in the dialysate samples is determined by a sensitive analytical method, such as HPLC with fluorescence detection or mass spectrometry.
Signaling and Logical Relationships
The inhibition of KAT-II by this compound initiates a cascade of neurochemical changes that are believed to underlie its pro-cognitive effects. The logical flow from enzyme inhibition to potential therapeutic benefit is depicted below.
Caption: Logical Cascade of KAT-II Inhibition.
Conclusion
This compound is a potent and selective inhibitor of KAT-II, representing a promising avenue for the development of novel therapeutics for cognitive impairment associated with neuropsychiatric disorders. The preclinical data, though not fully available in the public domain, suggest that by reducing the synthesis of kynurenic acid in the brain, this compound can modulate key neurotransmitter systems and potentially enhance cognitive function. Further in-depth preclinical studies, including comprehensive pharmacokinetic and pharmacodynamic profiling, as well as long-term safety and toxicology assessments, will be crucial in advancing this compound towards clinical development. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for researchers and drug development professionals working on KAT-II inhibitors and related therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structure-Based Selective Targeting of the Pyridoxal 5′-Phosphate Dependent Enzyme Kynurenine Aminotransferase II for Cognitive Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluctuations in Endogenous Kynurenic Acid Control Hippocampal Glutamate and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Kynurenine Aminotransferase II (KAT II) Inhibitors in CNS Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elevated levels of kynurenic acid (KYNA), a metabolite of the tryptophan degradation pathway, are increasingly implicated in the pathophysiology of central nervous system (CNS) disorders, particularly in the cognitive and negative symptoms of schizophrenia. KYNA acts as an antagonist at both the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and at α7 nicotinic acetylcholine (B1216132) receptors (α7nAChR), leading to glutamatergic and cholinergic hypofunction. Kynurenine (B1673888) aminotransferase II (KAT II) is the primary enzyme responsible for the synthesis of KYNA in the brain. Consequently, the inhibition of KAT II presents a promising therapeutic strategy to lower brain KYNA levels, restore neurotransmitter balance, and ameliorate cognitive deficits. This technical guide provides an in-depth overview of the mechanism of action, preclinical evidence, and key experimental protocols for evaluating the therapeutic potential of KAT II inhibitors, such as KAT-IN-2 and other compounds in this class.
The Kynurenine Pathway and the Role of KAT II
The kynurenine pathway is the principal metabolic route for tryptophan degradation in the body.[1] Within the brain, a crucial step in this pathway is the irreversible transamination of kynurenine to form KYNA.[2] While several enzymes can catalyze this reaction, KAT II is the predominant isoform in the brain and is considered the main determinant of readily mobilizable KYNA levels.[2][3]
Elevated brain KYNA has been consistently observed in the cerebrospinal fluid and postmortem brain tissue of patients with schizophrenia and bipolar disorder.[3][4] This increase is hypothesized to contribute directly to the cognitive impairments and psychotic symptoms characteristic of these disorders by dampening crucial excitatory neurotransmission.[5]
By selectively inhibiting KAT II, the production of KYNA is reduced, which is expected to normalize glutamatergic and cholinergic signaling. Preclinical studies have demonstrated that inhibition of KAT II leads to a secondary increase in extracellular levels of glutamate, dopamine, and acetylcholine in key brain regions.[5]
References
- 1. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine Inhibits Kynurenine Aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Neuroprotective Potential of Kynurenine Aminotransferase II (KAT-II) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine (B1673888) pathway (KP), a major route of tryptophan catabolism, is a critical regulator of neuronal function and survival.[1][2][3][4] Within this pathway, the balance between neuroprotective and neurotoxic metabolites is paramount. One key neuroprotective metabolite is kynurenic acid (KYNA), an endogenous antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (B1216132) receptors.[1][2][5] The synthesis of KYNA in the brain is primarily catalyzed by kynurenine aminotransferase II (KAT-II).[1] Consequently, the inhibition of KAT-II presents a promising therapeutic strategy for neurodegenerative disorders by modulating KYNA levels and mitigating excitotoxicity.
This technical guide provides an in-depth overview of the neuroprotective effects of KAT-II inhibition, with a focus on the preclinical evidence supporting its therapeutic potential. As "KAT-IN-2" is not a formally identified compound in the reviewed literature, this document will focus on the class of KAT-II inhibitors, using well-characterized examples such as PF-04859989 and NS-1502 to illustrate the core principles of this approach. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data on KAT-II Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of representative KAT-II inhibitors.
| Inhibitor | Target | Assay Type | IC50 | Species | Reference |
| PF-04859989 | KAT-II | In vitro enzyme activity | 28 ± 5 nM | Human | [6] |
| PF-04859989 | KAT-II | In vitro enzyme activity | 319 nM | Rat | [7] |
| BFF-122 | KAT-II | In vitro enzyme activity | ~1 µM | Human | [8] |
| NS-1502 | KAT-II | In vitro enzyme activity | 315 µM | Human | [9] |
| JN-01 | KAT-II | In vitro enzyme activity | 73.8 µM | Human | [9] |
| JN-02 | KAT-II | In vitro enzyme activity | 112.8 µM | Human | [9] |
| (S)-ESBA | KAT-II | In vitro enzyme activity | >1 mM | Human | [8] |
| Compound 4 | KAT-II | In vitro enzyme activity (kinact/Ki) | 763 M⁻¹s⁻¹ | Rat | [10] |
| Inhibitor | Animal Model | Dosing Regimen | Effect | Reference |
| PF-04859989 | Rat | 10 mg/kg, s.c. | ~50% reduction in brain KYNA | [6][7] |
| PF-04859989 | Rat | 32 mg/kg, s.c. | Significantly reversed L-kynurenine-induced elevation of brain KYNA | [11][12] |
| NS-7 | Rat (tMCAO) | Intravenous injection | Significant reduction in cortical infarction volume | [13] |
Signaling Pathways in Neuroprotection via KAT-II Inhibition
The primary mechanism by which KAT-II inhibition confers neuroprotection is through the reduction of KYNA levels, thereby modulating glutamatergic neurotransmission. Elevated levels of KYNA can lead to hypo-function of NMDA receptors, which is implicated in the cognitive deficits associated with neuropsychiatric disorders.[14] Conversely, in pathological conditions such as stroke, excessive glutamate (B1630785) release leads to excitotoxicity and neuronal death. While seemingly contradictory, the neuroprotective effects of modulating KYNA are context-dependent. In chronic conditions with elevated KYNA, inhibition of KAT-II can restore normal glutamatergic function.[11][12] In acute excitotoxic events, the role is more complex, but the overall modulation of the kynurenine pathway to favor neuroprotective arms is considered beneficial.[1][2]
Experimental Workflows and Protocols
In Vitro Neuroprotection Assay
This protocol outlines a general procedure for assessing the neuroprotective effects of a KAT-II inhibitor against glutamate-induced excitotoxicity in a neuronal cell line.
Detailed Protocol:
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., HT-22 murine hippocampal cells) in 96-well microplates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Pre-treatment: After 24 hours, replace the culture medium with fresh medium containing the KAT-II inhibitor at various concentrations. Include a vehicle control. Incubate for 1-2 hours.
-
Induction of Excitotoxicity: Add glutamate to each well to a final concentration that induces approximately 50% cell death (determined empirically, often in the range of 2-5 mM for HT-22 cells). Do not add glutamate to the negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated, no glutamate) and compare the viability of cells treated with the KAT-II inhibitor and glutamate to those treated with glutamate alone.
In Vivo Neuroprotection: Transient Middle Cerebral Artery Occlusion (tMCAO) Model
The tMCAO model in rodents is a widely used preclinical model of ischemic stroke.
Detailed Protocol:
-
Anesthesia and Surgical Preparation: Anesthetize the animal (e.g., mouse or rat) with isoflurane.[15] Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[16][17]
-
Occlusion: Ligate the ECA and insert a silicone-coated monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[16][18] A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms successful occlusion.[15]
-
Ischemia and Drug Administration: Maintain the occlusion for a defined period (e.g., 60-90 minutes).[15] Administer the KAT-II inhibitor or vehicle at a predetermined time point (e.g., at the onset of reperfusion).
-
Reperfusion: Withdraw the filament to allow reperfusion of the MCA territory.[17]
-
Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative care, including analgesia and hydration.
-
Infarct Volume Measurement (TTC Staining):
-
At the experimental endpoint (e.g., 48 hours post-tMCAO), euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline at 37°C for 15-30 minutes.[19][20]
-
Viable tissue will stain red, while the infarcted tissue will remain white.[21]
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.[22]
-
-
Behavioral Assessment (Morris Water Maze):
-
The Morris Water Maze is used to assess spatial learning and memory deficits.[23][24][25][26][27]
-
The apparatus consists of a circular pool filled with opaque water containing a hidden escape platform.[25][26][27]
-
Animals are trained over several days to find the hidden platform using distal cues in the room.[24][26]
-
Parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed).[23][26]
-
Conclusion
The inhibition of KAT-II represents a compelling strategy for the development of novel neuroprotective therapeutics. By modulating the kynurenine pathway and reducing the levels of the NMDA receptor antagonist kynurenic acid, KAT-II inhibitors have the potential to restore glutamatergic homeostasis and protect against neuronal damage in a range of neurological and psychiatric disorders. The data and protocols presented in this guide provide a framework for the continued investigation and development of this promising class of compounds. Further research is warranted to fully elucidate the therapeutic potential of KAT-II inhibitors in clinical settings.
References
- 1. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Systematic Review on the Involvement of the Kynurenine Pathway in Stroke: Pre-clinical and Clinical Evidence [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Design of Irreversible Human KAT II Inhibitors: Discovery of New Potency-Enhancing Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of NS-7, a novel Na+ and Ca2+ channel blocker, in a focal ischemic model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [en.bio-protocol.org]
- 17. Video: Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]
- 18. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [bio-protocol.org]
- 19. Refined approach for quantification of in vivo ischemia-reperfusion injury in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 21. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 22. ahajournals.org [ahajournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mmpc.org [mmpc.org]
- 26. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 27. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
KAT-II Inhibitors: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The kynurenine (B1673888) pathway (KP) of tryptophan metabolism is increasingly implicated in the pathophysiology of neurodegenerative and psychiatric disorders. A key enzyme in this pathway, Kynurenine Aminotransferase II (KAT-II), is responsible for the majority of kynurenic acid (KYNA) synthesis in the brain.[1][2][3][4][5] Elevated brain levels of KYNA, an antagonist of ionotropic glutamate (B1630785) receptors and a negative allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors, are associated with cognitive deficits.[3][6][7] Consequently, the inhibition of KAT-II presents a promising therapeutic strategy to normalize KYNA levels and ameliorate cognitive dysfunction in various central nervous system (CNS) disorders. This document provides a comprehensive technical overview of KAT-II inhibitors, including their mechanism of action, quantitative data, and detailed experimental protocols to facilitate further research in this area.
The Role of the Kynurenine Pathway and KAT-II in the CNS
The tryptophan catabolic pathway has two main branches: the serotonin (B10506) pathway and the kynurenine pathway. While the serotonin pathway is well-known for its role in mood regulation, the kynurenine pathway is gaining attention for its involvement in neuroinflammation and neurotransmission.[8] Within the kynurenine pathway, the amino acid L-kynurenine is converted to KYNA, a reaction catalyzed by several kynurenine aminotransferases (KATs).[2] Among the four known isoforms (KAT-I, -II, -III, and -IV), KAT-II is the predominant enzyme responsible for KYNA production in the brain, accounting for over 70% of its synthesis.[1][8][9]
Elevated concentrations of KYNA have been observed in the cerebrospinal fluid and post-mortem brain tissue of patients with schizophrenia and other psychiatric conditions, linking high KYNA levels to cognitive impairments.[1][6][7][9] By inhibiting KAT-II, the production of KYNA can be downregulated, which in turn may restore normal glutamatergic and cholinergic neurotransmission, offering a potential therapeutic avenue for cognitive enhancement.[6][10]
Mechanism of Action of KAT-II Inhibitors
KAT-II is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1] The catalytic cycle involves the binding of L-kynurenine to the PLP cofactor.[8] KAT-II inhibitors can be broadly classified into two categories:
-
Reversible Inhibitors: These compounds, such as (S)-ESBA and NS-1502, typically act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate (L-kynurenine) from binding.[2][8]
-
Irreversible Inhibitors: Many potent KAT-II inhibitors, including BFF-122 and PF-04859989, act as irreversible inhibitors.[2][11] These molecules often form a covalent bond with the PLP cofactor in the enzyme's active site, leading to its inactivation.[2][4][8] While highly potent, this irreversible mechanism raises concerns about potential off-target effects and toxicity, as PLP is a required cofactor for numerous other enzymes in the body.[1][8][9][12]
The following diagram illustrates the central role of KAT-II in the kynurenine pathway and the impact of its inhibition.
Quantitative Data for Selected KAT-II Inhibitors
The following table summarizes the inhibitory potency of several known KAT-II inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. The inhibition constant (Ki) represents the equilibrium constant for the dissociation of the inhibitor-enzyme complex.
| Inhibitor | Type | IC50 | Ki | k_inact/K_i (M⁻¹s⁻¹) | Species | Reference |
| PF-04859989 | Irreversible | 27.91 ± 1.83 nM | - | - | Human | [13] |
| 2-alaninoyl-5-(4-fluorophenyl)thiazole | Irreversible | 0.097 µM | - | - | - | [2] |
| BFF-122 | Irreversible | ~0.1 to 1 µM | - | - | Human | [9] |
| NS-1502 | Reversible, Competitive | - | ~10x more potent than (S)-ESBA | - | Human | [8][9][12] |
| (S)-ESBA | Reversible, Competitive | - | - | - | - | [2] |
| Herbacetin | - | 5.98 ± 0.18 µM | - | - | - | [13] |
| (-)-Epicatechin | - | 8.76 ± 0.76 µM | - | - | [13] | |
| BFF-816 | Irreversible | - | - | - | - | [11] |
| Hydroxamate 4 | Irreversible | - | - | 4-5 fold enhancement vs. compound 3 | - | [14] |
Experimental Protocols
In Vitro Enzyme Activity Assay for KAT-II Inhibition
This protocol is for determining the IC50 value of a potential KAT-II inhibitor.
Materials:
-
Recombinant human KAT-II enzyme
-
L-kynurenine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer
-
Test inhibitor compound
-
96-well plates
-
HPLC system with a fluorescence detector
Procedure:
-
Enzyme Preparation: Prepare a solution of recombinant human KAT-II in potassium phosphate buffer containing PLP.
-
Assay Mixture: In each well of a 96-well plate, add the potassium phosphate buffer, α-ketoglutarate, and varying concentrations of the test inhibitor.
-
Pre-incubation: Add the KAT-II enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding L-kynurenine to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Quantification of KYNA: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using HPLC with fluorescence detection to quantify the amount of KYNA produced.
-
Data Analysis: Determine the percentage of inhibition for each inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.[13]
In Vivo Microdialysis for Measuring Brain KYNA Levels
This protocol describes the use of in vivo microdialysis in rodents to assess the effect of a systemically administered KAT-II inhibitor on extracellular KYNA levels in specific brain regions.[6]
Materials:
-
Adult male rats (e.g., Wistar)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
Test KAT-II inhibitor (e.g., BFF-816)
-
HPLC system with tandem mass spectrometry (LC-MS/MS)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery for a sufficient period (e.g., 48 hours).
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a defined period (e.g., 2 hours).
-
Inhibitor Administration: Administer the KAT-II inhibitor systemically (e.g., orally at 30 mg/kg).[6]
-
Post-administration Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples using LC-MS/MS to determine the concentrations of KYNA, glutamate, and dopamine.
-
Data Analysis: Express the post-administration analyte levels as a percentage of the baseline levels and analyze for statistically significant changes.[6]
Morris Water Maze for Assessing Spatial Memory
The Morris water maze is a behavioral test to evaluate spatial learning and memory in rodents. It can be used to assess the cognitive-enhancing effects of KAT-II inhibitors.[6]
Materials:
-
Circular water tank
-
Escape platform
-
Video tracking system
-
Rodents (e.g., rats)
-
Test KAT-II inhibitor
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling.
-
Pre-training: Familiarize the animals with the maze by allowing them to swim and find a visible platform.
-
Drug Administration: Administer the KAT-II inhibitor or vehicle daily prior to testing.
-
Acquisition Phase: For several consecutive days, conduct multiple trials per day where the animal must find a hidden submerged platform using spatial cues around the room. Record the escape latency (time to find the platform).
-
Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim for a set duration (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the inhibitor-treated and vehicle-treated groups. A significant decrease in escape latency and an increase in time spent in the target quadrant indicate improved spatial memory.[6]
Conclusion and Future Directions
The inhibition of KAT-II represents a compelling strategy for the development of novel therapeutics for neurodegenerative diseases characterized by cognitive dysfunction. The available data from preclinical studies are promising, demonstrating that reducing brain KYNA levels can lead to improvements in cognitive performance.[6][7] However, several challenges remain. For irreversible inhibitors, the potential for off-target toxicity due to the inhibition of other PLP-dependent enzymes needs to be carefully evaluated.[1][8][9][12] The development of potent and selective reversible inhibitors, such as NS-1502, may offer a safer alternative.[8][9][12]
Future research should focus on:
-
Expanding the investigation of KAT-II inhibitors to a broader range of neurodegenerative disease models beyond those primarily focused on cognitive deficits reminiscent of schizophrenia.
-
Conducting long-term in vivo studies to assess the chronic effects and safety profiles of these inhibitors.
-
Elucidating the full spectrum of downstream effects of KAT-II inhibition on various neurotransmitter systems and neuronal circuits.
This technical guide provides a foundational resource for researchers to design and execute studies aimed at further exploring the therapeutic potential of KAT-II inhibitors in the context of neurodegenerative diseases.
References
- 1. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Influence of Cyclooxygenase-2 Inhibitors on Kynurenic Acid Production in Rat Brain in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of brain kynurenic acid improves cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oral Administration of a Specific Kynurenic Acid Synthesis (KAT II) Inhibitor Attenuates Evoked Glutamate Release in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Based Design of Irreversible Human KAT II Inhibitors: Discovery of New Potency-Enhancing Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Kynurenine Aminotransferase II (KAT-II) Inhibition on Kynurenic Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kynurenic acid (KYNA), a metabolite of the tryptophan kynurenine (B1673888) pathway, is a critical neuromodulator implicated in a range of neuropsychiatric disorders. Elevated brain levels of KYNA have been linked to cognitive deficits observed in conditions such as schizophrenia. Kynurenine aminotransferase II (KAT-II) is the primary enzyme responsible for the synthesis of KYNA in the brain. Consequently, the inhibition of KAT-II presents a promising therapeutic strategy for reducing brain KYNA levels and potentially ameliorating cognitive dysfunction. This technical guide provides an in-depth overview of the mechanism of action of KAT-II inhibitors, their quantitative impact on KYNA production, and the experimental protocols used to assess their efficacy. While the specific compound "KAT-IN-2" is not extensively documented under this name in publicly available literature, this guide focuses on well-characterized, potent, and selective KAT-II inhibitors, such as PF-04859989 and BFF-816, which serve as exemplary models for this class of compounds.
Introduction to the Kynurenine Pathway and Kynurenic Acid
The kynurenine pathway is the principal metabolic route for tryptophan in the body.[1] Within this pathway, L-kynurenine is converted to KYNA through an irreversible transamination reaction catalyzed by kynurenine aminotransferases (KATs).[2][3] Four isoforms of KAT (I-IV) have been identified, with KAT-II being the predominant enzyme responsible for KYNA synthesis in the brain, particularly in astrocytes.[2][3][4]
KYNA is a neuroactive compound that acts as an antagonist at several important receptors, including the N-methyl-D-aspartate (NMDA) receptor and the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[2][5] By antagonizing these receptors, elevated levels of KYNA can dampen glutamatergic and cholinergic neurotransmission, processes vital for learning, memory, and cognitive function.[5][6] This has led to the hypothesis that reducing excessive brain KYNA through KAT-II inhibition could restore normal neurotransmission and improve cognitive performance.[5]
Mechanism of Action of KAT-II Inhibitors
KAT-II inhibitors are designed to selectively bind to and inhibit the activity of the KAT-II enzyme, thereby reducing the synthesis of KYNA from kynurenine.[1] These inhibitors can be classified based on their mechanism of inhibition, with both reversible and irreversible inhibitors having been developed.[2][3]
Many potent KAT-II inhibitors, such as PF-04859989, act as irreversible inhibitors by forming a covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site.[3][7] This covalent modification permanently inactivates the enzyme. The prolonged duration of action of these inhibitors is a direct result of this irreversible binding, as the restoration of enzyme activity requires the synthesis of new enzyme molecules.[7]
The inhibition of KAT-II leads to a localized reduction in the readily mobilizable pool of KYNA in the brain.[6] This decrease in KYNA levels is believed to disinhibit NMDA and α7nAChR receptors, leading to an increase in extracellular levels of key neurotransmitters like glutamate (B1630785) and dopamine.[6]
Quantitative Impact of KAT-II Inhibition on Kynurenic Acid Production
The administration of selective KAT-II inhibitors has been shown to significantly reduce KYNA levels in both in vitro and in vivo models. The following tables summarize the quantitative data from key studies.
| Inhibitor | Assay System | Parameter | Value | Reference |
| BFF-816 | Rat liver homogenate | IC50 | 13.4 ± 0.2 µM | [6] |
| PF-04859989 | Human recombinant KAT-II | IC50 | Not specified, but described as a potent nanomolar inhibitor | [3][7] |
| JN-01 | Recombinant human KAT-II | IC50 | 73.8 µM (95% CI: 66.3–81.8 µM) | [8] |
| JN-02 | Recombinant human KAT-II | IC50 | 112.8 µM (95% CI: 100.8–126.1 µM) | [8] |
| Estradiol disulfate | Recombinant human KAT-II | IC50 | 26.3 µM | [8] |
| Table 1: In Vitro Inhibition of KAT-II Activity |
| Inhibitor | Animal Model | Dose & Route | Brain Region | Effect on KYNA Levels | Reference |
| BFF-816 | Rat | 30 mg/kg, p.o. | Striatum | ~30% reduction in extracellular KYNA | [6] |
| BFF-816 | Rat | 30 mg/kg, p.o. | Dorsal hippocampus | Significant reduction | [6] |
| BFF-816 | Rat | 30 mg/kg, p.o. | Medial prefrontal cortex | Significant reduction | [6] |
| PF-04859989 | Rat | 10 mg/kg, s.c. | Prefrontal cortex | ~50% reduction in basal KYNA | [7] |
| PF-04859989 | Rat | 30 mg/kg, s.c. | Multiple brain regions | Reversed kynurenine-induced increases in KYNA | [9] |
| BFF 122 | Rat | Intrastriatal infusion | Striatum | 66% decrease in newly formed KYNA | [10] |
| Table 2: In Vivo Effects of KAT-II Inhibitors on Brain Kynurenic Acid Levels |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of KAT-II inhibitors and their impact on kynurenic acid production.
In Vitro KAT-II Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against KAT-II.
Protocol:
-
Enzyme Preparation: Recombinant human or rat KAT-II is used.
-
Reaction Mixture: A typical reaction mixture contains the KAT-II enzyme, the cofactor pyridoxal (B1214274) 5'-phosphate (PLP; ~50 µM), the substrate L-kynurenine (~5 mM), a co-substrate such as α-ketoglutarate (~5 mM), and the test inhibitor at various concentrations in a suitable buffer (e.g., PBS, pH 7.4).[8]
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10 minutes).[8]
-
Reaction Termination: The enzymatic reaction is stopped by adding a strong acid, such as formic acid.[8]
-
Quantification of KYNA: The amount of KYNA produced is quantified using High-Performance Liquid Chromatography (HPLC) with either fluorescence or UV detection.[8][9] A C18 reverse-phase column is commonly used for separation.[8]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Microdialysis for Measuring Extracellular KYNA
Objective: To measure the real-time concentration of extracellular KYNA in the brain of a freely moving animal following the administration of a KAT-II inhibitor.
Protocol:
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex, hippocampus) of an anesthetized animal (e.g., rat).[6]
-
Recovery: The animal is allowed to recover from surgery for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular KYNA levels.[6]
-
Drug Administration: The KAT-II inhibitor is administered (e.g., orally, subcutaneously, or intraperitoneally).
-
Post-treatment Collection: Dialysate collection continues for several hours post-administration to monitor changes in KYNA concentration.[6]
-
Sample Analysis: The concentration of KYNA in the dialysate samples is determined by HPLC with fluorescence detection or by tandem mass spectrometry (LC-MS/MS) for high sensitivity.[9][11]
Measurement of Kynurenine Pathway Metabolites by HPLC and LC-MS/MS
Objective: To quantify the levels of KYNA and its precursor, kynurenine, in biological samples (e.g., brain tissue homogenates, plasma, microdialysates).
Protocol:
-
Sample Preparation:
-
Tissue: Brain tissue is homogenized in an appropriate buffer (e.g., ultrapure water or perchloric acid).[9]
-
Plasma: Plasma samples are typically deproteinized by adding a precipitating agent like perchloric acid.[9]
-
Microdialysates: Samples can often be directly injected or may require minimal processing.
-
-
Chromatographic Separation: An aliquot of the prepared sample is injected into an HPLC or LC-MS/MS system. A C18 reverse-phase column is commonly used to separate the analytes. The mobile phase composition is optimized for the specific analytes.[8][9]
-
Detection:
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a standard curve generated with known concentrations of the pure compound.
Signaling Pathways and Logical Relationships
The inhibition of KAT-II and the subsequent reduction in KYNA have significant downstream effects on neurotransmitter systems. The following diagrams illustrate these relationships.
References
- 1. scbt.com [scbt.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing brain kynurenic acid synthesis precludes kynurenine-induced sleep disturbances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ON THE RELATIONSHIP BETWEEN THE TWO BRANCHES OF THE KYNURENINE PATHWAY IN THE RAT BRAIN IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Study of KAT-IN-2, a Kynurenine Aminotransferase II (KAT II) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
KAT-IN-2 is a potent and selective inhibitor of Kynurenine (B1673888) Aminotransferase II (KAT II), a key enzyme in the kynurenine pathway of tryptophan metabolism. KAT II catalyzes the conversion of kynurenine to kynurenic acid (KYNA). Elevated levels of KYNA in the brain have been associated with the pathophysiology of several neurological and psychiatric disorders. Consequently, the inhibition of KAT II by compounds such as this compound presents a promising therapeutic strategy for these conditions. These application notes provide detailed protocols for the in vitro characterization of this compound and similar inhibitors.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the enzymatic activity of KAT II, thereby reducing the biosynthesis of kynurenic acid. The kynurenine pathway is a metabolic cascade that catabolizes the essential amino acid tryptophan.
Signaling Pathway: The Kynurenine Pathway
Caption: The Kynurenine Pathway and the site of action for this compound.
Quantitative Data Presentation
While a specific IC50 value for this compound is not publicly available, it is described as a potent inhibitor. For comparative purposes, the following table summarizes the IC50 values of other well-characterized KAT II inhibitors.
| Inhibitor | Target | IC50 Value | Assay Type | Reference |
| PF-04859989 | Human KAT II | 1-3 µM | Enzyme Inhibition Assay | [1] |
| BFF-122 | Human KAT II | 15-20 µM | Enzyme Inhibition Assay | [1] |
| NS-1502 | Human KAT II | 315 µM | Enzyme Inhibition Assay | [1] |
| JN-01 | Human KAT II | 73.8 µM | Enzyme Inhibition Assay | [1] |
| JN-02 | Human KAT II | 112.8 µM | Enzyme Inhibition Assay | [1] |
| Herbacetin | Human KAT II | 5.98 ± 0.18 µM | Enzyme Inhibition Assay | [2] |
| (-)-Epicatechin | Human KAT II | 8.76 ± 0.76 µM | Enzyme Inhibition Assay | [2] |
| Glycyrrhizic acid | Human KAT II | 4.51 ± 0.20 µM | Enzyme Inhibition Assay | [3] |
| Glycyrrhetinic acid | Human KAT II | 6.96 ± 0.37 µM | Enzyme Inhibition Assay | [3] |
| Carbenoxolone | Human KAT II | 3.90 ± 0.37 µM | Enzyme Inhibition Assay | [3] |
Experimental Protocols
1. In Vitro KAT II Enzyme Inhibition Assay (HPLC-Based)
This protocol is designed to determine the inhibitory potential of compounds like this compound on recombinant human KAT II enzyme activity by measuring the production of kynurenic acid (KYNA) using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
Caption: Workflow for the in vitro KAT II enzyme inhibition assay using HPLC.
Materials:
-
Recombinant human KAT II enzyme
-
This compound or other test inhibitors
-
L-Kynurenine (substrate)
-
α-Ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formic acid (for reaction termination)
-
Methanol (B129727) (for mobile phase)
-
Ultrapure water
-
HPLC system with a C18 reverse-phase column and UV or fluorescence detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant human KAT II in PBS.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired test concentrations.
-
Prepare a reaction mixture containing L-kynurenine, α-ketoglutarate, and PLP in PBS.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add the KAT II enzyme solution.
-
Add the desired concentration of this compound or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate mixture. The final reaction volume is typically 50-100 µL.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of a terminating agent, such as 0.8 M formic acid.
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use an isocratic mobile phase, for example, a mixture of methanol and water.
-
Detect the product, kynurenic acid (KYNA), using a UV detector (at ~340 nm) or a fluorescence detector (excitation ~344 nm, emission ~398 nm).
-
-
Data Analysis:
-
Quantify the amount of KYNA produced by comparing the peak area to a standard curve of known KYNA concentrations.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell-Based Assay for Kynurenic Acid (KYNA) Production
This protocol assesses the ability of this compound to inhibit KYNA production in a cellular context. A suitable cell line that expresses KAT II (e.g., astrocytes, or a transfected cell line) is used.
Materials:
-
Astrocyte cell culture or other KAT II-expressing cells
-
Cell culture medium and supplements
-
This compound or other test inhibitors
-
L-Kynurenine
-
HPLC system or a fluorescence plate reader for KYNA detection
Procedure:
-
Cell Culture and Plating:
-
Culture the chosen cell line under standard conditions.
-
Plate the cells in a multi-well plate (e.g., 24-well or 96-well) and allow them to adhere and grow to a desired confluency.
-
-
Inhibitor and Substrate Treatment:
-
Prepare dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for a specified time (e.g., 1-2 hours).
-
Add L-kynurenine to the medium to provide the substrate for KYNA production.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant.
-
If necessary, precipitate proteins from the supernatant (e.g., with trichloroacetic acid) and centrifuge to clarify.
-
-
KYNA Measurement:
-
Analyze the KYNA concentration in the supernatant using HPLC as described in the enzyme inhibition assay protocol, or by using a fluorescence-based plate reader assay.
-
-
Data Analysis:
-
Normalize the KYNA concentration to the amount of protein in each well (can be determined by a BCA or Bradford assay on the cell lysate).
-
Calculate the percentage of inhibition of KYNA production for each concentration of this compound.
-
Determine the IC50 value in the cellular context.
-
3. Off-Target Activity Profiling (General Protocol)
To assess the selectivity of this compound, it is important to screen it against a panel of other enzymes, receptors, and ion channels. This is typically performed by specialized contract research organizations (CROs). A general workflow is described below.
Workflow for Off-Target Screening
Caption: General workflow for in vitro off-target activity profiling.
Procedure:
-
Target Panel Selection: Choose a panel of targets that are known to be associated with adverse drug reactions or are structurally related to KAT II. This may include other aminotransferases, as well as common safety panels covering kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Primary Screening: Screen this compound at a single high concentration (e.g., 10 µM) against the selected panel of targets using appropriate in vitro assays (e.g., binding assays, functional assays, or enzyme activity assays).
-
Hit Confirmation and IC50 Determination: For any targets where significant inhibition (e.g., >50%) is observed in the primary screen, perform a full dose-response analysis to determine the IC50 value.
-
Selectivity Analysis: Compare the IC50 value for the off-targets to the IC50 value for KAT II to determine the selectivity of this compound. A high selectivity ratio (IC50 off-target / IC50 on-target) is desirable.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for the Use of KAT-IN-2 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAT-IN-2 is a designation for a potent and selective inhibitor of Kynurenine (B1673888) Aminotransferase II (KAT II), a key enzyme in the kynurenine pathway of tryptophan metabolism. In the brain, KAT II is primarily responsible for the synthesis of kynurenic acid (KYNA). Elevated levels of KYNA are implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia and cognitive impairment, due to its antagonistic action at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor and as a negative allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs).[1][2][3][4][5] By inhibiting KAT II, this compound reduces the production of KYNA, thereby offering a valuable tool to investigate the roles of this neuroactive metabolite in neuronal function and as a potential therapeutic strategy.[6]
These application notes provide a comprehensive guide for the use of this compound in primary neuronal cultures, including protocols for cell culture, inhibitor application, and downstream functional assays.
Mechanism of Action
This compound acts by inhibiting the enzymatic activity of KAT II, which catalyzes the transamination of L-kynurenine to KYNA. The reduction in KYNA levels is expected to disinhibit its target receptors, primarily NMDA and α7nACh receptors, leading to a modulation of glutamatergic and cholinergic neurotransmission.
Data Presentation
The following tables summarize key quantitative data for representative KAT II inhibitors and the target of their action, kynurenic acid. This information is crucial for designing and interpreting experiments in primary neuronal cultures.
Table 1: In Vitro Inhibitory Potency of Selected KAT II Inhibitors
| Compound | Target | Species | IC50 | Inhibitor Type | Reference(s) |
| PF-04859989 | KAT II | Human | 23 nM | Irreversible | [7][8][9] |
| KAT II | Rat | 263 nM | Irreversible | [7][8][9] | |
| BFF-122 | KAT II | Human | ~1 µM | Irreversible | [10][11] |
| (S)-ESBA | KAT II | Human | ~1-2 mM | Reversible | [10][11] |
Table 2: In Vitro Antagonistic Activity of Kynurenic Acid (KYNA)
| Target Receptor | Species | Assay Condition | IC50 | Reference(s) |
| α7 Nicotinic Acetylcholine Receptor | Rat | Cultured hippocampal neurons | ~7 µM | [1][12] |
| NMDA Receptor | Rat | Cultured hippocampal neurons (no added glycine) | ~15 µM | [12] |
| Rat | Cultured hippocampal neurons (10 µM glycine) | ~235 µM | [12] | |
| Glycine binding site on NR1 subunit | 7.9 - 15 µM | [4] | ||
| Glutamate binding site on NR2 subunit | 200 - 500 µM | [4] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in primary neuronal cultures. It is recommended to optimize these protocols for your specific experimental needs.
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Sterile dissection tools
-
Sterile conical tubes and culture plates
Procedure:
-
Plate Coating:
-
Coat culture plates with 50 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C.
-
Wash plates three times with sterile water and allow to dry.
-
Coat with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before use.
-
-
Dissection:
-
Euthanize the pregnant rat according to approved institutional protocols.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the brains and place them in ice-cold dissection medium (DMEM with 10% FBS).
-
Under a dissecting microscope, carefully remove the cortices and place them in a new dish with fresh, ice-cold dissection medium.
-
Remove the meninges from the cortices.
-
-
Dissociation:
-
Transfer the cortices to a 15 mL conical tube and aspirate the medium.
-
Add 5 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.
-
Add DNase I to a final concentration of 0.1 mg/mL and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Add 5 mL of plating medium (Neurobasal medium with 10% FBS, 1x B-27, 1x GlutaMAX, and 1% Penicillin-Streptomycin) to inactivate the trypsin.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Plating and Culture:
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto the coated culture plates at a desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace the plating medium with maintenance medium (Neurobasal medium with 1x B-27, 1x GlutaMAX, and 1% Penicillin-Streptomycin).
-
Perform a half-medium change every 3-4 days.
-
Protocol 2: Application of this compound to Primary Neuronal Cultures
This protocol outlines the steps for treating primary neuronal cultures with a KAT II inhibitor.
Materials:
-
Primary neuronal cultures (e.g., from Protocol 1)
-
This compound (e.g., PF-04859989)
-
DMSO (vehicle)
-
Culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay. Based on available IC50 data, a starting range of 10 nM to 1 µM is suggested for potent inhibitors like PF-04859989.
-
-
Treatment:
-
Remove a portion of the medium from the neuronal cultures and replace it with the medium containing the desired concentration of this compound.
-
For vehicle controls, add the same volume of medium containing the equivalent concentration of DMSO.
-
The incubation time will depend on the specific experiment. For acute effects, a few hours may be sufficient. For chronic effects, treatment for 24 hours or longer may be necessary.
-
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability based on mitochondrial activity.[3][9][13][14]
Materials:
-
Treated primary neuronal cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Measurement of Kynurenic Acid (KYNA) in Culture Supernatant
This protocol outlines the measurement of KYNA levels in the cell culture medium using High-Performance Liquid Chromatography (HPLC).[11][12][15][16][17]
Materials:
-
Supernatant from treated primary neuronal cultures
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of a phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile)
-
KYNA standard
-
Perchloric acid or other protein precipitation agent
Procedure:
-
Collect the culture supernatant from each well.
-
To precipitate proteins, add an equal volume of ice-cold perchloric acid, vortex, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
Inject a known volume of the filtered supernatant onto the HPLC system.
-
Separate the components using a C18 column and an appropriate mobile phase.
-
Detect KYNA using a fluorescence detector (e.g., excitation at 344 nm and emission at 398 nm) or a UV detector.
-
Quantify the KYNA concentration by comparing the peak area to a standard curve generated with known concentrations of KYNA.
Mandatory Visualizations
References
- 1. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactate Dehydrogenase Assay [bio-protocol.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage | 2024, Volume 9 - Issue 1&2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]
- 11. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous Determination of Kynurenine and Kynurenic Acid by High-Performance Liquid Chromatography Photoirradiation System Using a Mobile Phase Containing 18-crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KAT-IN-2 in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration of Kynurenine (B1673888) Aminotransferase II (KAT II) inhibitors, referred to herein as KAT-IN-2, a general designation for inhibitors of this enzyme. The focus is on two well-characterized inhibitors, PF-04859989 and BFF816, in rodent models.
Introduction
Kynurenine aminotransferase II (KAT II) is a key enzyme in the kynurenine pathway, responsible for the synthesis of kynurenic acid (KYNA), a neuroactive metabolite.[1] KYNA is an endogenous antagonist of N-methyl-D-aspartate (NMDA) receptors and α7 nicotinic acetylcholine (B1216132) receptors.[2][3] Elevated levels of KYNA in the brain have been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia.[4][5] Inhibition of KAT II presents a promising therapeutic strategy to reduce brain KYNA levels and normalize glutamatergic and dopaminergic neurotransmission.[6][7]
Data Presentation
In Vivo Efficacy of KAT II Inhibitors
| Compound | Animal Model | Dose | Route of Administration | Vehicle | Key Findings | Reference(s) |
| PF-04859989 | Rat | 10 mg/kg | Subcutaneous (s.c.) | Not specified in snippet | Reduced brain kynurenic acid by 50%.[4][8] | [4][8] |
| PF-04859989 | Rat | 5 mg/kg | Intraperitoneal (i.p.) | Not specified in snippet | Decreased firing rate and burst activity of dopamine (B1211576) neurons.[7] | [7] |
| PF-04859989 | Rat | 10 mg/kg | Intravenous (i.v.) | Not specified in snippet | Time-dependent decrease in firing rate and burst activity of dopamine neurons.[7][9] | [7][9] |
| BFF816 | Rat | 30 mg/kg | Oral (p.o.) | 10% cyclodextrin (B1172386) (pH 8.0) | Reduced extracellular KYNA and increased extracellular glutamate (B1630785) and dopamine levels.[6][10] | [6][10] |
| BFF816 | Rat | 10, 30, 50 mg/kg | Oral (p.o.) | 10% cyclodextrin | Dose-dependent reduction in extracellular KYNA (30 and 50 mg/kg showed similar ~30% reduction).[6] | [6] |
Pharmacokinetic Parameters of KAT II Inhibitors
| Compound | Animal Model | Dose | Route of Administration | Key Parameters | Reference(s) |
| PF-04859989 | Rat | 10 mg/kg | Subcutaneous (s.c.) | Brain-penetrant; KYNA levels returned to baseline ~20 hours post-dose.[8] | [8] |
| KAT II Inhibitors (general) | Rat | N/A | N/A | KAT II half-life: ~16 hours; KYNA half-life: <1 hour.[11] | [11] |
| KAT II Inhibitors (general) | Non-human Primate | N/A | N/A | KAT II half-life: ~76 hours; KYNA half-life: <1 hour.[11] | [11] |
Experimental Protocols
Protocol 1: Preparation and Administration of PF-04859989
Materials:
-
PF-04859989 hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
(2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile water for injection
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure for Subcutaneous or Intraperitoneal Injection:
-
Vehicle Preparation: A commonly used vehicle for PF-04859989 is a mixture of DMSO and a cyclodextrin solution. A suggested formulation is 10% DMSO and 90% (20% SBE-β-CD in Saline).[12]
-
To prepare the 20% SBE-β-CD in saline, dissolve 20 g of SBE-β-CD in 100 mL of sterile saline. Gentle warming may be required to fully dissolve the cyclodextrin.
-
-
Drug Dissolution:
-
Weigh the required amount of PF-04859989 hydrochloride based on the desired final concentration and the number of animals to be dosed.
-
First, dissolve the PF-04859989 in DMSO.
-
Then, add the SBE-β-CD in saline solution to reach the final desired concentration.
-
For example, to prepare a 1 mg/mL solution, dissolve 1 mg of PF-04859989 in 0.1 mL of DMSO, then add 0.9 mL of the 20% SBE-β-CD in saline.
-
-
Solubilization and Sterilization:
-
Vortex the solution thoroughly to ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used.[12]
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
-
Administration:
-
Administer the prepared solution to the animal via subcutaneous or intraperitoneal injection. The injection volume will depend on the animal's weight and the desired dose (typically 1-5 mL/kg).
-
Protocol 2: Preparation and Administration of BFF816
Materials:
-
BFF816
-
(2-Hydroxypropyl)-β-cyclodextrin
-
0.1 N Sodium Hydroxide (NaOH)
-
Sterile water
-
Oral gavage needles
-
Sterile syringes
Procedure for Oral Administration:
-
Vehicle Preparation: The vehicle for BFF816 is a 10% cyclodextrin solution.[6][10]
-
Dissolve 10 g of (2-Hydroxypropyl)-β-cyclodextrin in 100 mL of sterile water.
-
-
Drug Suspension:
-
Weigh the required amount of BFF816 and suspend it in the 10% cyclodextrin solution. A common concentration used is 10 mg/mL.[13]
-
-
pH Adjustment:
-
Administration:
-
Administer the prepared suspension to the animal via oral gavage. The volume will depend on the animal's weight and the desired dose.
-
Protocol 3: In Vivo Microdialysis for KYNA and Glutamate Measurement
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane length)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Ringer's solution (e.g., 144 mM NaCl, 4.8 mM KCl, 1.7 mM CaCl₂, 1.2 mM MgSO₄, pH 6.7)[6]
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., with isoflurane) and place it in the stereotaxic apparatus.
-
Surgically expose the skull and drill a small hole at the desired coordinates for the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Implant the guide cannula and secure it with dental cement. Allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1 µL/min).[6]
-
-
Sample Collection:
-
Allow for a stabilization period to obtain a stable baseline of extracellular KYNA and glutamate levels.
-
Collect dialysate samples at regular intervals (e.g., every 30 minutes) using a refrigerated fraction collector.[6]
-
-
Sample Analysis by HPLC:
-
Determine the concentrations of KYNA and glutamate in the dialysates using HPLC with fluorescence detection.[10]
-
Excitation and emission wavelengths for KYNA are typically 344 nm and 398 nm, respectively.[10]
-
For glutamate, derivatization is often required, and the excitation and emission wavelengths will depend on the fluorophore used.
-
Protocol 4: In Vivo Electrochemical Glutamate Measurement
Materials:
-
Glutamate-sensitive microelectrode array (MEA)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat
-
Data acquisition system
-
Glutamate oxidase (GluOx)
-
Bovine serum albumin (BSA)
Procedure:
-
MEA Preparation:
-
Fabricate or obtain a microelectrode array.
-
Coat the recording sites with glutamate oxidase. A common method is to use a solution containing GluOx, BSA, and glutaraldehyde for cross-linking.
-
-
Electrode Calibration:
-
Calibrate the glutamate sensor in vitro by exposing it to known concentrations of glutamate to determine its sensitivity and limit of detection.[14]
-
-
Surgical Implantation:
-
Anesthetize the animal and implant the glutamate MEA in the target brain region using a stereotaxic apparatus.
-
Implant a reference electrode in a distant location.
-
-
Electrochemical Recording:
-
Apply a constant potential (e.g., +0.7 V vs. Ag/AgCl) to the working electrode.[15]
-
The oxidation of hydrogen peroxide, a byproduct of the enzymatic reaction between glutamate and GluOx, generates a current that is proportional to the glutamate concentration.[16]
-
Record the current changes over time to monitor real-time fluctuations in extracellular glutamate levels.
-
Mandatory Visualizations
Caption: Signaling pathway of KAT II inhibition.
Caption: General experimental workflow for in vivo studies.
References
- 1. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Kynurenine Aminotransferase II Attenuates Hippocampus-dependent Memory Deficit in Adult Rats Treated Prenatally with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Translational Analysis of Brain Kynurenic Acid Modulation via Irreversible Kynurenine Aminotransferase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Electrochemical Biosensor for Brain Glutamate Detection: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Preparing KAT-IN-2 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAT-IN-2 is a potent and selective inhibitor of Kynurenine (B1673888) Aminotransferase II (KAT-II), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] KAT-II catalyzes the conversion of kynurenine to kynurenic acid (KYNA).[2] Elevated levels of KYNA in the brain are associated with several neurological and psychiatric disorders.[1] By inhibiting KAT-II, this compound reduces the production of KYNA, making it a valuable tool for studying the role of the kynurenine pathway in disease and for the development of novel therapeutics.[2]
These application notes provide detailed protocols for the preparation and use of this compound stock solutions in cell culture experiments.
Data Presentation
The following table summarizes the key quantitative data for the preparation and use of this compound stock solutions.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Stock Solution Concentration | 10 mM (recommended starting concentration; adjust based on solubility of your specific compound lot) |
| Storage of Stock Solution | Aliquot and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles. |
| Working Concentration Range | 0.1 µM - 100 µM (This is a general range; the optimal concentration should be determined empirically for each cell line and experimental condition through a dose-response study). |
Disclaimer: The solubility and stability of chemical compounds can vary between batches. It is highly recommended to consult the Certificate of Analysis (CoA) or Safety Data Sheet (SDS) provided by the supplier for your specific lot of this compound for precise solubility and handling instructions. The information provided here is based on general laboratory practices for similar compounds.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
The molecular weight of this compound is 242.66 g/mol .
-
To prepare a 10 mM (0.01 mol/L) stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 0.24266
-
For example, to prepare 1 mL of a 10 mM stock solution, you will need 0.24266 mg of this compound. For 5 mL, you would need 1.2133 mg.
-
-
Weigh the this compound powder:
-
Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance in a fume hood or other contained environment.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryogenic vials. This helps to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Use of this compound Stock Solution in Cell Culture
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
Prepared 10 mM this compound stock solution in DMSO
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
Sterile pipettes and filter tips
Procedure:
-
Thaw the Stock Solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Prepare the Working Solution:
-
Dilute the 10 mM stock solution to the desired final working concentration in complete cell culture medium.
-
Important: To avoid precipitation and ensure proper mixing, it is recommended to perform serial dilutions. For example, to achieve a final concentration of 10 µM in 1 mL of medium, you can add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Always add the diluted inhibitor to the medium and mix well before adding to the cells.
-
Prepare a vehicle control by adding the same volume of DMSO (without the inhibitor) to the cell culture medium. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Treat the Cells:
-
Remove the existing medium from the cells.
-
Add the prepared medium containing the desired concentration of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Assay Performance:
-
Following the incubation period, proceed with your planned downstream assays to evaluate the effects of this compound on your cells.
-
Mandatory Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Inhibition of KAT-II by this compound in the kynurenine pathway.
References
Application Notes and Protocols for the Use of KAT-IN-2 in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of KAT-IN-2, a potent and selective inhibitor of Kynurenine (B1673888) Aminotransferase II (KAT-II), in enzyme assays. The information is intended to assist researchers in accurately determining its inhibitory activity and in the development of further studies.
Introduction to this compound and its Target
This compound is a selective inhibitor of Kynurenine Aminotransferase II (KAT-II)[1][2]. KAT-II is a key enzyme in the kynurenine pathway, the primary route of tryptophan metabolism[2]. This enzyme catalyzes the conversion of kynurenine to kynurenic acid[2]. Dysregulation of the kynurenine pathway has been implicated in various neurological and inflammatory disorders, making KAT-II a significant target for drug development.
Signaling Pathway: The Kynurenine Pathway
The diagram below illustrates the central role of KAT-II in the metabolism of tryptophan. KAT-II converts L-kynurenine into kynurenic acid. Inhibition of KAT-II by compounds such as this compound is expected to reduce the levels of kynurenic acid.
Quantitative Data: Comparative Inhibitor Activity
| Inhibitor | Target | IC50 Value | Notes |
| PF-04859989 | Human KAT-II | 23 nM | Irreversible inhibitor[1]. |
| BFF-816 | Rat KAT-II | 13.4 µM | Orally active inhibitor[3]. |
| (S)-ESBA | Human KAT-II | ~1000 µM | Reversible, competitive inhibitor[4]. |
| NS-1502 | Human KAT-II | 315 µM | Reversible inhibitor[5]. |
| BFF-122 | Human KAT-II | 1 µM | Irreversible inhibitor[4]. |
| JN-01 | Human KAT-II | 73.8 µM | Reversible inhibitor[5]. |
| JN-02 | Human KAT-II | 112.8 µM | Reversible inhibitor[5]. |
| Herbacetin | Human KAT-II | 5.98 µM | Reversible, competitive inhibitor[6]. |
| (-)-Epicatechin | Human KAT-II | 8.76 µM | Reversible, competitive inhibitor[6]. |
Application Notes
Recommended Concentration Range for IC50 Determination
Given the wide range of potencies for known KAT-II inhibitors, a broad concentration range should be initially screened to determine the IC50 of this compound. A sensible starting point would be a serial dilution from 100 µM down to 1 nM . This range encompasses the IC50 values of both highly potent and weaker inhibitors listed in the table above.
Solubility and Stock Solution Preparation
Information on the solubility of this compound is limited. However, many organic small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO)[7][8][9].
-
Recommended Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
If the compound does not readily dissolve, gentle warming or sonication may be applied.
-
For the enzyme assay, dilute the DMSO stock solution in the assay buffer.
-
It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid affecting enzyme activity.
-
Experimental Protocols
Protocol for Determination of this compound IC50
This protocol describes a typical in vitro enzyme assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human KAT-II. The method is based on the quantification of kynurenic acid production via High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
Recombinant Human Kynurenine Aminotransferase II (KAT-II)
-
L-kynurenine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP) (co-factor)
-
This compound (inhibitor)
-
Potassium phosphate (B84403) buffer (or PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Formic acid (for reaction termination)
-
Methanol (B129727) and water (for HPLC mobile phase)
-
Microcentrifuge tubes or 96-well plates
-
Incubator or water bath at 37°C
-
Centrifuge
-
HPLC system with a C18 reverse-phase column and UV detector
Experimental Workflow
The following diagram outlines the key steps for determining the IC50 of this compound.
Assay Procedure
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound DMSO stock solution to obtain a range of concentrations (e.g., from 100 µM to 1 nM). Also prepare a DMSO-only control.
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, prepare the reaction mixture. The final reaction volume is typically 50 µL[5]. For each reaction, add the components in the following order:
-
Phosphate Buffer (pH 7.4)
-
This compound dilution or DMSO control (e.g., 1 µL)
-
50 µM PLP
-
5 mM α-ketoglutarate
-
5 mM L-kynurenine
-
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of KAT-II enzyme (e.g., 0.5 µg) to each tube/well[5].
-
Incubation: Mix gently and incubate at 37°C for a fixed time, typically 10-15 minutes[5].
-
Reaction Termination: Stop the reaction by adding an equal volume (50 µL) of 0.8 M formic acid[5].
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixtures at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated protein[5].
-
HPLC Analysis:
-
Transfer the supernatant to HPLC vials.
-
Inject a standard volume (e.g., 20 µL) onto a C18 reverse-phase column.
-
Use an isocratic mobile phase, for example, 50% methanol in water.
-
Monitor the elution of kynurenic acid by UV detection at approximately 330-340 nm.
-
Quantify the kynurenic acid peak area.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Determine the amount of kynurenic acid produced in the presence of different concentrations of this compound.
-
Use the DMSO-only control as 0% inhibition (maximum enzyme activity) and a no-enzyme control as 100% inhibition (background).
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 x [1 - (Signal_inhibitor - Signal_background) / (Signal_max - Signal_background)]
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve using a suitable software (e.g., GraphPad Prism).
-
The IC50 is the concentration of this compound that produces 50% inhibition of KAT-II activity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Two Flavonoids as New and Safe Inhibitors of Kynurenine Aminotransferase II via Computational and In Vitro Study | MDPI [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Investigating the Therapeutic Potential of Kynurenine Aminotransferase II (KAT II) Inhibition in Animal Models of Neurological Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine (B1673888) pathway (KP) is a major route of tryptophan metabolism that produces several neuroactive compounds. Dysregulation of this pathway has been implicated in the pathophysiology of a range of neurological and psychiatric disorders. One key metabolite, kynurenic acid (KYNA), is a potent antagonist of N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (B1216132) receptors. Elevated brain levels of KYNA are associated with cognitive deficits and are hypothesized to contribute to the pathology of diseases such as schizophrenia.[1][2] Kynurenine aminotransferase II (KAT II) is the primary enzyme responsible for the synthesis of KYNA in the brain.[3][4] Consequently, inhibition of KAT II presents a promising therapeutic strategy to reduce brain KYNA levels and potentially ameliorate cognitive dysfunction in various neurological disorders.
While a specific compound designated "KAT-IN-2" is not prominently described in the peer-reviewed literature, this document focuses on a well-characterized, potent, and brain-penetrant irreversible inhibitor of KAT II, PF-04859989 , as a representative tool compound for investigating the therapeutic potential of KAT II inhibition. These notes provide a summary of its properties, detailed protocols for its use in animal models, and a rationale for its application in models of Huntington's disease, Alzheimer's disease, and Parkinson's disease.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of KAT II inhibitors is the reduction of KYNA synthesis. By inhibiting KAT II, the conversion of kynurenine to KYNA is blocked, leading to lower concentrations of KYNA in the brain. This, in turn, is expected to disinhibit NMDA and α7 nicotinic acetylcholine receptors, thereby modulating glutamatergic and cholinergic neurotransmission, which are crucial for learning and memory.
Quantitative Data for PF-04859989
The following tables summarize the available quantitative data for the KAT II inhibitor PF-04859989.
Table 1: In Vitro Inhibitory Activity of PF-04859989
| Target | Species | IC50 (nM) | Reference |
| KAT II | Human | 23 | [5][6] |
| KAT II | Rat | 263 | [5][6] |
| KAT I | Human | 22,000 | [5] |
| KAT III | Human | 11,000 | [5] |
| KAT IV | Human | >50,000 | [5] |
Table 2: In Vivo Efficacy of PF-04859989 in Rats
| Animal Model | Dose | Route | Effect | Reference |
| Male Sprague-Dawley Rats | 10 mg/kg | s.c. | ~50% reduction in brain kynurenic acid | [5][7] |
| Male Sprague-Dawley Rats | 5 mg/kg | i.p. | Significantly lower number of spontaneously active dopamine (B1211576) neurons | [5] |
| Male Sprague-Dawley Rats | 32 mg/kg | s.c. | Restored nicotine-evoked glutamatergic transients after L-kynurenine challenge | [8] |
Rationale for Application in Neurological Disease Models
While most in vivo studies of PF-04859989 have focused on models relevant to schizophrenia, there is a strong rationale for investigating its therapeutic potential in other neurodegenerative diseases where kynurenine pathway dysregulation is implicated.
-
Huntington's Disease (HD): Studies have shown alterations in the kynurenine pathway in both HD patients and animal models, with evidence of an imbalance between neurotoxic and neuroprotective metabolites.[7][9] Specifically, some studies report increased levels of the neurotoxic metabolite 3-hydroxykynurenine and decreased levels of the neuroprotective KYNA.[10] However, other reports suggest elevated KYNA in early-stage HD.[9] A kynurenic acid analogue has shown neuroprotective effects in a transgenic mouse model of HD.[5] Targeting KAT II to modulate KYNA levels could therefore be a viable therapeutic strategy.
-
Alzheimer's Disease (AD): The role of the kynurenine pathway in AD is complex, with studies reporting both increased and decreased levels of KYNA in the brain and cerebrospinal fluid of patients.[2][3] Elevated KYNA could contribute to cognitive deficits by antagonizing NMDA and nicotinic receptors, which are crucial for memory.[11] Conversely, lower levels might reduce neuroprotection. A KAT II inhibitor could be used to investigate the impact of reducing elevated KYNA levels in relevant AD mouse models, such as the 3xTg-AD or APP/PS1 mice.
-
Parkinson's Disease (PD): Evidence suggests a deficiency of KYNA in the brains of PD patients, which may contribute to excitotoxicity.[2][8] However, other studies suggest that modulating the kynurenine pathway to increase KYNA could be neuroprotective.[8] Given these conflicting reports, a selective KAT II inhibitor like PF-04859989 could be a valuable tool to precisely investigate the role of KYNA in PD pathogenesis in animal models like the MPTP or 6-OHDA models.
Experimental Protocols
The following protocols provide detailed methodologies for administering a KAT II inhibitor and assessing its effects in mouse models of neurological disease.
Administration of KAT II Inhibitor (PF-04859989)
-
Materials:
-
PF-04859989 hydrochloride
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose (B11928114) in water)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
-
-
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, freshly prepare the PF-04859989 solution in the chosen vehicle.
-
The concentration should be calculated based on the desired dose (e.g., 5-10 mg/kg) and the average weight of the mice, aiming for an injection volume of approximately 10 µL/g of body weight.
-
Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
-
-
Administration:
-
Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Administer the prepared solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
For chronic studies, injections can be administered daily or as determined by the pharmacokinetic profile of the compound.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions following injection.
-
Ensure animals have free access to food and water.
-
-
Behavioral Assessment
-
Apparatus:
-
Accelerating rotarod apparatus for mice.
-
-
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Training (optional but recommended): Place mice on the rotarod at a low constant speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds) for 2-3 trials to familiarize them with the apparatus.
-
Testing:
-
Place the mouse on the rotating rod, which is accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency to fall from the rod.
-
Perform 3 trials with an inter-trial interval of at least 15 minutes.
-
-
-
Apparatus:
-
Square or circular open field arena (e.g., 50 x 50 cm) with walls to prevent escape.
-
Video tracking system and software.
-
-
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes.
-
Testing:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to freely explore the arena for a set duration (e.g., 10-20 minutes).
-
The video tracking system records the mouse's activity.
-
-
Data Analysis:
-
Locomotor activity: Total distance traveled, average speed.
-
Anxiety-like behavior: Time spent in the center of the arena versus the periphery, frequency of entries into the center zone.
-
-
-
Apparatus:
-
Circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).
-
A hidden escape platform submerged just below the water surface.
-
Distinct visual cues placed around the room.
-
Video tracking system.
-
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Place the mouse into the pool from one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If it does not find it within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Perform 4 trials per day with different starting positions.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Measurement of Kynurenic Acid in Brain Tissue
-
Materials:
-
High-performance liquid chromatography (HPLC) system with fluorescence detection.
-
Brain tissue homogenization equipment.
-
Reagents for sample preparation and HPLC mobile phase.
-
-
Procedure:
-
Tissue Collection:
-
At the desired time point after the final dose of the KAT II inhibitor, euthanize the mouse and rapidly dissect the brain region of interest (e.g., striatum, hippocampus, cortex) on ice.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the brain tissue in an appropriate buffer.
-
Deproteinize the homogenate (e.g., with trichloroacetic acid).
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate KYNA from other compounds on a reverse-phase column.
-
Detect KYNA using a fluorescence detector (excitation ~344 nm, emission ~398 nm).
-
Quantify KYNA levels by comparing the peak area to a standard curve of known KYNA concentrations.
-
-
Suggested Experimental Workflow for a Preclinical Study
Conclusion
Inhibition of KAT II to reduce brain levels of kynurenic acid is a promising therapeutic strategy for neurological disorders characterized by cognitive impairment. While direct evidence for the efficacy of specific KAT II inhibitors like PF-04859989 in animal models of Huntington's, Alzheimer's, and Parkinson's diseases is currently limited in the published literature, the underlying biological rationale is strong. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute preclinical studies to investigate the therapeutic potential of this drug class in a broader range of neurodegenerative conditions. Careful experimental design, incorporating relevant behavioral and biochemical endpoints, will be crucial in elucidating the role of KAT II inhibition in these complex diseases.
References
- 1. Importance of Modulating Kynurenic Acid Metabolism—Approaches for the Treatment of Dementia [mdpi.com]
- 2. Memory Enhancement with Kynurenic Acid and Its Mechanisms in Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenic Acid Levels are Increased in the CSF of Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3 Dioxygenase as a Potential Therapeutic Target in Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of a novel kynurenic acid analogue in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Of mice, rats and men: Revisiting the quinolinic acid hypothesis of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early kynurenergic impairment in Huntington's disease and in a transgenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kynurenic acid concentrations are reduced in Huntington's disease cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kynurenine Pathway Metabolites as Biomarkers in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring KAT-IN-2 Activity in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kynurenine (B1673888) aminotransferase II (KAT-II, also known as KAT-IN-2 or AADAT) is a key enzyme in the kynurenine pathway, the primary route of tryptophan metabolism in the brain.[1][2] KAT-II catalyzes the irreversible transamination of L-kynurenine to kynurenic acid (KYNA).[3] KYNA is a neuroactive metabolite that acts as an antagonist at several receptors, including the α7 nicotinic acetylcholine (B1216132) receptor and the N-methyl-D-aspartate (NMDA) receptor.[4] Dysregulation of KYNA levels in the brain has been implicated in the pathophysiology of various neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease.[5][6] Consequently, KAT-II has emerged as a significant therapeutic target for modulating brain KYNA levels and associated cognitive functions.[3][7]
These application notes provide detailed protocols for the preparation of brain tissue homogenates and the subsequent measurement of KAT-II activity using a High-Performance Liquid Chromatography (HPLC)-based method. Additionally, quantitative data on enzyme kinetics and inhibitor potencies are presented, along with visualizations of the relevant biochemical pathway and experimental workflow.
Signaling Pathway
KAT-II is a pivotal enzyme in the kynurenine pathway, converting L-kynurenine to the neuroprotective metabolite, kynurenic acid. This pathway is a branch of tryptophan metabolism and is influenced by various physiological and pathological conditions, including neuroinflammation.
Quantitative Data
Table 1: Kinetic Parameters of Human KAT-II
| Substrate | Km (mM) | Reference |
| L-Kynurenine | 0.43 ± 0.04 | [8] |
| α-Aminoadipate | 0.19 ± 0.02 | [8] |
| Asparagine | 1.8 ± 0.2 | [8] |
| Glutamate | 3.3 ± 0.4 | [8] |
| Histidine | 4.2 ± 0.5 | [8] |
| Cysteine | 5.6 ± 0.7 | [8] |
| Lysine | 6.7 ± 0.8 | [8] |
| Phenylalanine | 8.3 ± 1.0 | [8] |
Table 2: Inhibitor Potency (IC50 and Ki) against Human KAT-II
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Reference |
| (S)-ESBA | Reversible, Competitive | ~1000 | - | [9] |
| NS-1502 | Reversible, Competitive | 315 | - | [10][11] |
| JN-01 | Reversible | 73.8 | - | [10][11] |
| JN-02 | Reversible | 112.8 | - | [10][11] |
| Estradiol disulfate | Reversible | 26.3 | - | [10][11] |
| BFF-122 | Irreversible | 15-20 | - | [10][11] |
| PF-04859989 | Irreversible | 1-3 | - | [10][11] |
| Glycyrrhizic acid (GL) | Reversible, Competitive | 4.51 ± 0.20 | 10.42 ± 1.62 | [12] |
| Glycyrrhetinic acid (GA) | Reversible, Competitive | 6.96 ± 0.37 | 6.92 ± 0.60 | [12] |
| Carbenoxolone (CBX) | Reversible, Competitive | 3.90 ± 0.37 | 4.11 ± 0.37 | [12] |
| 49a (thiazole derivative) | Irreversible | 0.097 | - | [13] |
Experimental Protocols
Protocol 1: Preparation of Brain Tissue Homogenate
This protocol describes the preparation of a brain tissue homogenate suitable for the KAT-II activity assay.
Materials:
-
Brain tissue (e.g., from rodent models)
-
Ice-cold homogenization buffer (e.g., 0.25 M sucrose, 4 mM HEPES, pH 7.3 or 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Protease inhibitor cocktail
-
Dounce homogenizer or mechanical homogenizer (e.g., Bullet Blender)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Excise brain tissue of interest and immediately place it on ice.
-
Weigh the tissue and transfer it to a pre-chilled tube.
-
Add ice-cold homogenization buffer at a ratio of 1:5 to 1:10 (w/v) (e.g., 500 µL of buffer per 100 mg of tissue).[10] Add a protease inhibitor cocktail according to the manufacturer's instructions.
-
Homogenize the tissue on ice.
-
For Dounce homogenizer: Perform 10-15 strokes.
-
For mechanical homogenizer: Use appropriate settings as per the manufacturer's protocol (e.g., for a Bullet Blender, use 0.5 mm glass beads and homogenize at a speed setting of 6 for 3 minutes).[14]
-
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge the homogenate at 10,000-16,000 x g for 10-15 minutes at 4°C.[10]
-
Carefully collect the supernatant, which contains the cytosolic fraction with KAT-II, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
The supernatant can be used immediately for the KAT-II activity assay or stored at -80°C for future use.
Protocol 2: HPLC-Based Measurement of KAT-II Activity
This protocol outlines the measurement of KAT-II activity by quantifying the production of KYNA from L-kynurenine using reverse-phase HPLC with UV detection.
Materials:
-
Brain tissue homogenate (supernatant from Protocol 1)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
L-kynurenine solution (substrate)
-
α-ketoglutarate solution (co-substrate)
-
Pyridoxal-5'-phosphate (PLP) solution (cofactor)
-
Test inhibitors (dissolved in an appropriate solvent, e.g., DMSO)
-
Stop solution (e.g., 0.8 M formic acid)
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile phase (e.g., 50% (v/v) methanol (B129727) and 50% (v/v) water)[3]
-
KYNA standard solutions for calibration curve
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 50 µL. The final concentrations of the components should be as follows:
-
Enzymatic Reaction:
-
Reaction Termination: Stop the reaction by adding an equal volume (50 µL) of the stop solution (0.8 M formic acid).[3]
-
Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixture at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of KYNA.
-
Quantify the amount of KYNA produced in the enzymatic reaction by comparing the peak area from the sample chromatogram to the standard curve.
-
Express KAT-II activity as the amount of KYNA produced per unit time per milligram of protein (e.g., pmol/min/mg protein).
-
Experimental Workflow
The following diagram illustrates the key steps involved in measuring this compound activity in brain tissue.
References
- 1. NIBSC - Brain Tissue Preparation [nibsc.org]
- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 3. Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure, expression, and function of kynurenine aminotransferases in human and rodent brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate specificity and structure of human aminoadipate aminotransferase/kynurenine aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Human kynurenine aminotransferase II--reactivity with substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sisweb.com [sisweb.com]
- 15. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]
Application Notes and Protocols for Developing a Cell-Based Assay with KAT-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
KAT-IN-2 is a potent and selective inhibitor of Kynurenine (B1673888) Aminotransferase II (KATII), a key enzyme in the tryptophan metabolism pathway.[1][2][3][4][5] KATII catalyzes the conversion of kynurenine to kynurenic acid (KYNA), a neuroactive metabolite that acts as an antagonist at ionotropic glutamate (B1630785) receptors, including NMDA and α7 nicotinic acetylcholine (B1216132) receptors.[4][6] Elevated levels of KYNA in the brain have been implicated in the pathophysiology of several central nervous system (CNS) disorders, including schizophrenia and other psychiatric conditions associated with cognitive deficits.[4][5] By inhibiting KATII, this compound reduces the production of KYNA, offering a promising therapeutic strategy to modulate glutamatergic and cholinergic neurotransmission and potentially ameliorate cognitive dysfunction.[5][6]
These application notes provide detailed protocols for developing cell-based assays to characterize the activity of this compound and other KATII inhibitors. The described assays are designed to assess the compound's effect on KYNA production, neuronal cell viability, and downstream signaling pathways.
Mechanism of Action: The Kynurenine Pathway
The kynurenine pathway is the primary route for tryptophan catabolism. Within this pathway, KATII plays a crucial role in the irreversible transamination of kynurenine to KYNA.[7][8] KYNA's function as an antagonist at glutamate receptors means that its overproduction can lead to hypofunction of these receptors, contributing to synaptic dysfunction and cognitive impairments.[4][9] this compound, by selectively inhibiting KATII, aims to restore the balance of kynurenine pathway metabolites and normalize neuronal function.
Data Presentation: Summary of Quantitative Data
The following tables provide a template for summarizing quantitative data obtained from the cell-based assays described in this document. The values presented are representative examples based on published data for other selective KATII inhibitors and should be replaced with experimental data for this compound.
Table 1: In Vitro Inhibition of KYNA Production
| Cell Line | Compound | IC₅₀ (µM) of KYNA Production |
| SH-SY5Y (Human Neuroblastoma) | This compound | [Insert Experimental Data] |
| Primary Cortical Neurons (Rat) | This compound | [Insert Experimental Data] |
| Reference Inhibitor (e.g., PF-04859989) | SH-SY5Y | [Insert Experimental Data] |
Table 2: Effect on Neuronal Cell Viability
| Cell Line | Treatment | Concentration (µM) | Cell Viability (% of Control) |
| SH-SY5Y | Vehicle Control | - | 100% |
| SH-SY5Y | This compound | 1 | [Insert Experimental Data] |
| SH-SY5Y | This compound | 10 | [Insert Experimental Data] |
| SH-SY5Y | This compound | 100 | [Insert Experimental Data] |
| SH-SY5Y | Glutamate (Excitotoxin) | 100 | [Insert Experimental Data] |
| SH-SY5Y | Glutamate + this compound (10 µM) | 100 + 10 | [Insert Experimental Data] |
Table 3: Modulation of Extracellular Glutamate Levels
| Cell Culture | Treatment | Fold Change in Glutamate vs. Control |
| Primary Cortical Neurons | This compound (10 µM) | [Insert Experimental Data] |
| Primary Cortical Neurons | Kynurenine (100 µM) | [Insert Experimental Data] |
| Primary Cortical Neurons | Kynurenine (100 µM) + this compound (10 µM) | [Insert Experimental Data] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the cellular activity of this compound.
Experimental Workflow Overview
Protocol 1: Cell Culture of SH-SY5Y Neuroblastoma Cells
The human neuroblastoma cell line SH-SY5Y is a suitable model for studying the effects of KATII inhibitors as these cells express the enzymes of the kynurenine pathway.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryopreserved vial of SH-SY5Y cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh complete culture medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.[1][2][3][4][5]
-
-
Maintaining Cultures:
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
-
Subculturing:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density (e.g., 1:3 to 1:6 split ratio).[1][2][3][4][5]
-
Protocol 2: Measurement of Kynurenic Acid (KYNA) Production
This protocol describes the quantification of KYNA in cell culture supernatants using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Materials:
-
SH-SY5Y cells cultured in 24-well plates
-
Kynurenine solution (substrate)
-
This compound and reference inhibitor solutions
-
Cell culture medium
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
Mobile phase: e.g., 50 mM sodium acetate, pH 6.2, with 7% acetonitrile
-
KYNA standard solutions for calibration curve
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing a known concentration of kynurenine (e.g., 100 µM).
-
Add serial dilutions of this compound or the reference inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-48 hours at 37°C.
-
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Sample Preparation: Centrifuge the supernatant at 10,000 x g for 10 minutes to remove any cellular debris.
-
HPLC Analysis:
-
Inject a fixed volume of the prepared supernatant onto the HPLC system.
-
Set the fluorescence detector to an excitation wavelength of 344 nm and an emission wavelength of 398 nm.[3]
-
Elute KYNA isocratically with the mobile phase.
-
Quantify the KYNA peak area by comparing it to a standard curve generated with known concentrations of KYNA.
-
-
Data Analysis: Calculate the percent inhibition of KYNA production for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
SH-SY5Y cells cultured in a 96-well plate
-
This compound solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
For neuroprotection assays, co-treat cells with an excitotoxic agent (e.g., glutamate) and this compound.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and plot the dose-response curve to determine the concentration of this compound that affects cell viability.
Protocol 4: Measurement of Extracellular Glutamate
This protocol outlines the use of a commercially available fluorometric or bioluminescent assay kit to measure glutamate levels in cell culture supernatants.
Materials:
-
Primary cortical neurons or SH-SY5Y cells
-
This compound solutions
-
Commercial glutamate assay kit (e.g., from Promega or Cell Biolabs)
-
Microplate reader capable of fluorescence or luminescence detection
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells in a 96-well plate and treat with this compound, kynurenine, or a combination, as described in previous protocols.
-
Sample Collection: Collect the cell culture supernatant.
-
Assay Performance: Follow the manufacturer's instructions for the chosen glutamate assay kit. This typically involves adding a reaction mixture to the supernatant that leads to the generation of a fluorescent or luminescent signal proportional to the glutamate concentration.[10][11]
-
Signal Detection: Measure the fluorescence or luminescence using a microplate reader.
-
Data Analysis: Quantify the glutamate concentration using a standard curve and analyze the effect of this compound on basal or kynurenine-induced changes in extracellular glutamate levels.
References
- 1. cyagen.com [cyagen.com]
- 2. SH-SY5Y culturing [protocols.io]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]
- 5. accegen.com [accegen.com]
- 6. Glutamate Assay (GLU ) [sciencellonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Glutamate-Glo™ Assay [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting KAT2 Inhibitor Experiments
Welcome to the technical support center for KAT2 inhibitor experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide standardized protocols for consistent and reliable results.
Frequently Asked Questions (FAQs)
Here are some common questions and answers for issues you might encounter during your experiments with KAT2 inhibitors.
Q1: My KAT2 inhibitor shows no or very low activity in my enzymatic assay. What are the possible reasons?
A: Several factors could contribute to a lack of inhibitory activity. Here's a checklist of potential issues to investigate:
-
Inhibitor Solubility: Poor solubility is a common problem for small molecule inhibitors. Visually inspect your stock solution for any precipitates. It's advisable to prepare a fresh stock solution in an appropriate solvent like DMSO and ensure it is fully dissolved before diluting it into your aqueous assay buffer.
-
Inhibitor Degradation: Ensure your inhibitor has been stored correctly according to the manufacturer's instructions to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
Incorrect Inhibitor Concentration: Double-check your calculations and dilution series to ensure you are using the intended concentrations.
-
Enzyme Activity: Verify the activity of your KAT2 enzyme. Use a positive control inhibitor (if available) to confirm that the assay can detect inhibition. Also, ensure the enzyme has been stored properly and is active.
-
Assay Conditions: Confirm that the pH, temperature, and buffer components of your assay are optimal for KAT2 activity.
Q2: I am observing high variability between my replicate wells in a cell-based viability assay. What are the common causes?
A: High variability in cell-based assays often points to technical inconsistencies. Consider the following:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating to have a consistent number of cells in each well.
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to minimize errors in dispensing cells, media, or the inhibitor.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of the inhibitor. It is good practice to fill the perimeter wells with sterile PBS or media and not use them for experimental data.
-
Inhibitor Precipitation: Your inhibitor might be precipitating out of the cell culture medium. Visually inspect the wells under a microscope for any signs of precipitation.
-
Cell Line Health: Use low-passage, authenticated cell lines to ensure consistent biological responses. High-passage numbers can lead to genetic drift and altered drug sensitivity.
Q3: My cell viability assay (e.g., MTT, XTT) results are inconsistent with other cell death assays (e.g., LDH release). Why might this be?
A: Discrepancies between different viability and cytotoxicity assays can arise because they measure different cellular parameters.
-
Metabolic Interference: Some inhibitors can directly interfere with the chemistry of metabolic assays like MTT, which relies on cellular reductases. For example, a compound could chemically reduce the MTT reagent, leading to a false positive signal for viability. To check for this, include a control with the inhibitor in cell-free media.
-
Off-Target Effects: The inhibitor might have off-target effects on cellular metabolism that are independent of its effect on KAT2. This can lead to an over- or underestimation of cell viability in metabolic assays.
-
Timing of Assays: Different assays measure events that occur at different times during the cell death process. For instance, metabolic dysfunction (measured by MTT) may occur earlier or later than loss of membrane integrity (measured by LDH release).
Q4: I'm concerned about the off-target effects of my KAT2 inhibitor. How can I assess this?
A: Assessing off-target effects is crucial for interpreting your results correctly.
-
Selectivity Profiling: Review the literature for any published selectivity data for your inhibitor against other lysine (B10760008) acetyltransferases (KATs) or other enzyme families. Some irreversible inhibitors that target the PLP cofactor may have broader off-target effects.[1]
-
Use of Multiple Inhibitors: Use a second, structurally different inhibitor against KAT2. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Analysis: Perform your experiments over a wide range of inhibitor concentrations. On-target effects should typically occur at concentrations close to the inhibitor's IC50 for KAT2.
-
Rescue Experiments: If possible, overexpressing KAT2 in your cells might rescue the phenotype caused by the inhibitor, providing strong evidence for an on-target effect.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common KAT2 inhibitors. Note that these values can vary depending on the specific assay conditions.
| Inhibitor | Target | IC50 Value | Assay Conditions | Reference |
| PF-04859989 | Human KAT2 | 23 nM | Enzymatic Assay | [2] |
| Rat KAT2 | 263 nM | Enzymatic Assay | [2] | |
| BFF-816 | Rat KAT2 | 13.4 µM | Rat liver homogenate | [3] |
| NS-1502 | Human KAT2 | 315 µM | Enzymatic Assay | [1] |
| (S)-ESBA | Human KAT2 | ~1000 µM | Enzymatic Assay | [4] |
| Glycyrrhizic acid | Human KAT2 | 7.93 µM | pH 7.4 | [1] |
| Glycyrrhetinic acid | Human KAT2 | 9.87 µM | pH 7.4 | [1] |
| Carbenoxolone | Human KAT2 | 3.34 µM | pH 7.4 | [1] |
Key Experimental Protocols
Below are detailed methodologies for key experiments involving KAT2 inhibitors.
Protocol 1: Fluorescence-Based KAT2 Enzyme Inhibition Assay
This protocol is adapted from a method used to measure the activity of human KAT2 (hKAT-II) in vitro.[5]
Materials:
-
Recombinant human KAT2 enzyme
-
KAT2 inhibitor stock solution (in DMSO)
-
L-Kynurenine (substrate)
-
α-Ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the KAT2 inhibitor by diluting the stock solution in assay buffer. Create a serial dilution to test a range of concentrations.
-
Prepare a substrate solution containing L-Kynurenine and α-Ketoglutarate in assay buffer.
-
Prepare an enzyme solution containing recombinant human KAT2 and PLP in assay buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add 50 µL of the KAT2 inhibitor working solution to the wells of the 96-well plate.
-
Include a "no inhibitor" control (vehicle control) containing assay buffer with the same final concentration of DMSO as the inhibitor wells.
-
Include a "no enzyme" control containing assay buffer and the highest concentration of the inhibitor.
-
-
Enzyme Reaction:
-
Add 25 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm. The product, kynurenic acid, is fluorescent.
-
Take kinetic readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the velocities of the inhibitor-treated wells to the "no inhibitor" control to determine the percent inhibition.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of KAT2 inhibitors on cell viability.
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
KAT2 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the KAT2 inhibitor in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations.
-
Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the absorbance values of the inhibitor-treated wells to the vehicle control wells to calculate the percent cell viability.
-
Plot the percent viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation [mdpi.com]
Technical Support Center: Optimizing KAT-IN-2 Concentration for Maximum Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing KAT-IN-2, a potent and selective inhibitor of Kynurenine (B1673888) Aminotransferase II (KAT II). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize the concentration of this compound for maximum efficacy in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets Kynurenine Aminotransferase II (KAT II), an enzyme in the tryptophan metabolic pathway.[1][2] KAT II is responsible for the conversion of kynurenine to kynurenic acid (KYNA).[3][4] By inhibiting KAT II, this compound reduces the production of KYNA. Elevated levels of KYNA in the brain have been associated with cognitive deficits in neuropsychiatric disorders.[5][6] Inhibition of KAT II can lead to an increase in the extracellular levels of neurotransmitters such as glutamate, dopamine, and acetylcholine.[5]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. A good starting point for determining the optimal concentration is to perform a dose-response curve. Based on data from similar selective KAT II inhibitors, a concentration range of 1 µM to 20 µM can be considered for initial experiments. For instance, the irreversible KAT II inhibitor PF-04859989 has an IC50 in the nanomolar range, while another inhibitor, BFF-122, has an IC50 of 15-20 µM.[7][8]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). For long-term storage, it is advisable to store the stock solution at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles to maintain the stability of the compound. When preparing working solutions for cell culture, dilute the DMSO stock in your culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%, ideally <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is described as a selective inhibitor of KAT II, specific off-target effects have not been extensively documented in publicly available literature. However, as with any small molecule inhibitor, off-target activity is possible. Some KAT inhibitors have been noted to interact with the enzyme's cofactor, pyridoxal-5'-phosphate (PLP), which could lead to broader effects on other PLP-dependent enzymes.[10][11] It is recommended to include appropriate controls in your experiments to assess for potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed even at low this compound concentrations. | 1. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Cell Line Sensitivity: The specific cell line may be particularly sensitive to KAT II inhibition or the compound itself. | 1. Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%. Prepare a vehicle control with the same final DMSO concentration. 2. Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the cytotoxic concentration range for your specific cell line. |
| No or weak inhibition of KYNA production. | 1. Insufficient this compound Concentration: The concentration used may be too low for your cell system. 2. Compound Degradation: The stock solution may have degraded due to improper storage. 3. Cell Culture Conditions: High serum concentrations in the media might interfere with inhibitor activity. | 1. Increase the concentration of this compound based on a dose-response curve. 2. Use a fresh aliquot of the stock solution or prepare a new stock. 3. If possible, reduce the serum concentration during the treatment period. |
| Precipitation of this compound in culture medium. | Poor Solubility: The compound may have limited solubility in aqueous solutions like cell culture medium, especially at higher concentrations. | 1. Ensure the DMSO stock solution is fully dissolved before diluting in medium. 2. When diluting, add the this compound stock solution to the medium while vortexing to ensure rapid and even dispersion. 3. If precipitation persists, consider using a lower concentration or a different formulation approach if available. |
Quantitative Data Summary
| Inhibitor | Target | IC50 Value | Notes |
| PF-04859989 | Human KAT II | 23 nM | Irreversible inhibitor.[6] |
| Rat KAT II | 263 nM | Irreversible inhibitor.[6] | |
| BFF-122 | KAT II | 15-20 µM | [7] |
| NS-1502 | KAT II | 315 µM | Reversible inhibitor.[8] |
| JN-01 | KAT II | 73.8 µM | Reversible inhibitor.[8] |
| JN-02 | KAT II | 112.8 µM | Reversible inhibitor.[8] |
| Herbacetin | KAT II | 5.98 µM | Reversible, competitive inhibitor.[12] |
| (-)-Epicatechin | KAT II | 8.76 µM | Reversible, competitive inhibitor.[12] |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period. Allow cells to adhere overnight.
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Treatment:
-
Carefully remove the medium from the cells.
-
Add 100 µL of the medium containing the different concentrations of this compound, the vehicle control, or the no-treatment control to the respective wells.
-
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Protocol for In Vitro KAT II Inhibition Assay
This protocol is adapted from a published method and can be used to measure the direct inhibitory effect of this compound on KAT II enzyme activity.[7][8]
Materials:
-
Recombinant human KAT II enzyme
-
This compound
-
L-Kynurenine (KYN)
-
α-Ketoglutarate
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formic acid (0.8 M)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 µM PLP, 5 mM α-ketoglutarate, and 5 mM L-KYN in PBS (pH 7.4).
-
Inhibitor Preparation: Prepare various concentrations of this compound (e.g., 1 µM to 2000 µM) in the reaction mixture.
-
Enzyme Reaction:
-
In a microcentrifuge tube, incubate 0.5 µg of recombinant KAT II with the reaction mixture containing the desired concentration of this compound. The total reaction volume should be 50 µL.
-
Incubate at 37°C for 10 minutes.
-
-
Reaction Termination: Stop the reaction by adding an equal volume (50 µL) of 0.8 M formic acid.
-
Analysis:
-
Analyze the amount of kynurenic acid (KYNA) produced using an HPLC system.
-
Set the UV detector to a wavelength of 330 nm.
-
Use a mobile phase of 50% (v/v) methanol (B129727) and 50% (v/v) water.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the data and fitting it to a dose-response curve.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kynurenine Aminotransferase Isozyme Inhibitors: A Review [mdpi.com]
- 5. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. By compound [wahoo.cns.umass.edu]
- 10. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
potential off-target effects of KAT-IN-2 in cellular assays
This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of C646, a well-characterized inhibitor of the lysine (B10760008) acetyltransferases (KATs) p300 and CBP, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for C646?
A1: C646 is a potent and selective small molecule inhibitor of the lysine acetyltransferases p300 and CBP.[1] It functions by competing with the acetyl-CoA binding site, thereby preventing the transfer of acetyl groups to histone and non-histone protein substrates.[2][3] This inhibition of acetylation can modulate gene transcription and other cellular processes.[3]
Q2: What are the known on-target effects of C646 in cells?
A2: The primary on-target effect of C646 is the inhibition of p300/CBP's acetyltransferase activity. This leads to a reduction in histone acetylation, particularly at sites targeted by p300/CBP, and can affect the acetylation status of various non-histone proteins.[1] These changes in protein acetylation can result in altered gene expression and downstream cellular effects, including impacts on cell proliferation and differentiation.[3]
Q3: What are the potential off-target effects of C646?
A3: While C646 is selective for p300/CBP over other KATs in vitro, it has been shown to have off-target effects in cellular contexts.[1] Chemoproteomic studies have revealed that C646 can covalently bind to highly abundant, cysteine-containing proteins.[1] One significant off-target interaction is with tubulin, and C646 has been observed to inhibit tubulin polymerization in vitro.[1] This reactivity with cellular nucleophiles can lead to a reduction in the effective concentration of C646 available to inhibit p300/CBP.[1]
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: Differentiating between on-target and off-target effects is crucial for interpreting experimental results. One approach is to use a combination of experimental controls. For instance, using CRISPR/Cas9 to knock out the intended target (p300 or CBP) can help determine if the observed phenotype is dependent on the presence of the target protein.[4] If the effect of C646 persists in knockout cells, it is likely due to off-target interactions. Additionally, employing a structurally distinct inhibitor of the same target can help confirm if the observed phenotype is a result of inhibiting the intended pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected inhibition of acetylation | Cellular Thiol Reactivity: C646 can be consumed by abundant cellular nucleophiles, such as glutathione (B108866) and reactive cysteine residues on proteins, reducing its effective concentration at the target.[1] | Increase the concentration of C646 in your assay. Consider pre-treating cells with an agent that depletes cellular thiols, though this may have confounding effects. Run a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| Cellular Efflux: The compound may be actively transported out of the cells by efflux pumps. | Use efflux pump inhibitors, such as verapamil, in combination with C646, if appropriate for your cell type. | |
| Unexpected cellular phenotypes (e.g., effects on cell morphology or mitosis) | Off-target effects: C646 has been shown to interact with tubulin and may affect microtubule dynamics.[1] | Use a lower concentration of C646 that is still effective at inhibiting p300/CBP but has minimal off-target effects. Confirm the phenotype with a different p300/CBP inhibitor. Use microscopy to examine microtubule structure in treated cells. |
| Variability in results between different cell lines | Differential expression of p300/CBP or off-target proteins: The levels of p300, CBP, and other off-target proteins can vary significantly between cell lines. | Quantify the protein levels of p300 and CBP in your cell lines of interest using Western blotting or mass spectrometry. |
Quantitative Data Summary
| Compound | Target | IC50 | Assay Type |
| C646 | p300 | ~400 nM | In vitro biochemical assay |
| C646-yne (clickable analogue) | p300 | Similar to C646 | In vitro biochemical assay[1] |
Experimental Protocols
Protocol 1: In Vitro p300 Inhibition Assay
This protocol is adapted from studies characterizing p300/CBP inhibitors.[1]
-
Reaction Setup: Prepare a reaction mixture containing recombinant p300 enzyme, a histone H3 peptide substrate, and Acetyl-CoA in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
Inhibitor Addition: Add varying concentrations of C646 or the vehicle control (DMSO) to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding Acetyl-CoA. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and quantify the level of histone acetylation. This can be done using various methods, such as radioactive filter binding assays (if using [3H]Acetyl-CoA), ELISA-based methods with antibodies specific for acetylated histones, or mass spectrometry.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cellular Histone Acetylation Assay (Western Blot)
This protocol assesses the ability of C646 to inhibit histone acetylation in intact cells.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of C646 or vehicle control for the desired duration (e.g., 6-24 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay such as the Bradford assay.
-
Western Blotting:
-
Separate equal amounts of histone extracts by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for a particular histone acetylation mark (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-H3).
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone loading control.
Visualizations
Caption: On-target and potential off-target pathways of C646.
References
- 1. Characterizing the Covalent Targets of a Small Molecule Inhibitor of the Lysine Acetyltransferase P300 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KATs in Cancer: Functions and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing KAT-IN-2 Toxicity in Long-Term Studies
Disclaimer: The inhibitor "KAT-IN-2" is used here as a representative name for a lysine (B10760008) acetyltransferase (KAT) 2A inhibitor. The guidance provided is based on established principles for small molecule inhibitors targeting KAT2A (also known as GCN5) and may require optimization for your specific molecule and experimental model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme Lysine Acetyltransferase 2A (KAT2A), also known as General Control Nonderepressible 5 (GCN5). KAT2A is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation by acetylating lysine residues on histones and other proteins.[1][2] This acetylation typically leads to a more open chromatin structure, allowing transcription factors, such as c-MYC, to access DNA and activate gene expression.[1][3] By inhibiting the catalytic activity of KAT2A/GCN5, this compound is designed to prevent this acetylation, thereby downregulating the expression of specific target genes involved in processes like cell proliferation and survival, which is of therapeutic interest in diseases like cancer.[1][3][4]
Q2: What are the potential causes of toxicity in long-term studies with this compound?
A2: Toxicity in long-term studies can arise from several factors:
-
On-Target Toxicity: KAT2A/GCN5 is involved in a wide range of biological processes beyond cancer, including development, metabolic control, and immune function.[2][3] Chronic inhibition of its essential functions can lead to adverse effects in healthy tissues.
-
Off-Target Effects: The inhibitor may bind to and affect other proteins besides KAT2A, particularly its close homolog PCAF (KAT2B) or other unrelated kinases and enzymes.[5] These unintended interactions can lead to unpredictable and toxic side effects.
-
Metabolite Toxicity: The breakdown products of this compound, metabolized by the liver or other tissues, could be more toxic than the parent compound.
-
Accumulation: In long-term studies, the compound or its metabolites may accumulate in certain tissues, reaching toxic concentrations over time.
-
Solvent Toxicity: If a solvent like DMSO is used for administration, its chronic administration, even at low concentrations, can cause localized or systemic toxicity.[5]
Q3: How can I distinguish between on-target and off-target toxicity?
A3: Differentiating on-target from off-target effects is a critical step in preclinical development. Key strategies include:
-
CRISPR/Cas9 Knockout/Knockdown: Genetically deleting or reducing the expression of the intended target (KAT2A/GCN5) in a cell line or animal model. If the model becomes resistant to this compound, the effect is likely on-target. If the toxicity persists even in the absence of the target, it is an off-target effect.[6][7]
-
Use of a Structurally Unrelated Inhibitor: Testing a second inhibitor that targets KAT2A but has a different chemical structure. If both compounds produce the same biological effect and toxicity profile, it is more likely an on-target phenomenon.[5]
-
Rescue Experiments: Overexpressing a mutated, inhibitor-resistant form of KAT2A. If this "rescues" the cells from the inhibitor's toxic effects, it confirms the effect is on-target.[5]
-
Thermal Shift Assays or Proteomics: These methods can identify which proteins in the cell are physically binding to the inhibitor, helping to uncover unintended targets.
Q4: What are the common adverse effects observed with inhibitors of histone acetyltransferases (HATs) or deacetylases (HDACs)?
A4: While specific to each compound, class-wide toxicities for epigenetic modulators like HAT and HDAC inhibitors often include hematological effects (thrombocytopenia, neutropenia), gastrointestinal issues (nausea, diarrhea), and fatigue.[8][9][10][11] Close monitoring of blood counts and animal well-being (e.g., body weight, activity levels) is essential during long-term studies.[9]
Troubleshooting Guide
This guide addresses common issues encountered during long-term in vivo studies with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Significant Body Weight Loss (>15-20%) | 1. Dose is too high (Maximum Tolerated Dose exceeded). 2. On-target toxicity in gastrointestinal or metabolic systems. 3. Severe off-target toxicity. | 1. Dose Reduction: Lower the dose to the next level down from your dose-finding study. 2. Modify Dosing Schedule: Change from daily to intermittent dosing (e.g., 5 days on, 2 days off) to allow for recovery.[12] 3. Supportive Care: Provide nutritional supplements or hydration if permitted by the study protocol. |
| Inconsistent Anti-Tumor Efficacy | 1. Suboptimal dosing schedule or route of administration. 2. Poor bioavailability or rapid metabolism of the compound. 3. Compound instability in the formulation. | 1. Pharmacokinetic (PK) Analysis: Measure compound concentration in plasma over time to ensure adequate exposure.[13] 2. Test Alternative Routes: If using oral gavage, consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. 3. Re-evaluate Formulation: Ensure the compound remains soluble and stable in the delivery vehicle for the duration of the study. |
| No Observable Efficacy at Tolerated Doses | 1. Insufficient target engagement at non-toxic doses. 2. The preclinical model is not dependent on the KAT2A/GCN5 pathway. 3. Redundancy with other proteins (e.g., PCAF/KAT2B). | 1. Pharmacodynamic (PD) Analysis: Collect tumor/tissue samples to measure the inhibition of the target (e.g., by checking levels of H3K9 acetylation). 2. Confirm Model Dependency: Use CRISPR or shRNA to confirm that KAT2A/GCN5 is essential for tumor growth in your model.[1] 3. Consider Combination Therapy: Combine this compound with another agent to achieve a synergistic effect. |
| Unexpected Mortality in Treatment Group | 1. Acute toxicity from compound or vehicle. 2. Severe, rapid-onset on- or off-target effect (e.g., cardiac toxicity). | 1. Immediate Necropsy: Perform a full histopathological analysis on deceased animals to identify the cause of death. 2. Review Acute Toxicity Data: Ensure the current dose is well below any acutely toxic levels identified in short-term studies. 3. Dose De-escalation: Immediately reduce the dose for the remaining animals in the cohort. |
Comparative Data of Selected KAT2A/GCN5 Inhibitors
| Inhibitor | Target(s) | Reported IC50 | Cellular Potency / Notes | Reference |
| MB-3 | GCN5 | ~100 µM (binding) | Reduces viability in Burkitt lymphoma cells (50-200 µM). | [1] |
| CPTH6 | GCN5/PCAF | Not specified | Reduces c-MYC protein levels in NSCLC cells. | [3] |
| Compound 24/27 (Thiadiazole derivatives) | AKT PH Domain | Ki of ~0.3 µmol/L | Induces apoptosis at low micromolar concentrations. | [14] |
Note: This table includes data from inhibitors of different targets to provide context on the range of potencies. Data for your specific this compound molecule should be empirically determined.
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This assay determines the concentration of this compound that causes 50% inhibition of cell viability (IC50).
-
Cell Plating: Seed your cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Ensure the final DMSO concentration is below 0.5% in all wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include "vehicle-only" (DMSO) and "no-treatment" controls.
-
Incubation: Incubate the plate for a period relevant to your long-term study (e.g., 72 hours, 96 hours, or longer).
-
Viability Assessment: Measure cell viability using a suitable method, such as a Resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
For Resazurin: Add the reagent to each well, incubate for 1-4 hours, and then read the fluorescence on a plate reader.[15]
-
-
Data Analysis: Normalize the fluorescence/luminescence values to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression (four-parameter logistic curve) to calculate the IC50 value.
Protocol 2: Off-Target Validation with CRISPR-Cas9
This protocol verifies that the toxicity of this compound is dependent on its intended target, KAT2A/GCN5.
-
gRNA Design and Cloning: Design and clone two or more validated guide RNAs (gRNAs) targeting the KAT2A gene into a Cas9-expressing vector (e.g., lentiCRISPRv2). Include a non-targeting control gRNA.
-
Lentivirus Production and Transduction: Produce lentivirus for each construct and transduce your target cell line. Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Knockout Validation: After selection, expand the cell populations. Validate the knockout of the KAT2A/GCN5 protein using Western Blot.
-
Comparative Cytotoxicity Assay: Perform the dose-response cytotoxicity assay (Protocol 1) simultaneously on the wild-type, non-targeting control, and KAT2A-knockout cell lines.
-
Analysis:
-
If the KAT2A-knockout cells show a significant rightward shift in the dose-response curve (i.e., a much higher IC50) compared to the control cells, it indicates that the inhibitor's toxicity is primarily on-target .
-
If the knockout cells remain as sensitive to this compound as the control cells, the toxicity is likely due to off-target effects .[6]
-
Visualizations
Signaling Pathway: c-MYC and GCN5 Interaction
Caption: c-MYC recruits the GCN5/SAGA complex to promote histone acetylation and gene expression.
Experimental Workflow: Long-Term In Vivo Toxicity Study
Caption: Workflow for establishing and executing a long-term in vivo study with an inhibitor.
Logic Diagram: Troubleshooting In-Study Toxicity
Caption: A decision-making flowchart for addressing unexpected toxicity during in vivo studies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repression of GCN5 expression or activity attenuates c-MYC expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the SAGA and ATAC transcriptional coactivator complexes in MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic analysis of adverse reactions of histone deacetylase inhibitors based on WHO-VigiAccess - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of KAT-IN-2 for In Vivo Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of the novel Kynurenine (B1673888) Aminotransferase II (KAT-II) inhibitor, KAT-IN-2. The strategies and protocols outlined here are based on established methods for overcoming common bioavailability challenges with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Kynurenine Aminotransferase II (KAT-II). KAT-II is a key enzyme in the kynurenine pathway, which is the primary metabolic route of tryptophan.[1] This enzyme catalyzes the conversion of kynurenine to kynurenic acid (KYNA).[1] Elevated levels of KYNA in the brain have been associated with several central nervous system (CNS) disorders, including schizophrenia, by antagonizing N-methyl-D-aspartate (NMDA) and α7 nicotinic acetylcholine (B1216132) receptors.[2] By inhibiting KAT-II, this compound aims to reduce the production of KYNA in the brain, thereby restoring normal glutamatergic and cholinergic neurotransmission.[3]
Q2: We are observing low oral bioavailability of this compound in our preclinical animal models. What are the likely causes?
A2: Low oral bioavailability of small molecule inhibitors like this compound is a common challenge and can be attributed to several factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, limiting its absorption.
-
Low Intestinal Permeability: The molecule may not efficiently cross the intestinal epithelial barrier to enter systemic circulation.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by Transporters: The molecule could be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).
Q3: What are the initial steps to diagnose the cause of poor bioavailability for this compound?
A3: A systematic approach is recommended to identify the root cause:
-
Physicochemical Characterization: Determine the aqueous solubility, lipophilicity (LogP), and solid-state properties (e.g., crystallinity) of this compound.
-
In Vitro Permeability Assays: Conduct a Caco-2 permeability assay to assess the intestinal permeability and potential for active efflux.
-
In Vitro Metabolic Stability Assays: Evaluate the stability of this compound in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.
The results from these initial assessments will guide the selection of an appropriate bioavailability enhancement strategy.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution | Relevant Protocol |
| High variability in plasma concentrations of this compound between subjects. | Poor aqueous solubility leading to dissolution-rate limited and inconsistent absorption. | Formulate this compound as an amorphous solid dispersion (ASD) or a nanosuspension to increase the surface area and dissolution rate. | Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation |
| Low Cmax and AUC after oral administration, but good absorption after intravenous administration. | High first-pass metabolism in the liver. | Consider a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS) to promote lymphatic absorption, which can partially bypass the liver. | Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) |
| Caco-2 assay shows low apparent permeability (Papp) and a high efflux ratio (>2). | This compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | Co-administration with a P-gp inhibitor in preclinical studies can confirm the mechanism. For formulation, strategies that increase intracellular concentration, such as SEDDS, may be beneficial. | Protocol 3: Caco-2 Permeability Assay |
| The amorphous solid dispersion of this compound is physically unstable and recrystallizes over time. | The polymer used is not effectively inhibiting crystallization. The drug loading in the dispersion is too high. | Screen different polymers for their ability to stabilize amorphous this compound. Reduce the drug loading in the formulation. | - |
Quantitative Data of Representative KAT-II Inhibitors
To provide context for the development of this compound, the following table summarizes key data for some well-characterized KAT-II inhibitors.
| Inhibitor | Type | IC50 (hKAT-II) | Molecular Weight ( g/mol ) | cLogP | In Vivo Efficacy | Reference |
| PF-04859989 | Irreversible | 23 nM | 178 | -0.1 | Reduces brain KYNA by 50% at 10 mg/kg (s.c.) in rats. | [4][5] |
| BFF-122 | Irreversible | 1 µM | 362.36 | - | Effective in rat brain models. | [6][7] |
| (S)-ESBA | Reversible | ~1000 µM | 321.78 | - | Mouse and rat KAT-II inhibitor. | [8] |
| BFF-816 | Reversible | - | - | - | Orally active, reduces extracellular KYNA in rats. | [3] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Solubilization: Dissolve both this compound and the chosen polymer in the volatile organic solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w). Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to minimize thermal degradation.
-
Drying: Transfer the resulting solid film to a vacuum oven and dry at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Evaluate the dissolution performance of the ASD compared to the crystalline drug.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system to improve its solubility and potentially enhance lymphatic absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Screening: Determine the solubility of this compound in a range of oils, surfactants, and co-surfactants to identify excipients with the highest solubilizing capacity.
-
Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This is done by mixing various ratios of the selected oil, surfactant, and co-surfactant and observing the emulsification behavior upon dilution with water.
-
Formulation Preparation:
-
Accurately weigh the chosen oil, surfactant, and co-surfactant into a glass vial based on the ratios determined from the phase diagram.
-
Heat the mixture in a water bath to a temperature that ensures homogeneity (e.g., 40-50°C).
-
Add the pre-weighed this compound to the excipient mixture and vortex until the drug is completely dissolved.
-
-
Characterization:
-
Emulsification Study: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a microemulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting microemulsion using a particle size analyzer. A smaller droplet size (typically < 200 nm) is desirable.
-
In Vitro Dissolution: Perform dissolution studies to compare the release of this compound from the SEDDS formulation with that of the unformulated drug.
-
Protocol 3: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well plates)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) buffer
-
This compound stock solution
-
Control compounds (high permeability: e.g., propranolol; low permeability: e.g., atenolol)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a well-formed monolayer.
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the dosing solution containing this compound and control compounds to the apical (A) side of the insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical - B to A):
-
Perform the same procedure as in step 3, but add the dosing solution to the basolateral side and collect samples from the apical side.
-
-
Efflux Inhibition Study: Repeat the bidirectional permeability study in the presence of a P-gp inhibitor like verapamil (B1683045) to determine if the efflux of this compound is mediated by this transporter.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests that the compound is a substrate for active efflux.
-
Visualizations
Kynurenine Pathway and this compound Mechanism of Action
Caption: Mechanism of action of this compound in the kynurenine pathway.
Experimental Workflow for Improving Bioavailability
References
- 1. researchgate.net [researchgate.net]
- 2. Kynurenic Acid in Schizophrenia: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BFF 122 | 1152314-49-2 | CWB31449 | Biosynth [biosynth.com]
- 8. scbt.com [scbt.com]
Technical Support Center: Addressing Poor Solubility of KAT-IN-2 in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of the Kynurenine Aminotransferase inhibitor, KAT-IN-2. The following information is based on established methodologies for working with poorly soluble kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor solubility in aqueous solutions?
A1: Many small-molecule kinase inhibitors, likely including this compound, are designed to be hydrophobic to effectively bind to the ATP-binding pocket of their target kinase.[1][2] This inherent hydrophobicity leads to low solubility in aqueous solutions such as phosphate-buffered saline (PBS) or cell culture media.[2]
Q2: What is the recommended first step for dissolving this compound?
A2: The standard approach is to first prepare a high-concentration stock solution in an organic solvent.[2] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating initial stock solutions of kinase inhibitors.[2]
Q3: What are some alternative organic solvents if DMSO is not suitable for my experiment?
A3: If DMSO is incompatible with your experimental setup, other organic solvents can be considered. These include ethanol (B145695), dimethylformamide (DMF), and N,N-dimethylacetamide (DMA).[2] It is crucial to test the solubility of a small amount of this compound in the chosen solvent before preparing a large stock solution.
Q4: What is a typical concentration range for a this compound stock solution?
A4: Stock solutions for kinase inhibitors are generally prepared at concentrations ranging from 1 to 50 mM in a suitable organic solvent like DMSO.[2]
Troubleshooting Guide
Issue 1: this compound powder is not fully dissolving in the organic solvent.
-
Verify Compound and Solvent Integrity: Ensure that the this compound has not degraded and that the solvent is of high purity and anhydrous.[1]
-
Apply Physical Methods:
Issue 2: this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
This is a common issue indicating that the kinetic solubility of this compound in the aqueous medium has been exceeded.[3]
-
Solution 1: Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.[3]
-
Solution 2: Reduce DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize its impact on solubility and potential cellular toxicity.[1]
-
Solution 3: Use Pre-warmed Aqueous Buffer: Warming your aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility.[2]
-
Solution 4: Vortex Immediately After Dilution: To ensure rapid and uniform dispersion, vortex the aqueous solution immediately after adding the stock solution.[2]
-
Solution 5: Employ Solubility Enhancers:
-
Surfactants: Adding a low concentration of a non-ionic surfactant such as Tween-80 or Pluronic F-68 to your aqueous buffer can help maintain this compound in solution.[1][2]
-
Co-solvents: A small percentage of a water-miscible co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) may improve solubility.[3]
-
Quantitative Data Summary
The following tables provide general solubility data for representative kinase inhibitors in common solvents. This information can serve as a starting point for developing a solubilization strategy for this compound.
Table 1: Solubility of Kinase Inhibitors in Organic Solvents
| Solvent | Typical Solubility Range | Notes |
| DMSO | 1 - 100 mM | Universal solvent for high-concentration stocks.[1][3] |
| Ethanol | 1 - 100 mM | Can be used as a primary solvent or a co-solvent.[1][3] |
| DMA | Varies | Alternative to DMSO, check for experimental compatibility.[2] |
| NMP | Varies | Alternative to DMSO, check for experimental compatibility.[1] |
Table 2: Common Solubility Enhancers for Aqueous Solutions
| Enhancer | Typical Concentration | Mechanism of Action |
| Tween-80 | 0.01 - 0.1% | Non-ionic surfactant, reduces surface tension.[1][2] |
| Pluronic F-68 | 0.01 - 0.1% | Non-ionic surfactant, forms micelles.[1][2] |
| Cyclodextrins | Varies | Forms inclusion complexes to increase solubility.[4] |
| PEG 400 | 1 - 10% | Co-solvent, increases the polarity of the solvent mixture.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a specific amount of this compound powder. For example, for a compound with a molecular weight of 500 g/mol , weigh 5 mg to prepare 1 mL of a 10 mM stock solution.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.[2]
-
Solubilize: Vortex the solution vigorously for 1-2 minutes.[1]
-
Apply Heat/Sonication (if necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes or sonicate in a water bath for 5-10 minutes.[1][2]
-
Visual Inspection: Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Aqueous Buffer: Pre-warm the required volume of your aqueous buffer (e.g., cell culture medium, PBS) to 37°C.[2]
-
Dilution: Add the required volume of the this compound stock solution to the pre-warmed aqueous buffer. For example, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock solution to 1 mL of aqueous buffer.
-
Immediate Mixing: Immediately after adding the stock solution, vortex the diluted solution to ensure rapid and uniform mixing.[2]
-
Use Promptly: Use the freshly prepared diluted solution in your experiment as soon as possible to minimize the risk of precipitation over time.
Visualizations
Caption: Hypothetical signaling pathway of this compound inhibiting Kynurenine Aminotransferase II (KAT-II).
Caption: Workflow for preparing a this compound working solution from a poorly soluble powder.
References
KAT-IN-2 inhibitor stability issues and degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability, degradation, and troubleshooting of experiments involving the KAT-IN-2 inhibitor. This compound is a potent and selective inhibitor of Kynurenine (B1673888) Aminotransferase II (KAT-II), an enzyme that plays a crucial role in the kynurenine pathway of tryptophan metabolism.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its chemical structure?
This compound is a potent and selective inhibitor of Kynurenine Aminotransferase II (KAT-II). Its chemical formula is C₁₀H₁₁ClN₂O₃. Based on available information, this compound is identified as (S)-4-(ethylsulfonyl)benzoylalanine. This structure is important for understanding its potential stability issues.
2. What are the primary stability concerns for this compound?
Given its chemical structure, the primary stability concerns for this compound are:
-
Hydrolysis: The amide bond in the benzoylalanine moiety is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the cleavage of the molecule into 4-(ethylsulfonyl)benzoic acid and alanine.
-
Photodegradation: The presence of a sulfonamide-like group and aromatic rings suggests potential sensitivity to light. UV radiation can lead to the degradation of sulfonamides, potentially through cleavage of the sulfur-carbon or sulfur-nitrogen bonds.[1][2][3]
-
Oxidative Degradation: The sulfonyl group is generally stable to oxidation; however, other parts of the molecule could be susceptible to oxidative stress.
3. How should I store this compound?
To ensure the stability of this compound, the following storage conditions are recommended:
-
Solid Form: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When not in use, keep stock solutions on ice.
4. What is the solubility of this compound in common solvents?
5. How can I assess the stability of my this compound solution?
The stability of your this compound solution can be assessed using a stability-indicating HPLC method. This involves analyzing the purity of the solution over time under different storage conditions. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no enzyme inhibition | Degraded inhibitor: The this compound may have degraded due to improper storage or handling. | 1. Prepare fresh dilutions from a new aliquot of the stock solution. 2. Assess the purity of the stock solution using HPLC. 3. If degradation is suspected, perform a forced degradation study to identify potential degradation products that might interfere with the assay. |
| Incorrect assay conditions: Suboptimal pH, temperature, or substrate/cofactor concentrations can affect enzyme activity and inhibitor binding. | 1. Ensure the assay buffer is at the optimal pH for KAT-II activity (around 7.0-7.4).[4] 2. Maintain a constant temperature (typically 37°C) during the assay. 3. Verify the concentrations of kynurenine and the α-ketoacid co-substrate. | |
| Precipitation of the inhibitor: this compound may have low solubility in the aqueous assay buffer, leading to precipitation. | 1. Visually inspect the assay wells for any precipitate. 2. Reduce the final concentration of this compound. 3. Increase the final percentage of DMSO slightly, ensuring it remains below levels that affect enzyme activity. | |
| High background signal in the assay | Substrate instability: The substrate, kynurenine, may be unstable under the assay conditions. | 1. Prepare fresh substrate solutions for each experiment. 2. Run a control with substrate and no enzyme to check for non-enzymatic degradation. |
| Interference from degradation products: Degradation products of this compound may have fluorescent or absorbent properties at the detection wavelength. | 1. Analyze the degradation products using LC-MS to identify their spectral properties. 2. If interference is confirmed, modify the detection wavelength or use an alternative detection method if possible. | |
| Variable results between experiments | Inconsistent inhibitor concentration: Errors in preparing serial dilutions or pipetting inaccuracies. | 1. Use calibrated pipettes and prepare a fresh dilution series for each experiment. 2. Prepare a master mix of the reaction components to minimize pipetting variations. |
| Batch-to-batch variability of the inhibitor: Different batches of the synthesized inhibitor may have varying purity or potency. | 1. Qualify each new batch of inhibitor by determining its IC₅₀ value and comparing it to previous batches. 2. Always note the batch number in your experimental records. |
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound ((S)-4-(ethylsulfonyl)benzoylalanine)
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₁ClN₂O₃ | - |
| Molecular Weight | 242.66 g/mol | - |
| pKa (most acidic) | 3.5 (Carboxylic acid) | ChemAxon |
| pKa (most basic) | -2.1 (Amide) | ChemAxon |
| LogP | 1.2 | ChemAxon |
| Water Solubility | Low | Inferred |
Table 2: General Stability of Small Molecules in DMSO Stock Solutions
| Storage Condition | General Observation | Citation |
| Room Temperature | Many compounds are stable for several weeks, but degradation can occur. | - |
| 4°C | Most compounds are stable for months. | - |
| -20°C | Recommended for short- to mid-term storage (weeks to months). | - |
| -80°C | Recommended for long-term storage (months to years). | - |
| Freeze-Thaw Cycles | Can lead to degradation for some compounds; aliquoting is recommended. | - |
Note: Specific stability data for this compound is not publicly available. The information in Table 2 is a general guideline for small molecules.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Formic acid
-
HPLC-UV/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm or 366 nm) for 24 hours.
-
Sample Analysis:
-
Neutralize the acid and base-treated samples.
-
Dilute all samples with the mobile phase to an appropriate concentration.
-
Analyze the samples by HPLC-UV/MS to separate and identify the parent compound and any degradation products.
-
Protocol 2: Stability Assessment of this compound in Solution
This protocol uses HPLC to determine the stability of this compound under specific storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with UV detector
Procedure:
-
Prepare Solutions: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare working solutions by diluting the stock solution to 100 µM in both DMSO and the aqueous buffer.
-
Storage Conditions: Aliquot the working solutions into separate vials for each time point and storage condition to be tested (e.g., room temperature, 4°C, -20°C, protected from light vs. exposed to light).
-
Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Sample Analysis:
-
At each time point, analyze the respective sample by HPLC.
-
Use a suitable C18 column and a mobile phase gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution profile at an appropriate UV wavelength (e.g., based on the UV-Vis spectrum of this compound).
-
-
Data Analysis:
-
Determine the peak area of the parent this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
References
- 1. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to KAT2A/B Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to KAT2A (GCN5) and KAT2B (PCAF) inhibitors in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are KAT2A (GCN5) and KAT2B (PCAF), and what is the mechanism of action of their inhibitors?
A1: KAT2A (also known as GCN5) and KAT2B (also known as PCAF) are highly related lysine (B10760008) acetyltransferases (KATs). These enzymes transfer an acetyl group from acetyl-CoA to lysine residues on both histone and non-histone proteins.[1][2][3] This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription.[2] By regulating the acetylation of proteins involved in gene expression, cell cycle control, and DNA repair, KAT2A and KAT2B play crucial roles in cellular function.[2][4]
KAT2A/B inhibitors work by blocking the catalytic activity of these enzymes.[2] This leads to decreased acetylation of their target proteins, resulting in a more condensed chromatin state and the suppression of target gene expression.[2] This can, in turn, induce cell cycle arrest, apoptosis, and sensitization to other anti-cancer agents.[2]
Q2: My cells seem to be intrinsically resistant to KAT2A/B inhibitors. What are the possible reasons?
A2: Intrinsic resistance to KAT2A/B inhibitors can arise from several factors:
-
Redundancy between KAT2A and KAT2B: GCN5 (KAT2A) and PCAF (KAT2B) have overlapping functions. In some cell lines, the inhibition of one may be compensated by the activity of the other.[5][6]
-
Low Target Expression: The target cell line may have naturally low expression levels of KAT2A and/or KAT2B.
-
Pre-existing Alterations in Downstream Pathways: The cancer cells may harbor mutations or alterations in signaling pathways downstream of KAT2A/B that make them independent of the acetylation status of KAT2A/B targets.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid efflux of the inhibitor from the cell, preventing it from reaching its target.[7][8][9][10]
Q3: I have developed a cell line with acquired resistance to a KAT2A/B inhibitor. What are the potential mechanisms of this resistance?
A3: While specific mechanisms of acquired resistance to KAT2A/B inhibitors are still an active area of research, potential mechanisms, extrapolated from other targeted therapies, include:
-
Upregulation of the Target Protein: Increased expression of KAT2A or KAT2B can overcome the inhibitory effect of the drug.
-
Mutations in the Drug-Binding Site: Mutations in the catalytic domain of KAT2A or KAT2B could prevent the inhibitor from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by upregulating alternative signaling pathways to maintain proliferation and survival, thereby bypassing their dependency on KAT2A/B.[11] For example, activation of other kinase signaling pathways could compensate for the effects of KAT2A/B inhibition.
-
Metabolic Reprogramming: Cells might alter their metabolic pathways to survive the stress induced by KAT2A/B inhibition.[5]
-
Enhanced DNA Repair Mechanisms: Upregulation of DNA repair pathways could counteract the DNA damage and cell stress caused by KAT2A/B inhibitors, particularly when used in combination with DNA-damaging agents. One study has shown that upregulation of GCN5 can contribute to resistance to doxorubicin (B1662922) by enhancing DNA repair through an interaction with ATM.[12]
Q4: What are some strategies to overcome resistance to KAT2A/B inhibitors?
A4: Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining KAT2A/B inhibitors with other targeted agents or chemotherapy can be effective. For instance, if a bypass pathway is activated, an inhibitor targeting a key component of that pathway could be used.[11]
-
Targeted Protein Degradation (PROTACs): Instead of just inhibiting the enzyme, a proteolysis-targeting chimera (PROTAC) can be used to induce the degradation of the KAT2A/B protein.[13] This can be more effective, especially if resistance is due to target upregulation.
-
Dual Inhibition of KAT2A and KAT2B: Given their redundant functions, simultaneously inhibiting both GCN5 and PCAF may be more effective than targeting just one.[5]
-
Inhibition of Drug Efflux Pumps: If resistance is mediated by drug efflux, co-administration of an efflux pump inhibitor could restore sensitivity.[7][9][10]
Troubleshooting Guides
Problem 1: No or weak cellular response to the KAT2A/B inhibitor.
| Possible Cause | Suggested Solution |
| Inhibitor Instability or Inactivity | 1. Verify the inhibitor's purity and activity using a cell-free enzymatic assay. 2. Prepare fresh stock solutions of the inhibitor. 3. Check for proper storage conditions as recommended by the manufacturer. |
| Low Target Expression | 1. Confirm the expression of KAT2A and KAT2B in your cell line using Western blot or qPCR. 2. If expression is low, consider using a different cell line known to have higher expression. The Cancer Cell Line Encyclopedia (CCLE) can be a useful resource.[14] |
| Functional Redundancy | 1. If using a selective inhibitor for either KAT2A or KAT2B, consider using a dual inhibitor or a combination of inhibitors to target both.[5] 2. Alternatively, use siRNA/shRNA to knockdown the non-targeted paralog in combination with the inhibitor. |
| High Cell Seeding Density | High cell density can sometimes lead to apparent resistance. Perform a cell titration experiment to determine the optimal seeding density for your assay. |
| Drug Efflux | 1. Test for the expression of common ABC transporters (e.g., MDR1, MRP1). 2. Co-treat cells with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-glycoprotein) and the KAT2A/B inhibitor to see if sensitivity is restored. |
Problem 2: Development of acquired resistance after prolonged treatment.
| Possible Cause | Suggested Solution |
| Upregulation of KAT2A/B | 1. Compare the protein levels of KAT2A and KAT2B in the resistant and parental cell lines via Western blot. 2. If upregulation is observed, consider switching to a KAT2A/B PROTAC degrader.[13] |
| Activation of Bypass Pathways | 1. Perform phosphoproteomic or RNA-seq analysis to identify upregulated signaling pathways in the resistant cells. 2. Validate the activation of identified pathways (e.g., AKT, ERK) by Western blot. 3. Test the efficacy of combining the KAT2A/B inhibitor with an inhibitor of the identified bypass pathway.[11] |
| Target Mutation | 1. Sequence the catalytic domains of KAT2A and KAT2B in the resistant cell line to check for mutations. 2. If a mutation is found, structural modeling may help in designing or selecting an inhibitor that can bind to the mutant protein. |
| Metabolic Reprogramming | 1. Conduct metabolomic profiling of the resistant and parental cells. 2. If significant metabolic shifts are identified, consider targeting the altered metabolic pathways in combination with KAT2A/B inhibition. |
Experimental Protocols
Protocol 1: Generation of a KAT2A/B Inhibitor-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous, incremental exposure to a KAT2A/B inhibitor.[15]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
KAT2A/B inhibitor of interest
-
DMSO (vehicle control)
-
Cell counting solution (e.g., trypan blue)
-
Cell culture flasks/plates
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the KAT2A/B inhibitor in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing the KAT2A/B inhibitor at a concentration equal to the IC10-IC20 for 2-3 days.
-
Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and repopulate.
-
Incremental Dose Escalation: Once the cells are confluent, passage them and re-introduce the inhibitor at a 1.5 to 2-fold higher concentration.
-
Repeat Cycles: Repeat the cycle of exposure and recovery, gradually increasing the inhibitor concentration. Monitor cell morphology and growth rate at each step.
-
Cryopreserve at Each Stage: It is crucial to cryopreserve a stock of cells at each successful concentration step. This allows you to return to a previous stage if the cells do not survive a higher concentration.[15]
-
Establish a Resistant Population: Continue this process until the cells can proliferate in a concentration of the inhibitor that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Characterization of Resistant Line: Once a resistant population is established, perform a new dose-response assay to determine the new IC50. Compare this to the parental IC50 to quantify the level of resistance. The resistant cell line should be maintained in a medium containing the inhibitor at the highest tolerated concentration.
Protocol 2: Assessing Target Engagement in Sensitive vs. Resistant Cells
This protocol outlines a method to determine if the KAT2A/B inhibitor is still able to bind to its target in resistant cells. This can help differentiate between on-target (e.g., mutation) and off-target (e.g., bypass pathway) resistance mechanisms. This is a conceptual workflow that may need optimization.
Materials:
-
Parental and resistant cell lines
-
KAT2A/B inhibitor
-
Cell lysis buffer
-
Antibodies against KAT2A, KAT2B, and acetylated histone marks (e.g., H3K9ac)
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Treat both parental and resistant cell lines with a dose range of the KAT2A/B inhibitor for a defined period (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blot Analysis:
-
Probe one set of membranes with antibodies against total KAT2A and KAT2B to confirm their expression levels in both cell lines.
-
Probe another set of membranes with an antibody specific for a known histone acetylation mark that is a direct target of KAT2A/B (e.g., H3K9ac).
-
-
Analysis:
-
In parental cells: You should observe a dose-dependent decrease in the acetylated histone mark upon inhibitor treatment.
-
In resistant cells with on-target resistance (e.g., mutation): The inhibitor may fail to reduce the levels of the acetylated histone mark, even at high concentrations.
-
In resistant cells with off-target resistance (e.g., bypass pathway): The inhibitor should still be able to reduce the levels of the acetylated histone mark, indicating that it can still engage its direct target.
-
Quantitative Data Summary
The following table summarizes the IC50 values for some commercially available KAT2A/B inhibitors. Note that these values are highly dependent on the cell line and assay conditions.
| Inhibitor | Target(s) | Reported IC50 | Reference |
| MB-3 | GCN5 (KAT2A) | ~100 µM | [16] |
| Anacardic Acid | p300, PCAF (KAT2B) | ~5 µM for PCAF | [16] |
| Garcinol | p300, PCAF (KAT2B) | ~5 µM for PCAF | [16] |
| CPTH2 | GCN5 (KAT2A) | Selective for GCN5 over p300 | [16] |
| PU139 | Pan-HAT inhibitor | 8.39 µM (Gcn5), 9.74 µM (PCAF) | [16] |
| PF-04859989 | KAT2 (irreversible) | ~0.1 - 1 µM | [17] |
Note: The user prompt mentioned "KAT-IN-2", which is likely a typo for inhibitors of KAT2 enzymes. The information provided here pertains to inhibitors of KAT2A (GCN5) and KAT2B (PCAF).
Visualizations
Caption: Mechanism of KAT2A/B inhibition leading to apoptosis.
Caption: Potential mechanisms of resistance to KAT2A/B inhibitors.
Caption: Workflow for investigating and overcoming resistance.
References
- 1. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Posttranslational regulation of the GCN5 and PCAF acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Loss of Gcn5 Acetyltransferase Activity Leads to Neural Tube Closure Defects and Exencephaly in Mouse Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 9. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 10. Frontiers | Role of efflux pumps, their inhibitors, and regulators in colistin resistance [frontiersin.org]
- 11. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of novel GCN5-ATM axis restricts the onset of acquired drug resistance in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MYCN and KAT2A form a feedforward loop to drive an oncogenic transcriptional program in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for KAT Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lysine (B10760008) Acetyltransferase (KAT) enzymatic assays, with a focus on inhibitors of the p300/CBP and GNAT (KAT2A/GCN5, KAT2B/PCAF) families.
Frequently Asked Questions (FAQs)
Q1: What are the common types of enzymatic assays for KATs?
A1: Several assay formats are available, each with its own advantages and disadvantages. Common types include:
-
Radioactive Assays: Traditionally used, these assays measure the incorporation of a radiolabeled acetyl group from [3H]- or [14C]-acetyl-CoA onto a histone or peptide substrate. They are highly sensitive but require handling of radioactive materials.
-
Antibody-Based Assays (ELISA, Western Blot): These methods use antibodies that specifically recognize acetylated lysine residues on the substrate.[1] They directly measure the product of the enzymatic reaction and are versatile.[1]
-
Coupled Enzymatic Assays: The production of Coenzyme A (CoA) during the acetyl-transfer reaction is coupled to a secondary enzymatic reaction that generates a detectable signal (colorimetric, fluorescent, or luminescent).
-
Fluorescence-Based Assays: These can involve fluorescently labeled substrates or the use of thiol-sensitive fluorescent probes to detect CoA production.[1]
-
Microfluidic Mobility Shift Assays: This format measures the change in mobility of a fluorescently labeled peptide substrate upon acetylation.[1]
Q2: How do I choose the right substrate for my KAT assay?
A2: The optimal substrate depends on the specific KAT being studied and the assay format.[1] Considerations include:
-
Peptides vs. Full-Length Histones: Peptides are often used for high-throughput screening due to their solubility and ease of synthesis. However, full-length histones or even nucleosomes may be more physiologically relevant substrates for some KATs.[1]
-
Enzyme Specificity: Different KAT families have preferences for specific lysine residues on histones or non-histone proteins. It is crucial to use a substrate that is efficiently acetylated by your enzyme of interest. For instance, p300/CBP are known to acetylate numerous lysine residues on histone tails, as well as non-histone proteins like p53.[2][3]
Q3: What are important considerations when screening for KAT inhibitors?
A3: When screening for inhibitors, it is important to:
-
Set Substrate Concentrations Appropriately: For competitive inhibitors, setting the substrate concentration at or near its Michaelis constant (Km) provides a good balance between assay sensitivity and a robust signal.[4]
-
Include Proper Controls: Always include no-enzyme controls to check for chemical acetylation of the substrate and no-inhibitor controls as a baseline for enzyme activity.[4]
-
Perform Counter-Screens: Many compounds can interfere with assay technologies. It is essential to perform orthogonal assays with different detection methods to confirm true inhibitory activity and rule out false positives.[1]
Troubleshooting Guide
This guide addresses common issues encountered during KAT enzymatic assays in a question-and-answer format.
| Problem | Possible Cause | Solution |
| No or Low Signal | Inactive enzyme | - Ensure proper storage and handling of the enzyme. - Test enzyme activity with a known positive control substrate. |
| Incorrect buffer conditions (pH, salt) | - Optimize the buffer composition. Most HAT assays are performed at a pH between 7.4 and 8.0.[5] - Ensure all buffer components are at the correct final concentration. | |
| Sub-optimal substrate or acetyl-CoA concentration | - Titrate both the histone/peptide substrate and acetyl-CoA to determine their optimal concentrations. | |
| Degraded reagents | - Use fresh reagents, especially acetyl-CoA, which can be unstable. | |
| High Background Signal | Chemical (non-enzymatic) acetylation of the substrate | - Include a "no-enzyme" control in your experiment.[4] - This can be an issue with high concentrations of acetyl-CoA and basic peptides.[4] If observed, consider lowering the acetyl-CoA concentration or the assay pH. |
| Contaminated reagents | - Use high-purity substrates and reagents. | |
| Assay interference from test compounds | - Run compound-only controls (no enzyme) to check for autofluorescence or other interference. | |
| Inconsistent Results / Poor Reproducibility | Pipetting errors | - Use calibrated pipettes. - Prepare a master mix for reagents to minimize variability between wells.[6] |
| Temperature fluctuations | - Ensure consistent incubation temperatures.[6] | |
| Reagent instability | - Prepare fresh reaction mixes for each experiment and avoid repeated freeze-thaw cycles of reagents.[6] | |
| Presence of interfering substances in sample preparation | - Substances like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%) can interfere with enzymatic assays.[6] | |
| False Positives in Inhibitor Screening | Compound reactivity | - Cysteine-reactive compounds can be a source of false hits for some KATs, like those in the MYST family, which have a cysteine in their active site.[4] |
| Assay technology interference | - Compounds may absorb light at the excitation/emission wavelengths of a fluorescence assay or inhibit a coupling enzyme. - Validate hits using an orthogonal assay with a different detection method.[1] |
Experimental Protocols & Data
Representative Non-Radioactive p300/CBP Enzymatic Assay Protocol (ELISA-based)
This protocol is a general guideline for measuring the activity of p300/CBP using a histone H3 peptide and an antibody specific for acetylated H3.
Materials:
-
Recombinant p300 or CBP enzyme
-
Histone H3 N-terminal peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin))
-
Acetyl-CoA
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1% BSA, 1 mM DTT)
-
Streptavidin-coated 96-well plates
-
Primary antibody (e.g., anti-acetyl-H3K27)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
Procedure:
-
Prepare Reagents: Dilute the histone H3 peptide in the assay buffer to the desired concentration. Prepare a solution of acetyl-CoA in assay buffer. Dilute the p300/CBP enzyme in cold assay buffer immediately before use.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, mix the H3 peptide, acetyl-CoA, and your test compound (or vehicle control).
-
Initiate the reaction by adding the diluted p300/CBP enzyme.
-
Incubate the reaction mixture at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Stop the reaction by adding a solution containing EDTA or by heating.
-
-
ELISA Detection:
-
Add the reaction mixture to the wells of a streptavidin-coated plate. Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the primary antibody diluted in a blocking buffer and incubate for 1 hour.
-
Wash the wells three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the wells three times.
-
Add the TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Quantitative Data Summary
The following table provides typical concentration ranges for key components in a KAT enzymatic assay. These should be optimized for each specific enzyme and substrate pair.
| Component | Typical Concentration Range | Notes |
| KAT Enzyme (e.g., p300/CBP) | 1 - 50 nM | The optimal concentration depends on the enzyme's specific activity.[7] |
| Peptide/Histone Substrate | 0.1 - 20 µM | Should be titrated to determine the Km. Assays are often run at or near the Km value.[7] |
| Acetyl-CoA | 1 - 200 µM | Can be inhibitory at very high concentrations. Should also be titrated.[7] |
| Incubation Time | 15 - 60 minutes | Should be within the linear range of the reaction.[8][9] |
| Incubation Temperature | 30 - 37 °C | [10] |
Visualizations
Signaling Pathway
Caption: A generalized signaling pathway involving Lysine Acetyltransferase (KAT) activation.
Experimental Workflow
Caption: A typical experimental workflow for a KAT enzymatic inhibitor assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common KAT enzymatic assay issues.
References
- 1. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p300/CBP cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Functional analysis of the p300 acetyltransferase domain: the PHD finger of p300 but not of CBP is dispensable for enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. m.youtube.com [m.youtube.com]
identifying and mitigating artifacts in KAT-IN-2 studies
Welcome to the technical support center for researchers utilizing Kynurenine (B1673888) Aminotransferase II (KAT2) inhibitors, herein referred to as "KAT-IN-2," in their studies. This resource provides troubleshooting guidance and frequently asked questions to help you identify and mitigate potential artifacts in your experiments, ensuring the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most potent KAT2 inhibitors?
A1: Many highly potent KAT2 inhibitors, such as PF-04859989 and BFF-122, act as irreversible inhibitors.[1][2] They form a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of the enzyme, leading to its inactivation.[2][3] Reversible inhibitors, like NS-1502, have also been developed to avoid potential off-target effects associated with irreversible PLP binding.[4][5]
Q2: What are the potential off-target effects of irreversible KAT2 inhibitors?
A2: Irreversible KAT2 inhibitors that target the PLP cofactor can potentially interact with over 300 other PLP-dependent enzymes in the body.[1][2] This lack of specificity can lead to a range of undesirable side effects. Therefore, it is crucial to perform counter-screens and selectivity assays to assess the broader impact of these inhibitors.
Q3: My KAT2 inhibitor is showing activity in multiple, unrelated assays. What could be the cause?
A3: Your compound might be a Pan-Assay Interference Compound (PAINS). PAINS are molecules that appear as "hits" in many different high-throughput screening assays due to nonspecific activity.[6][7][8] Common PAINS substructures include quinones, rhodanines, and catechols.[6][9] These compounds can interfere with assays through various mechanisms, including chemical reactivity, fluorescence, or aggregation.[9] It is advisable to check your compound against PAINS filters and perform control experiments to rule out assay artifacts.
Q4: I am observing unexpected cardiotoxicity in my cell-based assays. Could my KAT2 inhibitor be responsible?
A4: Yes, some small molecule inhibitors can cause cardiotoxicity by inhibiting the human Ether-à-go-go-Related Gene (hERG) potassium channel.[10][11] Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-threatening arrhythmias.[11] It is recommended to assess the hERG inhibition potential of your KAT2 inhibitor, especially if it possesses structural features common to hERG inhibitors, such as being a lipophilic, polyaromatic basic amine.[11]
Q5: My experiments are showing an increase in reactive oxygen species (ROS). Is this a known effect of KAT2 inhibitors?
A5: While not a universal effect, some KAT2 inhibitors may induce the generation of reactive oxygen species (ROS). For instance, the KAT2A inhibitor MB-3 has been shown to inhibit cellular ROS generation in bone marrow-derived macrophages (BMDMs) stimulated with LPS.[12] Conversely, some chemical structures, like quinones, are known to generate ROS through redox cycling.[9] If your inhibitor has a quinone-like moiety, this could be a potential source of ROS. It is important to measure ROS levels in your experimental system to determine if this is a relevant off-target effect.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Enzymatic Assays
Problem: You are observing significant variability in the IC50 values of your KAT2 inhibitor between experiments.
| Possible Cause | Troubleshooting Step |
| Inhibitor Solubility | Ensure your inhibitor is fully dissolved in the assay buffer. Visually inspect for precipitation. Consider using a different solvent or adjusting the final solvent concentration (typically ≤1% DMSO). |
| Enzyme Quality | Use a fresh aliquot of KAT2 for each experiment to avoid degradation from multiple freeze-thaw cycles. Confirm the purity and activity of your enzyme batch. |
| Assay Conditions | Maintain consistent assay conditions (pH, temperature, incubation time) across all experiments. For irreversible inhibitors, the pre-incubation time of the enzyme and inhibitor is critical and should be standardized.[13] |
| Substrate Concentration | For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. Use a substrate concentration at or near the Km for consistent results. |
| PAINS Activity | Your compound may be a PAINS. Run control experiments without the enzyme to check for assay interference (e.g., absorbance or fluorescence of the compound itself). |
Guide 2: Discrepancy Between Biochemical and Cellular Assay Results
Problem: Your KAT2 inhibitor is potent in a biochemical assay but shows weak or no activity in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Cell Permeability | The inhibitor may have poor cell membrane permeability. Consider performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell. |
| Compound Efflux | The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. |
| Metabolic Instability | The inhibitor may be rapidly metabolized by the cells into an inactive form. |
| Off-Target Effects in Cells | In a cellular context, the inhibitor might engage other targets that counteract its effect on KAT2. |
| Irreversible Inhibitor Reactivity | For irreversible inhibitors, off-target covalent modification of other cellular proteins can reduce the effective concentration of the inhibitor available to bind KAT2. |
Guide 3: Unexpected Cell Toxicity
Problem: You are observing significant cell death that does not correlate with the expected mechanism of KAT2 inhibition.
| Possible Cause | Troubleshooting Step |
| hERG Channel Inhibition | As mentioned in the FAQs, assess for hERG channel inhibition, which can lead to cardiotoxicity. |
| Reactive Oxygen Species (ROS) Generation | Measure intracellular ROS levels. If elevated, consider whether your inhibitor's chemical structure could be contributing to oxidative stress. |
| Off-Target Covalent Modification | For irreversible inhibitors, widespread off-target binding to other essential proteins can lead to cytotoxicity.[2] |
| Mitochondrial Toxicity | Some compounds can disrupt mitochondrial function, leading to apoptosis. Assess mitochondrial membrane potential and other markers of mitochondrial health. |
| PAINS-related Toxicity | Certain PAINS are known to be cytotoxic through various mechanisms. |
Quantitative Data Summary
Table 1: Inhibitory Potency of Selected KAT2 Inhibitors
| Inhibitor | Type | Target | IC50 (Human KAT2) | Reference |
| PF-04859989 | Irreversible | KAT2 | 23 nM | [14] |
| BFF-122 | Irreversible | KAT2 | ~1 µM | [2] |
| NS-1502 | Reversible | KAT2 | 315 µM | [1] |
| (S)-ESBA | Reversible | KAT2 | ~1000 µM | [1] |
| Glycyrrhizic acid (GL) | Reversible, Competitive | KAT2 | 4.51 ± 0.20 µM | [1] |
| Glycyrrhetinic acid (GA) | Reversible, Competitive | KAT2 | 6.96 ± 0.37 µM | [1] |
| Carbenoxolone (CBX) | Reversible, Competitive | KAT2 | 3.90 ± 0.37 µM | [1] |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocols
Protocol 1: KAT2 Enzymatic Activity Assay (HPLC-based)
This protocol is adapted from a method used to characterize the reversible inhibitor NS-1502.[5]
1. Reagent Preparation:
- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Enzyme Solution: Recombinant human KAT2 diluted in assay buffer to a final concentration of 10 µg/mL (0.5 µg per reaction).
- Substrate/Cofactor Mix: Prepare a solution in assay buffer containing 100 µM PLP, 10 mM α-ketoglutarate, and 10 mM L-kynurenine.
- Inhibitor Stock: Prepare a stock solution of the KAT2 inhibitor in DMSO. Serially dilute in DMSO to create a range of concentrations.
- Stop Solution: 0.8 M Formic Acid.
2. Assay Procedure:
- In a 96-well plate, add 25 µL of assay buffer.
- Add 1 µL of inhibitor dilution (or DMSO for control).
- Add 12.5 µL of the enzyme solution to each well.
- Pre-incubate the plate at 37°C for 10 minutes. For irreversible inhibitors, this pre-incubation time is critical and may need to be optimized.
- Initiate the reaction by adding 12.5 µL of the substrate/cofactor mix.
- Incubate at 37°C for 10 minutes.
- Stop the reaction by adding 50 µL of the stop solution.
3. Detection:
- Analyze the production of kynurenic acid (KYNA) by reverse-phase HPLC with UV detection at 330 nm.
- Mobile phase: 50% (v/v) methanol (B129727) and 50% (v/v) water.
4. Data Analysis:
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
- Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This is a general protocol that can be adapted for KAT2.
1. Cell Treatment:
- Culture cells to 80-90% confluency.
- Treat cells with the KAT2 inhibitor at the desired concentration or with vehicle (DMSO) as a control.
- Incubate for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours at 37°C).
2. Heat Challenge:
- Aliquot the cell suspension into PCR tubes for each temperature point.
- Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.
- Cool the samples to 4°C for 3 minutes.
3. Cell Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
- Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
- Transfer the supernatant (soluble fraction) to a new tube.
- Determine the protein concentration of the soluble fraction.
4. Western Blot Analysis:
- Normalize the protein concentrations of all samples.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with a primary antibody specific for KAT2.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate.
- Quantify the band intensities.
5. Data Analysis:
- Plot the normalized band intensities against the temperature for both the inhibitor-treated and vehicle-treated samples to generate melt curves.
- Determine the melting temperature (Tm) for each curve.
- A shift in the Tm to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Simplified signaling pathway of KAT2 and the action of its inhibitor.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for troubleshooting common issues in this compound studies.
References
- 1. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Inhibition of hERG Potassium Channels by Celecoxib and Its Mechanism | PLOS One [journals.plos.org]
- 11. drughunter.com [drughunter.com]
- 12. Targeting KAT2A inhibits inflammatory macrophage activation and rheumatoid arthritis through epigenetic and metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Merits and Pitfalls in the Characterization of Covalent Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
Validation & Comparative
A Comparative Guide to the Efficacy of KAT-IN-2 and Other Kynurenine Aminotransferase II (KAT II) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of KAT-IN-2, identified as (S)-4-(ethylsulfonyl)benzoylalanine or (S)-ESBA, with other prominent Kynurenine (B1673888) Aminotransferase II (KAT II) inhibitors. The data presented is compiled from various scientific publications to facilitate an objective evaluation of these compounds for research and drug development purposes.
Introduction to KAT II Inhibition
Kynurenine Aminotransferase II (KAT II) is a key enzyme in the kynurenine pathway, the primary route of tryptophan metabolism. It catalyzes the conversion of kynurenine to kynurenic acid (KYNA), a neuroactive metabolite that acts as an antagonist at several receptors, including the α7 nicotinic acetylcholine (B1216132) receptor and the N-methyl-D-aspartate (NMDA) receptor. Elevated levels of KYNA in the brain have been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia. Consequently, the inhibition of KAT II is a promising therapeutic strategy for reducing brain KYNA levels and potentially ameliorating cognitive deficits associated with these conditions.
This guide focuses on a comparative analysis of the in vitro and in vivo efficacy of this compound ((S)-ESBA) against other well-characterized and novel KAT II inhibitors.
In Vitro Efficacy of KAT II Inhibitors
The in vitro potency of KAT II inhibitors is most commonly evaluated by determining their half-maximal inhibitory concentration (IC50). For irreversible inhibitors, the ratio of the inactivation rate constant to the inhibition constant (k_inact/K_i) provides a more accurate measure of potency. The following table summarizes the reported in vitro efficacy data for this compound ((S)-ESBA) and other selected KAT II inhibitors against human (hKAT II) and rat (rKAT II) enzymes.
| Inhibitor | Target | IC50 | k_inact/K_i (M⁻¹s⁻¹) | Inhibition Type | Reference(s) |
| This compound ((S)-ESBA) | hKAT II | ~1000 µM | N/A | Reversible, Competitive | [1][2] |
| rKAT II | 20-fold more potent than hKAT II | N/A | Reversible, Competitive | [1] | |
| PF-04859989 | hKAT II | 23 nM (0.023 µM) | 1840 (for rKAT II) | Irreversible | [3][4] |
| rKAT II | 263 nM (0.263 µM) | 1840 | Irreversible | [3][4] | |
| BFF-122 | hKAT II | 1 µM | N/A | Irreversible | [1] |
| NS-1502 | hKAT II | 315 µM | N/A | Reversible | [5] |
| JN-01 | hKAT II | 73.8 µM | N/A | Reversible | [5] |
| JN-02 | hKAT II | 112.8 µM | N/A | Reversible | [5] |
| BFF-816 | rKAT II | 13.4 µM | N/A | N/A | [6] |
In Vivo Efficacy of KAT II Inhibitors
The in vivo efficacy of KAT II inhibitors is typically assessed by their ability to reduce KYNA levels in the brain, often measured using microdialysis. The following table summarizes available in vivo data for selected inhibitors.
| Inhibitor | Species | Dose and Route | Effect on Brain KYNA Levels | Reference(s) |
| This compound ((S)-ESBA) | Rat | Intrastriatal infusion | 35% reduction in extracellular KYNA | [7] |
| PF-04859989 | Rat | 10 mg/kg, s.c. | 50% reduction in brain KYNA | [8] |
| BFF-816 | Rat | 30 mg/kg, p.o. | ~30% reduction in extracellular KYNA | [6] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context of KAT II inhibition and the methodologies used for inhibitor evaluation, the following diagrams illustrate the kynurenine pathway and typical experimental workflows.
Caption: Simplified Kynurenine Pathway and the role of KAT II inhibitors.
Caption: General workflows for in vitro and in vivo evaluation of KAT II inhibitors.
Experimental Protocols
In Vitro KAT II Inhibition Assay (HPLC-based)
This protocol is a generalized procedure based on methodologies described in the cited literature[5][9].
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., PBS, pH 7.4) containing recombinant human or rat KAT II enzyme (e.g., 0.5 µg), pyridoxal-5'-phosphate (PLP, e.g., 50 µM), L-kynurenine (e.g., 5 mM), and α-ketoglutarate (e.g., 5 mM).
-
Inhibitor Addition: The test inhibitor is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.
-
Incubation: The reaction is initiated and incubated at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: The enzymatic reaction is stopped by adding a quenching agent, such as formic acid (e.g., 0.8 M).
-
Quantification of Kynurenic Acid: The amount of KYNA produced is quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection (e.g., at 330 nm).
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.
In Vivo Microdialysis for Kynurenic Acid Measurement
This protocol is a generalized procedure based on methodologies described in the cited literature[10][11][12].
-
Animal Model: An appropriate animal model, typically rats or mice, is used.
-
Guide Cannula Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, striatum, or hippocampus) of the anesthetized animal and secured.
-
Recovery: The animal is allowed to recover from surgery for a specified period (e.g., one week).
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).
-
Inhibitor Administration: The KAT II inhibitor is administered systemically (e.g., intraperitoneally, subcutaneously, or orally) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Dialysate samples are continuously collected for several hours following inhibitor administration.
-
KYNA Quantification: The concentration of KYNA in the dialysate samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS) or HPLC with fluorescence detection.
-
Data Analysis: The changes in extracellular KYNA levels over time are expressed as a percentage of the baseline levels and analyzed to determine the in vivo efficacy of the inhibitor.
Conclusion
This guide provides a comparative overview of the efficacy of this compound ((S)-ESBA) and other significant KAT II inhibitors. While (S)-ESBA was a pioneering selective and reversible inhibitor, subsequent research has led to the development of both more potent reversible inhibitors, such as JN-01 and JN-02, and highly potent irreversible inhibitors like PF-04859989. The choice of inhibitor for a particular research application will depend on the specific requirements of the study, including the desired mode of inhibition (reversible vs. irreversible), potency, and pharmacokinetic properties. The provided data and experimental protocols serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery aimed at modulating the kynurenine pathway.
References
- 1. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific inhibition of kynurenate synthesis enhances extracellular dopamine levels in the rodent striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychogenics.com [psychogenics.com]
- 11. mdpi.com [mdpi.com]
- 12. Changes in extracellular kynurenic acid concentrations in rat prefrontal cortex after D-kynurenine infusion: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: PF-04859989 versus Other Key Kynurenine Aminotransferase II Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of PF-04859989 against other notable Kynurenine (B1673888) Aminotransferase II (KAT-II) inhibitors. The data presented is compiled from various preclinical studies to inform research and development decisions in the pursuit of novel therapeutics targeting the kynurenine pathway.
Elevated levels of kynurenic acid (KYNA), a metabolite of the tryptophan degradation pathway, have been implicated in the pathophysiology of cognitive impairment associated with schizophrenia and other neurological disorders.[1][2] The enzyme responsible for the majority of KYNA synthesis in the brain is Kynurenine Aminotransferase II (KAT-II), making it a prime therapeutic target.[1] Inhibition of KAT-II is hypothesized to reduce brain KYNA levels and thereby ameliorate cognitive deficits. This guide focuses on PF-04859989, a well-characterized KAT-II inhibitor, and compares its preclinical profile with other significant inhibitors.
Mechanism of Action: A Tale of Two Inhibition Strategies
KAT-II inhibitors can be broadly categorized into two classes based on their mechanism of action: irreversible and reversible.
-
Irreversible Inhibitors , such as PF-04859989 and BFF-122 , form a covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of the KAT-II enzyme.[1][3] This leads to a lasting inactivation of the enzyme.
-
Reversible Inhibitors , like (S)-ESBA , are competitive inhibitors that bind to the active site in a non-covalent manner, allowing for the possibility of the enzyme regaining function once the inhibitor is cleared.[1]
In Vitro Performance: A Quantitative Comparison
The potency and selectivity of KAT-II inhibitors are critical parameters evaluated in preclinical studies. The following table summarizes key in vitro data for PF-04859989 and other relevant inhibitors.
| Compound | Target | IC50 (nM) | Selectivity | Mechanism of Action | Reference |
| PF-04859989 | Human KAT-II | 23 | High vs KAT-I, KAT-III, KAT-IV | Irreversible | [3] |
| Rat KAT-II | 263 | Irreversible | [3] | ||
| (S)-ESBA | KAT-II | Substrate-like | Selective for KAT-II | Competitive, Reversible | [1] |
| BFF-122 | KAT-II | ~1000 | Selective for KAT-II | Irreversible | [1][4] |
| BFF-816 | KAT-II | Not specified | Selective for KAT-II | Irreversible | [5] |
In Vivo Efficacy in Preclinical Models
The ultimate test of a potential therapeutic is its performance in a living system. Preclinical in vivo studies provide crucial insights into the brain-penetrance, target engagement, and physiological effects of these inhibitors.
PF-04859989 has demonstrated the ability to cross the blood-brain barrier and effectively reduce KYNA levels in the brains of rats.[3] A subcutaneous dose of 10 mg/kg was shown to decrease brain kynurenic acid by 50%.[3] Furthermore, studies have shown that PF-04859989 can restore normal glutamatergic neurotransmission in animal models where it has been disrupted by elevated KYNA levels.[6]
BFF-816 has also been shown to be a systemically active KAT-II inhibitor. Oral administration in rats led to a reduction in extracellular KYNA and a corresponding increase in glutamate (B1630785) and dopamine (B1211576) levels in key brain regions.[2]
Experimental Protocols
A variety of experimental methods are employed to characterize and compare KAT-II inhibitors in preclinical models.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against KAT-II.
-
Methodology:
-
Recombinant human or rat KAT-II is incubated with the test compound at various concentrations.
-
The substrate, L-kynurenine, and the co-factor, pyridoxal-5'-phosphate (PLP), are added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the amount of kynurenic acid produced is quantified using methods such as high-performance liquid chromatography (HPLC) or a coupled-enzyme assay.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Microdialysis
-
Objective: To measure the effect of a KAT-II inhibitor on extracellular levels of kynurenic acid and neurotransmitters in the brain of a living animal.
-
Methodology:
-
A microdialysis probe is surgically implanted into a specific brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized or freely moving rodent.
-
Artificial cerebrospinal fluid is perfused through the probe, allowing for the collection of molecules from the extracellular space.
-
Baseline samples are collected before the administration of the test compound.
-
The KAT-II inhibitor is administered (e.g., orally, subcutaneously, intraperitoneally).
-
Dialysate samples are collected at regular intervals post-administration.
-
The concentrations of kynurenic acid, glutamate, dopamine, and other relevant neurochemicals in the dialysate are analyzed by HPLC or mass spectrometry.
-
Visualizing the Kynurenine Pathway and Inhibition
The following diagrams illustrate the key signaling pathway and the general experimental workflow for evaluating KAT-II inhibitors.
Caption: The kynurenine pathway leading to the production of kynurenic acid and the point of intervention for KAT-II inhibitors.
Caption: A generalized workflow for the preclinical evaluation of KAT-II inhibitors, from in vitro characterization to in vivo efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of the Kynurenine Aminotransferase II Inhibitor PF-04859989 Against Other Aminotransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of PF-04859989, a potent and irreversible inhibitor of Kynurenine (B1673888) Aminotransferase II (KAT-II). While the user inquired about "KAT-IN-2," this appears to be a less common designation. Based on available scientific literature, this guide focuses on the well-characterized KAT-II inhibitor, PF-04859989, as a representative compound for this class of inhibitors. The primary focus of this guide is its selectivity against other isoforms of kynurenine aminotransferase.
Kynurenine aminotransferases (KATs) are a family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the conversion of L-kynurenine to kynurenic acid (KYNA), a neuroactive metabolite.[1] Elevated levels of KYNA in the brain are associated with cognitive deficits in several psychiatric disorders, making KAT-II a promising therapeutic target.[2][3] PF-04859989 has been identified as a brain-penetrant, irreversible inhibitor of KAT-II.[4][5]
Data Presentation: Inhibitory Potency of PF-04859989
The following table summarizes the inhibitory potency (IC50) of PF-04859989 against various human kynurenine aminotransferase isoforms. The data clearly demonstrates the high selectivity of PF-04859989 for KAT-II over other KAT isoforms.
| Enzyme Target | IC50 (µM) | Species | Notes |
| Kynurenine Aminotransferase II (KAT-II) | 0.023 | Human | Potent inhibition of the primary target.[4] |
| Kynurenine Aminotransferase I (KAT-I) | 22 | Human | Over 950-fold less potent compared to KAT-II.[4] |
| Kynurenine Aminotransferase III (KAT-III) | 11 | Human | Over 470-fold less potent compared to KAT-II.[4] |
| Kynurenine Aminotransferase IV (KAT-IV) | >50 | Human | Significantly less potent compared to KAT-II.[4] |
Note on Selectivity Against Other Aminotransferases:
PF-04859989 acts by forming a covalent adduct with the enzyme cofactor, pyridoxal 5'-phosphate (PLP), in the active site.[6] As many aminotransferases are PLP-dependent enzymes, there is a theoretical potential for off-target inhibition.[2][3] However, specific IC50 or Ki data for PF-04859989 against a broad panel of other aminotransferases, such as aspartate aminotransferase (AST) or alanine (B10760859) aminotransferase (ALT), are not widely available in the public domain. One study noted lower inhibitory activity against the mitochondrial aspartate aminotransferase isoform (GOT2), but did not provide a quantitative value. The high IC50 values against other KAT isoforms suggest a degree of selectivity conferred by the inhibitor's interaction with the specific active site architecture of KAT-II beyond just the PLP cofactor.
Experimental Protocols
The determination of the inhibitory profile of compounds like PF-04859989 typically involves enzymatic assays that measure the production of kynurenic acid. Below is a generalized protocol based on methods described in the literature.
Kynurenine Aminotransferase (KAT) Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant human KAT enzymes (KAT-I, KAT-II, KAT-III, or KAT-IV) are purified. A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), the enzyme, the cofactor pyridoxal 5'-phosphate (PLP), and the amino group acceptor, α-ketoglutarate.
-
Inhibitor Incubation: The test inhibitor (e.g., PF-04859989) at various concentrations is pre-incubated with the enzyme mixture.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, L-kynurenine.
-
Reaction Termination: After a defined incubation period at 37°C, the reaction is stopped, typically by the addition of an acid (e.g., trichloroacetic acid or formic acid).
-
Product Quantification: The amount of the product, kynurenic acid (KYNA), is quantified. This is commonly done using high-performance liquid chromatography (HPLC) with UV or fluorescence detection.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against a kynurenine aminotransferase.
Caption: Workflow for determining the IC50 of an inhibitor against kynurenine aminotransferase.
References
- 1. Human kynurenine aminotransferase II – reactivity with substrates and inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Kynurenine Aminotransferase II (KAT II) Inhibitors
This guide provides a comprehensive comparison of various inhibitors targeting Kynurenine (B1673888) Aminotransferase II (KAT II), an enzyme pivotal in the biosynthesis of kynurenic acid (KYNA) in the brain.[1][2][3] Elevated levels of KYNA are associated with cognitive deficits in several neuropsychiatric disorders, making KAT II a significant therapeutic target.[2][4][5][6] This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of KAT II inhibitors based on experimental data.
Introduction to KAT II and Its Inhibition
The kynurenine pathway is the primary route for tryptophan metabolism, leading to the production of several neuroactive compounds, including KYNA.[1] KAT II is the predominant enzyme responsible for the synthesis of KYNA in the brain.[1][2][6] By inhibiting KAT II, the production of KYNA can be reduced, which is a promising strategy for improving cognitive function in disorders like schizophrenia.[1][4] Inhibitors of KAT II can be broadly classified into two categories: irreversible and reversible inhibitors.
Quantitative Comparison of KAT II Inhibitors
The following table summarizes the in vitro potency of several well-characterized KAT II inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Inhibitor | Type | Target Species | IC50 | Reference |
| PF-04859989 | Irreversible | Human | 28 nM | [7] |
| BFF-122 | Irreversible | Human | 15-20 µM | [6][8] |
| NS-1502 | Reversible | Human | 315 µM | [8][9] |
| (S)-ESBA | Reversible | Human | ~1-2 mM | [6] |
| Herbacetin | Reversible | Human | 5.98 µM | [8][10] |
| (-)-Epicatechin | Reversible | Human | 8.76 µM | [8][10] |
| JN-01 | Reversible | Human | 73.8 µM | [9] |
| JN-02 | Reversible | Human | 112.8 µM | [9] |
Experimental Protocols
In Vitro KAT II Inhibition Assay (Fluorescence-based)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against KAT II.
Principle: The enzymatic activity of KAT II is measured by quantifying the production of a specific metabolite in a coupled reaction that results in a fluorescent signal. The reduction in signal in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant human KAT II (hKAT-II)
-
L-α-aminoadipic acid (AAD)
-
α-ketoglutarate
-
Pyridoxal-5'-phosphate (PLP)
-
Glutamic dehydrogenase
-
NAD+
-
Phosphate (B84403) buffer (pH 7.5)
-
Test inhibitors
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare an assay mixture containing hKAT-II, AAD, α-ketoglutarate, NAD+, glutamic dehydrogenase, and PLP in a phosphate buffer.[1]
-
Add varying concentrations of the test inhibitor to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the assay mixture to the wells.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 390 nm.[1]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Microdialysis for Measuring Brain KYNA Levels
This protocol outlines an in vivo method to assess the efficacy of a KAT II inhibitor in reducing KYNA levels in the brain of a living animal, typically a rat.
Principle: Microdialysis is a technique used to sample the extracellular fluid from a specific brain region. By analyzing the collected dialysate, the concentration of neurochemicals like KYNA can be measured before and after the administration of an inhibitor.
Materials:
-
Live, anesthetized rat
-
Stereotaxic apparatus
-
Microdialysis probe
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Test inhibitor
-
Analytical system for KYNA quantification (e.g., HPLC with fluorescence detection)
Procedure:
-
Implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, striatum) of the rat using a stereotaxic apparatus.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples to determine the basal extracellular KYNA concentration.
-
Administer the test inhibitor, either systemically (e.g., orally or via injection) or locally through the probe.[5]
-
Continue to collect dialysate samples at regular intervals after inhibitor administration.
-
Analyze the KYNA concentration in the dialysate samples using a sensitive analytical method.
-
Compare the post-administration KYNA levels to the baseline levels to determine the extent and duration of KYNA reduction.[5]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Head-to-Head Comparison: KAT-IN-2 vs. (S)-ESBA for Kynurenine Aminotransferase II Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of Kynurenine (B1673888) Aminotransferase II (KAT-II) presents a promising therapeutic strategy for neurological disorders characterized by elevated kynurenic acid (KYNA) levels, such as schizophrenia. This guide provides a detailed head-to-head comparison of two key KAT-II inhibitors: KAT-IN-2 (also known as PF-04859989) and (S)-ESBA.
This comparison synthesizes available experimental data on their potency, selectivity, and mechanism of action, offering a clear perspective for selecting the appropriate tool compound for preclinical research.
Executive Summary
| Feature | This compound (PF-04859989) | (S)-ESBA |
| Target | Kynurenine Aminotransferase II (KAT-II) | Kynurenine Aminotransferase II (KAT-II) |
| Potency (IC50) | hKAT-II: 23 nMrKAT-II: 263 nM[1][2] | hKAT-II: ~1000 µM[3][4] |
| Mechanism of Action | Irreversible[1][2] | Reversible, Competitive[5][6] |
| Selectivity | Selective for KAT-II over KAT-I, KAT-III, and KAT-IV[1][7] | Selective for KAT-II[3][8] |
| Brain Penetrance | Yes[1][2] | No (used for local administration in vivo)[9] |
In-Depth Analysis
Mechanism of Action
This compound and (S)-ESBA operate through distinct inhibitory mechanisms, a critical consideration for experimental design and potential therapeutic application.
This compound (PF-04859989) is an irreversible inhibitor of KAT-II. It forms a covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site, leading to permanent inactivation of the enzyme.[3][5] This irreversible nature results in a prolonged duration of action in vivo.[7]
** (S)-ESBA**, in contrast, is a reversible and competitive inhibitor of KAT-II.[5][6] It competes with the endogenous substrate, kynurenine, for binding to the active site of the enzyme.[6] The inhibitory effect of (S)-ESBA can be overcome by increasing the substrate concentration, and the inhibitor can dissociate from the enzyme, allowing it to regain activity.
Potency
A significant difference between the two inhibitors lies in their potency, as measured by their half-maximal inhibitory concentration (IC50).
This compound (PF-04859989) is a highly potent inhibitor of human KAT-II with a reported IC50 value of 23 nM .[1][2][10] It also inhibits the rat isoform of the enzyme with an IC50 of 263 nM .[1][2]
(S)-ESBA exhibits significantly lower potency, with a reported IC50 for human KAT-II of approximately 1000 µM (1 mM) .[3][4] Some studies have reported even lower inhibitory activity, with one study noting 20% inhibition at a concentration of 200 µM.[8] This substantial difference in potency is a key factor in selecting an inhibitor for in vitro and in vivo studies.
Selectivity
Both inhibitors demonstrate selectivity for KAT-II over other isoforms of the kynurenine aminotransferase enzyme.
This compound (PF-04859989) has been shown to be highly selective for KAT-II. Its inhibitory activity against human KAT-I, KAT-III, and KAT-IV is significantly weaker, with reported IC50 values of 22 µM, 11 µM, and >50 µM, respectively.[1][7]
(S)-ESBA is also considered a selective KAT-II inhibitor, although detailed quantitative selectivity data across all KAT isoforms is less consistently reported in the literature.[3] One study noted that the IC50 of (S)-ESBA for KAT-I is beyond the maximal tested concentration of 2 mM, indicating selectivity for KAT-II.[11]
Experimental Data Summary
| Inhibitor | Target Enzyme | IC50 | Reference(s) |
| This compound (PF-04859989) | Human KAT-II | 23 nM | [1][2][10] |
| Rat KAT-II | 263 nM | [1][2] | |
| Human KAT-I | 22 µM | [1][7] | |
| Human KAT-III | 11 µM | [1][7] | |
| Human KAT-IV | >50 µM | [1] | |
| (S)-ESBA | Human KAT-II | ~1000 µM | [3][4] |
| Human KAT-I | >2000 µM | [11] |
Experimental Protocols
In Vitro KAT-II Inhibition Assay (HPLC-based)
This protocol is a common method for determining the IC50 of KAT-II inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters | PLOS One [journals.plos.org]
Independent Verification of Kynurenine Aminotransferase II (KAT-II) Inhibitors' Mechanism of Action: A Comparative Guide
Disclaimer: The initial query for "KAT-IN-2" did not yield a specific molecule. This guide assumes the user is referring to inhibitors of Kynurenine (B1673888) Aminotransferase II (KAT-II) , a significant target in neuropharmacology and related fields.
This guide provides a comparative analysis of prominent KAT-II inhibitors, focusing on the independent verification of their mechanisms of action. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action of Kynurenine Aminotransferase II (KAT-II)
Kynurenine Aminotransferase II (KAT-II) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the kynurenine pathway of tryptophan metabolism. It catalyzes the irreversible transamination of L-kynurenine to kynurenic acid (KYNA), a neuroactive metabolite.[1] Elevated levels of KYNA in the brain are associated with cognitive deficits in neuropsychiatric disorders like schizophrenia.[2] Consequently, inhibiting KAT-II to reduce KYNA production is a key therapeutic strategy.
The catalytic cycle of KAT-II involves a "Ping-Pong Bi-Bi" mechanism where the enzyme exists in two forms: the PLP-bound form and the pyridoxamine-5'-phosphate (PMP)-bound form.
Comparison of KAT-II Inhibitors
Several small molecule inhibitors of KAT-II have been developed with distinct mechanisms of action. The following table summarizes key quantitative data for some of the most studied inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 (Human KAT-II) | Reference(s) |
| PF-04859989 | KAT-II | Irreversible, forms a covalent adduct with the PLP cofactor. | 23 nM | [3][4] |
| (S)-ESBA | KAT-II | Reversible, competitive with the substrate kynurenine. | ~1-2 mM | [1][5] |
| NS-1502 | KAT-II | Reversible, competitive. | ~315 µM | [6][7] |
| BFF-122 | KAT-II | Irreversible, forms a covalent bond with the PLP cofactor. | ~15-20 µM | [1][8] |
| BFF-816 | KAT-II | Reversible. | 13.4 µM (rat liver homogenate) | [3][6] |
Independent Verification of Mechanisms of Action
The mechanisms of action of these inhibitors have been investigated and corroborated by multiple independent research groups, primarily through their use as pharmacological tools to probe the function of KAT-II in various biological systems.
-
PF-04859989: The irreversible binding of PF-04859989 to the PLP cofactor, initially reported by Dounay et al. (2012), has been widely accepted and utilized in subsequent studies.[9] For instance, Linderholm et al. (2016) used PF-04859989 to investigate the role of KAT-II in modulating midbrain dopamine (B1211576) neuron activity, relying on its established irreversible mechanism.[10] Further independent validation comes from studies that have used PF-04859989 as a reference inhibitor in assays to screen for new KAT-II inhibitors.[1][11]
-
(S)-ESBA: As one of the earliest selective KAT-II inhibitors, the reversible and competitive nature of (S)-ESBA has been foundational for the development of subsequent inhibitors.[5] Its mechanism has been independently supported by numerous studies that have used it as a tool compound to explore the consequences of reversible KAT-II inhibition in preclinical models.[9]
-
NS-1502: The characterization of NS-1502 as a reversible and competitive inhibitor by Nematollahi et al. (2016) has been referenced in subsequent reviews and comparative studies of KAT-II inhibitors, indicating acceptance of its proposed mechanism within the scientific community.[7][12]
-
BFF-122: The irreversible mechanism of BFF-122, involving covalent modification of the PLP cofactor, has been confirmed through structural studies and is cited in various independent publications comparing different classes of KAT-II inhibitors.[8][13]
-
BFF-816: The in vivo efficacy of the orally active inhibitor BFF-816 in reducing brain KYNA levels has been independently demonstrated in studies investigating its potential for treating psychiatric disorders.[3][14][15] These studies rely on its function as a KAT-II inhibitor, thereby providing indirect verification of its on-target activity.
Experimental Protocols
The characterization of KAT-II inhibitors typically involves a combination of enzymatic assays, binding studies, and in vivo experiments.
4.1. KAT-II Inhibition Assay (HPLC-based)
This method quantifies the enzymatic activity of KAT-II by measuring the production of kynurenic acid (KYNA) from the substrate L-kynurenine.
-
Reaction Mixture: A typical reaction mixture (50 µL) contains 0.5 µg of recombinant human KAT-II, 50 µM PLP, 5 mM α-ketoglutarate, 5 mM L-kynurenine, and the test inhibitor in a suitable buffer (e.g., PBS, pH 7.4).[6]
-
Incubation: The reaction is incubated at 37°C for 10 minutes.[6]
-
Termination: The reaction is stopped by adding an equal volume of 0.8 M formic acid.[6]
-
HPLC Analysis:
4.2. KAT-II Inhibition Assay (Fluorescence-based)
This high-throughput assay measures KAT-II activity using L-α-aminoadipic acid (AAD) and α-ketoglutarate as substrates.
-
Assay Medium: A 100 µL reaction mixture typically includes 0.75 µM of human KAT-II, 0.3 mM AAD, 50 µM α-ketoglutarate, 3 mM NAD+, 88 µg/mL of glutamic dehydrogenase, and 5 µM PLP in a 0.1 M phosphate (B84403) buffer (pH 7.5).[1]
-
Measurement: The fluorescence is monitored at an excitation wavelength of 340 nm and an emission wavelength of 390 nm at 37°C.[1]
4.3. Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding affinity and kinetics of an inhibitor to KAT-II in real-time.
-
Ligand Immobilization:
-
Analyte Binding:
-
The inhibitor (analyte) is prepared in a running buffer and injected over the sensor surface at various concentrations.[18]
-
The binding is monitored as a change in resonance units (RU).
-
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (KD).[7]
Conclusion
The mechanism of action of several key KAT-II inhibitors has been established and is supported by a body of evidence from multiple research groups. While direct, head-to-head replication studies are not always available, the consistent findings from the use of these inhibitors as pharmacological tools in a variety of experimental contexts provide a strong basis for their accepted mechanisms. The choice between a reversible and an irreversible inhibitor depends on the specific research question, with irreversible inhibitors often being more potent but carrying a higher risk of off-target effects due to the ubiquity of PLP-dependent enzymes.[8] The detailed experimental protocols provided in this guide offer a starting point for the independent verification and characterization of novel KAT-II inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC Method for Analysis of Kynurenic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Kynurenine Aminotransferase II Attenuates Hippocampus-dependent Memory Deficit in Adult Rats Treated Prenatally with Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of the Activity and Possible Mechanism of Action of a Reversible Inhibitor of Recombinant Human KAT-2: A Promising Lead in Neurodegenerative and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of kynurenine aminotransferase II reduces activity of midbrain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeting kynurenine aminotransferase II in psychiatric diseases: promising effects of an orally active enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. uadubj.uludag.edu.tr [uadubj.uludag.edu.tr]
- 17. dhvi.duke.edu [dhvi.duke.edu]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
comparing the in vivo potency of KAT-IN-2 and BFF-122
An In-Depth Comparative Analysis of the In Vivo Potency of KAT II Inhibitors: PF-04859989 and BFF-816
In the landscape of neuropharmacology, the inhibition of kynurenine (B1673888) aminotransferase II (KAT II) has emerged as a promising strategy for the treatment of cognitive deficits associated with neuropsychiatric disorders such as schizophrenia. By reducing the levels of kynurenic acid (KYNA), a neuroinhibitory metabolite, KAT II inhibitors aim to restore glutamatergic and cholinergic neurotransmission. This guide provides a detailed comparison of the in vivo potency of two prominent KAT II inhibitors, PF-04859989 and BFF-816, based on available preclinical data.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the key in vivo potency metrics for PF-04859989 and BFF-816, focusing on their ability to modulate brain KYNA levels in rats.
| Compound | Dose | Route of Administration | Species | Primary Endpoint | Result |
| PF-04859989 | 10 mg/kg | Subcutaneous (sc) | Rat | Brain KYNA Reduction | ~50% reduction |
| BFF-816 | 30 mg/kg | Oral (po) | Rat | Extracellular KYNA Reduction | Significant reduction in hippocampus and prefrontal cortex |
Experimental Methodologies
A critical aspect of evaluating and comparing the in vivo potency of these compounds lies in understanding the experimental protocols used to generate the data.
Microdialysis for Measuring Extracellular KYNA Levels
This technique is employed to measure the concentrations of neurotransmitters and metabolites in the brains of freely moving animals, providing a dynamic view of the neurochemical environment.
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgery: Guide cannulas are stereotaxically implanted into specific brain regions of interest, such as the prefrontal cortex or hippocampus, under anesthesia.
-
Microdialysis Probe: A microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane through which a physiological solution (perfusate) is slowly pumped.
-
Sample Collection: As the perfusate flows through the probe, extracellular molecules, including KYNA, diffuse across the membrane into the perfusate. The resulting dialysate is collected at regular intervals.
-
Analysis: The concentration of KYNA in the dialysate is quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
-
Drug Administration: The test compound (e.g., PF-04859989 or BFF-816) is administered systemically (e.g., subcutaneously or orally), and dialysate samples are collected before and after administration to determine the effect on extracellular KYNA levels.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
The mechanism of action of KAT II inhibitors is centered on the kynurenine pathway, a metabolic cascade that degrades tryptophan.
Concluding Remarks
A Comparative Review of Kynurenine Aminotransferase II (KAT II) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Kynurenine (B1673888) aminotransferase II (KAT II) has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and cognitive impairment.[1][2] This enzyme plays a crucial role in the kynurenine pathway, catalyzing the conversion of L-kynurenine to kynurenic acid (KYNA), a neuroactive metabolite.[3] Elevated levels of KYNA in the brain have been associated with the pathophysiology of these conditions, making the inhibition of KAT II a promising strategy for therapeutic intervention.[2][4] This guide provides a comparative overview of different KAT II inhibitors, presenting key experimental data, detailed methodologies for their evaluation, and visual representations of relevant biological pathways and experimental workflows.
Performance of KAT II Inhibitors: A Quantitative Comparison
A variety of compounds have been investigated for their inhibitory activity against KAT II. These inhibitors can be broadly classified based on their mechanism of action as either reversible or irreversible. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for several notable KAT II inhibitors.
| Inhibitor | Type | Human KAT II IC50 (µM) | Rat KAT II IC50 (µM) | Notes |
| PF-04859989 | Irreversible | 0.023[5] | 0.02791[6] | Brain-penetrant; forms a covalent adduct with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor.[5] |
| BFF-122 | Irreversible | 1[2] | 15-20[7] | Fluoroquinolone derivative.[2] |
| BFF-816 | Irreversible | - | 13.4[8] | Orally active and systemically available.[8] |
| (S)-ESBA | Competitive | - | - | A substrate-like competitive inhibitor used in preclinical studies.[9] |
| NS-1502 | Reversible | 315[7] | - | |
| JN-01 | Reversible | 73.8[7] | - | A derivative of NS-1502 with improved potency.[7] |
| JN-02 | Reversible | 112.8[7] | - | A derivative of NS-1502 with improved potency.[4][7] |
| Estradiol disulfate | Reversible | 26.3[4][7] | - | A sulfated estrogen that acts as a competitive inhibitor.[7] |
| Herbacetin | Competitive | 5.98[10] | - | A flavonoid identified through virtual screening.[10] |
| (-)-Epicatechin | Competitive | 8.76[10] | - | A flavonoid identified through virtual screening.[10] |
| Glycyrrhizic acid (GL) | Competitive | - | - | Selective for KAT II over other KAT isozymes.[11] |
| 2-alaninoyl-5-(4-fluorophenyl)thiazole | Irreversible | 0.097[9] | - | A heterocyclic amino ketone inhibitor.[9] |
| D-cycloserine | Irreversible | 66% inhibition at 64 µM[12] | - | Inhibits KAT-1, 2, and 3.[12] |
Experimental Protocols for Inhibitor Evaluation
The characterization and comparison of KAT II inhibitors rely on robust and reproducible experimental assays. Below are detailed methodologies for two common assays used in the cited literature.
HPLC-Based Assay for KAT II Activity
This method directly measures the product of the enzymatic reaction, KYNA, providing a quantitative assessment of inhibitor potency.
Protocol:
-
Enzyme Preparation: Recombinant human or rat KAT II is purified and its concentration determined.
-
Reaction Mixture: A 50 µL reaction mixture is prepared containing:
-
0.5 µg of KAT II
-
50 µM Pyridoxal 5'-phosphate (PLP)
-
5 mM α-ketoglutarate
-
5 mM L-kynurenine
-
The inhibitor being studied at various concentrations (typically dissolved in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
-
Incubation: The reaction mixture is incubated at 37°C for 10 minutes.
-
Reaction Termination: The reaction is stopped by adding an equal volume of 0.8 M formic acid.
-
Sample Preparation: 50 µL of the terminated reaction mixture is diluted to 1 mL with the mobile phase.
-
HPLC Analysis:
-
An injection volume of 20 µL is analyzed on a C18 reverse-phase column.
-
The mobile phase consists of 50% (v/v) methanol (B129727) and 50% (v/v) water.
-
The amounts of kynurenine and KYNA are quantified by detecting their absorbance at a specific wavelength.
-
-
Data Analysis: The concentration of KYNA produced is measured, and the IC50 value of the inhibitor is calculated by plotting the percentage of inhibition against the inhibitor concentration.[7]
Fluorescence-Based Assay for KAT II Activity
This high-throughput screening method relies on a coupled enzyme reaction that produces a fluorescent signal proportional to KAT II activity.
Protocol:
-
Assay Medium: A 100 µL assay medium is prepared in a 0.1 M phosphate buffer (pH 7.5) containing:
-
0.75 µM of human KAT II
-
0.3 mM of L-α-aminoadipic acid (AAD) as the substrate
-
50 µM α-ketoglutarate
-
3 mM NAD+
-
88 µg/mL of glutamic dehydrogenase
-
5 µM Pyridoxal 5'-phosphate (PLP)
-
The inhibitor at various concentrations.
-
-
Incubation: The reaction is carried out at 37°C.
-
Fluorescence Measurement: The activity of the enzyme is assessed by measuring the fluorescence on a multi-mode reader with an excitation wavelength of 340 nm and an emission wavelength of 390 nm. The production of NADH by glutamic dehydrogenase is coupled to the transamination reaction and is responsible for the fluorescent signal.
-
Data Analysis: The rate of fluorescence increase is proportional to the KAT II activity. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[9]
Visualizing the Landscape of KAT II Inhibition
Diagrams illustrating the relevant biological pathways and experimental workflows can aid in understanding the context and methodology of KAT II inhibitor research.
References
- 1. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters | PLOS One [journals.plos.org]
- 5. Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Kynurenine Aminotransferase II in Psychiatric Diseases: Promising Effects of an Orally Active Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Kynurenine Aminotransferase Isozyme Inhibitors: A Review [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of KAT-IN-2
This document provides crucial safety and logistical information for the proper disposal of KAT-IN-2, a kinase inhibitor used in research and drug development. This guidance is intended for laboratory professionals to ensure a safe environment and maintain regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as a potent, potentially hazardous substance. The following procedures are based on established best practices for the disposal of highly potent active pharmaceutical ingredients (HPAPIs) and other kinase inhibitors.[1]
Core Principle: Treat as Hazardous Waste
All waste materials containing this compound, including the pure compound, solutions, and contaminated laboratory supplies, must be managed as hazardous chemical waste.[1] Under no circumstances should this waste be disposed of down the drain or in regular trash receptacles.[1] Kinase inhibitors, as a class, are often categorized with cytotoxic agents, which are hazardous by nature due to their biological activity.[2]
Waste Stream Management
Proper segregation and containment of different waste streams are critical for safe disposal. The following table outlines the recommended disposal methods for various types of this compound waste.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound (Solid) | Place in a designated, robust, and sealable hazardous waste container. The container must be clearly labeled "Hazardous Waste" and list "this compound" as a component.[1] |
| Solutions Containing this compound (Liquid) | Collect in a dedicated, leak-proof, and shatter-resistant hazardous waste container. This container must be kept tightly sealed when not in use and be clearly labeled with "Hazardous Waste" and its chemical contents.[1] |
| Contaminated Labware (Solid Waste) | All items such as vials, pipette tips, gloves, weighing paper, and other disposable labware that have come into contact with this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.[1] For items labeled with "Acute toxicity," "Serious health hazard," or "Hazardous to the environment," double bagging in robust, individually sealed plastic bags is recommended before placing them in the final waste container.[3] |
Detailed Disposal Protocol
Adherence to a strict, step-by-step protocol is essential for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure appropriate PPE is worn. This includes, but is not limited to:
2. Waste Collection and Labeling:
-
Solid Waste: Accumulate all solid waste contaminated with this compound in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, appropriate hazardous waste container.
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the specific chemical contents, including "this compound".[4] Note the date of waste accumulation.[1]
3. Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1]
-
Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.[1]
-
Containers should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[5]
4. Decontamination:
-
Decontaminate all surfaces and laboratory equipment that have come into contact with this compound.
-
A common and effective decontamination procedure involves wiping surfaces first with a suitable solvent (e.g., 70% ethanol) and then with a cleaning agent.[1]
-
All cleaning materials, such as wipes and paper towels, must be disposed of as hazardous waste.[1]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Do not attempt to dispose of this waste through standard municipal channels.[1]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. benchchem.com [benchchem.com]
- 5. assets.ctfassets.net [assets.ctfassets.net]
Personal protective equipment for handling KAT-IN-2
Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly named "KAT-IN-2" is publicly available. The following guidance is based on the strong likelihood that this compound is a research compound, likely a Kynurenine (B1673888) Aminotransferase II (KAT II) inhibitor. As a novel chemical with potentially unknown hazards, it must be handled with the utmost caution.[1][2] This guide provides general safety, handling, and disposal procedures for such research compounds and should be supplemented by a thorough risk assessment conducted by the user and in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[3]
Personal Protective Equipment (PPE)
Given the unknown specific toxicity of this compound, it should be handled as a particularly hazardous substance.[2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use Case |
| Eye and Face Protection | Safety Goggles | Must be worn at all times when handling the compound to protect against splashes. |
| Face Shield | Recommended to be worn in addition to safety goggles when there is a significant risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is mandatory to protect skin and personal clothing. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Fume Hood | All handling of this compound, including weighing, dissolving, and aliquoting, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
| Respirator | If work outside of a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respirator type (e.g., N95, or a respirator with organic vapor cartridges). |
Operational Plan: Handling Protocol
As a novel compound, a cautious and systematic approach to handling is crucial. The following step-by-step protocol should be followed:
-
Preparation and Pre-Handling:
-
Before starting any work, ensure that all necessary PPE is available and in good condition.
-
Designate a specific area within a chemical fume hood for handling this compound.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3]
-
Have a spill kit readily available in the laboratory.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood to minimize the risk of inhalation.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
-
Experimental Use:
-
Keep all containers of this compound tightly sealed when not in use.
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and appropriate hazard warnings.
-
Avoid working alone when handling this compound.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area in the fume hood after use.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
The disposal of novel research chemicals like this compound must be managed as hazardous waste.[3][4]
-
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) should be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Waste Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound" and any known chemical class, e.g., "Kynurenine Aminotransferase II Inhibitor"), and the approximate concentration and quantity.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure waste containers are kept closed except when adding waste.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
-
Signaling Pathway Diagram
This compound is presumed to be an inhibitor of Kynurenine Aminotransferase II (KAT II). This enzyme is a key component of the kynurenine pathway, which metabolizes the amino acid tryptophan.[5][6] The diagram below illustrates this pathway and the point of inhibition.
Caption: The Kynurenine Pathway and the inhibitory action of this compound on KAT II.
References
- 1. twu.edu [twu.edu]
- 2. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. N-Acetylcysteine Inhibits Kynurenine Aminotransferase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
